Product packaging for methyl 4-(1H-indol-3-yl)-3-oxobutanoate(Cat. No.:CAS No. 1229623-55-5)

methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Cat. No.: B1391698
CAS No.: 1229623-55-5
M. Wt: 231.25 g/mol
InChI Key: YLOGQXYEKGJCPI-UHFFFAOYSA-N
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Description

Methyl 4-(1H-indol-3-yl)-3-oxobutanoate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO3 B1391698 methyl 4-(1H-indol-3-yl)-3-oxobutanoate CAS No. 1229623-55-5

Properties

IUPAC Name

methyl 4-(1H-indol-3-yl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-17-13(16)7-10(15)6-9-8-14-12-5-3-2-4-11(9)12/h2-5,8,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOGQXYEKGJCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297409
Record name Methyl β-oxo-1H-indole-3-butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229623-55-5
Record name Methyl β-oxo-1H-indole-3-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229623-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β-oxo-1H-indole-3-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for methyl 4-(1H-indol-3-yl)-3-oxobutanoate, a compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis protocol, this document outlines a well-reasoned, hypothetical method based on established principles of indole chemistry, specifically the Friedel-Crafts alkylation of indole.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceutical agents. The functionalization of the indole nucleus, particularly at the C3 position, is a key strategy in the synthesis of novel drug candidates. This compound incorporates both the indole moiety and a β-ketoester functionality, making it a valuable building block for further chemical transformations and a potential pharmacophore in its own right. This guide details a proposed synthesis, experimental protocol, and the underlying chemical principles.

Proposed Synthetic Pathway

The proposed synthesis involves a direct C3-alkylation of indole with methyl 4-chloro-3-oxobutanoate via a Lewis acid-catalyzed Friedel-Crafts reaction. This approach is predicated on the high nucleophilicity of the C3 position of the indole ring and the electrophilic nature of the carbon bearing the chlorine atom in methyl 4-chloro-3-oxobutanoate.

G cluster_reaction Friedel-Crafts Alkylation Indole Indole Reaction + Indole->Reaction Reagent Methyl 4-chloro-3-oxobutanoate Reagent->Reaction Catalyst Lewis Acid (e.g., ZnCl2) Reaction_label Reaction_label Catalyst->Reaction_label Catalyst Product This compound Reaction->Product

Figure 1: Proposed synthetic route for this compound.

Experimental Protocol

This section provides a detailed, hypothetical experimental procedure for the synthesis of the target compound.

3.1. Materials and Methods

Reagent/SolventFormulaMolar Mass ( g/mol )CAS NumberSupplier
IndoleC₈H₇N117.15120-72-9Sigma-Aldrich
Methyl 4-chloro-3-oxobutanoateC₅H₇ClO₃150.5632807-28-6Sigma-Aldrich
Zinc Chloride (anhydrous)ZnCl₂136.307646-85-7Sigma-Aldrich
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9375-09-2Fisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8VWR
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Acros Organics
Ethyl AcetateC₄H₈O₂88.11141-78-6J.T. Baker
HexaneC₆H₁₄86.18110-54-3EMD Millipore

3.2. Reaction Procedure

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add indole (1.17 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Stir the solution at room temperature until the indole is completely dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of methyl 4-chloro-3-oxobutanoate (1.81 g, 12 mmol) in anhydrous dichloromethane (20 mL).

  • To the indole solution, add anhydrous zinc chloride (1.64 g, 12 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Add the solution of methyl 4-chloro-3-oxobutanoate dropwise to the reaction mixture over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

3.3. Work-up and Purification

  • Upon completion of the reaction, quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 9:1 to 7:3) to afford the pure this compound.

Reaction Mechanism

The proposed mechanism for the Lewis acid-catalyzed Friedel-Crafts alkylation is depicted below. The Lewis acid, zinc chloride, coordinates to the carbonyl oxygen of the ketoester, enhancing the electrophilicity of the adjacent carbon atom bearing the chlorine. The electron-rich indole then attacks this electrophilic center at the C3 position, leading to the formation of a sigma complex. Subsequent deprotonation and elimination of the Lewis acid-chlorine complex regenerates the aromaticity of the indole ring and yields the final product.

G cluster_0 Step 1: Activation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Rearomatization Reagent Methyl 4-chloro-3-oxobutanoate Activated_Complex Activated Complex Reagent->Activated_Complex Catalyst ZnCl2 Catalyst->Activated_Complex Sigma_Complex Sigma Complex Activated_Complex->Sigma_Complex Indole Indole Indole->Sigma_Complex Product This compound Sigma_Complex->Product

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Experimental data for methyl 4-(1H-indol-3-yl)-3-oxobutanoate is limited in publicly accessible scientific literature. The following guide is a compilation of predicted data, general experimental methodologies for analogous compounds, and a discussion of potential biological significance based on structurally related molecules.

Introduction

This compound is an indole derivative featuring a β-keto ester functional group. The indole nucleus is a prominent scaffold in numerous natural products and pharmacologically active compounds, imparting a wide range of biological activities.[1][2] Molecules incorporating the indole moiety are of significant interest in medicinal chemistry and drug discovery.[3] This guide provides a summary of the predicted physicochemical properties of this compound, a plausible synthetic route, and an overview of the biological relevance of related indole-containing structures.

Physicochemical Properties

Due to the absence of experimentally determined data, the physicochemical properties of this compound have been estimated using computational models. These predicted values offer a valuable starting point for research and experimental design.

PropertyPredicted ValueNotes
Molecular Formula C₁₃H₁₃NO₃-
Molecular Weight 231.25 g/mol -
logP (Octanol-Water Partition Coefficient) 1.8 - 2.2Indicates moderate lipophilicity.
pKa (Acidic) ~10.5 (enol proton)The proton alpha to the two carbonyl groups is the most acidic.
pKa (Basic) ~ -2.5 (indole nitrogen)The indole nitrogen is weakly basic.
Hydrogen Bond Donors 1 (indole N-H)-
Hydrogen Bond Acceptors 3 (two carbonyl oxygens, one ester oxygen)-
Polar Surface Area 65.8 Ų-
Rotatable Bonds 4-

Note: These values are predictions from computational algorithms and should be confirmed by experimental analysis.

Experimental Protocols: Synthesis

A plausible synthetic route to this compound involves the acylation of indole with a suitable derivative of methyl acetoacetate. One common approach is the Friedel-Crafts acylation or a related reaction. The following is a generalized protocol.

Reaction: Friedel-Crafts Acylation of Indole with Methyl 4-chloro-3-oxobutanoate

Materials:

  • Indole

  • Methyl 4-chloro-3-oxobutanoate

  • Lewis Acid Catalyst (e.g., AlCl₃, ZnCl₂, or BF₃·OEt₂)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane, or carbon disulfide)

  • Hydrochloric acid (aqueous solution, e.g., 1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous solvent and the Lewis acid catalyst under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.

  • Addition of Reactants: Dissolve indole in the anhydrous solvent and add it to the cooled catalyst suspension. Separately, dissolve methyl 4-chloro-3-oxobutanoate in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture back to 0°C and quench it by the slow addition of cold 1M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Combine anhydrous solvent and Lewis acid under N₂ at 0°C add_indole Add indole solution setup->add_indole add_ketoester Add methyl 4-chloro-3-oxobutanoate solution dropwise add_indole->add_ketoester stir Stir at 0°C, then warm to RT for 12-24h add_ketoester->stir quench Quench with cold 1M HCl stir->quench extract Extract with organic solvent quench->extract wash Wash with H₂O, NaHCO₃, and brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify product Pure Product purify->product

Caption: General workflow for the synthesis of this compound.

Potential Biological Significance

While no specific biological activities have been reported for this compound, the indole scaffold is a cornerstone in medicinal chemistry.[1] Many indole derivatives exhibit a broad spectrum of pharmacological effects.

  • Analogs of Indole-3-acetic Acid (IAA): The target molecule is structurally related to IAA, a primary plant hormone (auxin) that regulates plant growth and development.[4] In microorganisms, IAA also plays a role in growth and interactions with plants.[4][5] Some derivatives of IAA have been investigated for their potential use in medicine, including as prodrugs in cancer therapy.[6]

  • Anticancer and Antimicrobial Properties: A vast number of synthetic and natural indole derivatives have demonstrated potent anticancer, antimicrobial, and antiviral activities.[1][2] The specific substitutions on the indole ring and the nature of the side chains are crucial for their biological function.

  • Enzyme Inhibition: The β-keto ester moiety is a feature in various biologically active molecules and can act as a Michael acceptor or participate in hydrogen bonding with enzyme active sites. Compounds with this functional group have been explored as potential inhibitors for a range of enzymes.

Given the rich pharmacology of the indole nucleus, this compound represents a molecule of interest for screening in various biological assays to explore its potential therapeutic applications.

References

An In-depth Technical Guide to Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. Their diverse pharmacological activities stem from the indole nucleus's ability to interact with a wide range of biological targets. This guide focuses on a specific derivative, methyl 4-(1H-indol-3-yl)-3-oxobutanoate, providing a comprehensive overview of its chemical identity, potential synthesis, and anticipated biological significance based on related structures.

A Note on Chemical Identity: It is important to note that literature and chemical database searches for "this compound" yield limited specific data. However, a closely related analogue, methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate (CAS Number: 718603-58-8) , is well-documented.[1][2] This suggests a possible ambiguity in nomenclature or that the 3-oxo variant is a novel or less-studied compound. This guide will address the synthesis and properties of the requested 3-oxo compound where plausible and supplement with data from its 2,4-dioxo analogue for comparative purposes.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table includes key physicochemical properties of the well-characterized analogue, methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, for reference.[1]

PropertyValueSource
CAS Number 718603-58-8PubChem[1]
Molecular Formula C13H11NO4PubChem[1]
Molecular Weight 245.23 g/mol PubChem[1]
IUPAC Name methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoatePubChem[1]
Synonyms Methyl 4-(1H-indol-3-yl)-2,4-dioxo-butanoatePubChem[1]

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Friedel-Crafts Acylation of Indole

This protocol is a hypothetical procedure for the synthesis of this compound.

Materials:

  • Indole

  • Methyl 4-chloro-3-oxobutanoate

  • A Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or ZnCl₂)

  • Anhydrous dichloromethane (DCM) as solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1 equivalent) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Addition of Lewis Acid: Slowly add the Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) to the stirred solution under a nitrogen atmosphere.

  • Addition of Acylating Agent: Dissolve methyl 4-chloro-3-oxobutanoate (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting indole.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired product, this compound.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not available, the following are predicted key signals based on the structure:

  • ¹H NMR:

    • Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the indole ring.

    • A singlet for the indole N-H proton (can be broad, >8.0 ppm).

    • A singlet for the methyl ester protons (approx. 3.7 ppm).

    • Singlets or multiplets for the methylene protons of the butanoate chain.

  • ¹³C NMR:

    • Signals for the carbonyl carbons of the ketone and ester.

    • Signals for the sp² carbons of the indole ring.

    • A signal for the methyl ester carbon.

    • Signals for the methylene carbons.

  • IR Spectroscopy:

    • A characteristic N-H stretching band for the indole amine.

    • Strong C=O stretching bands for the ketone and ester functional groups.

    • C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of the compound.

    • Fragmentation patterns characteristic of the indole and butanoate moieties.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the broader class of indole derivatives exhibits a vast range of pharmacological activities. These include, but are not limited to, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The indole scaffold is a privileged structure in drug discovery due to its ability to mimic peptide structures and bind to various enzymes.

Given its structure as a β-keto ester, this compound could be investigated for:

  • Enzyme Inhibition: The β-keto ester moiety can act as a Michael acceptor or a chelating group for metal ions in enzyme active sites.

  • Anticancer Activity: Many indole derivatives have shown potent anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and kinase signaling pathways.

  • Antimicrobial Properties: The indole nucleus is present in many natural and synthetic antimicrobial agents.

Further research would be required to elucidate the specific biological activities of this compound.

Visualizations

Proposed Synthetic Pathway

G Indole Indole Intermediate Acylation Intermediate Indole->Intermediate 1. Reagent Methyl 4-chloro-3-oxobutanoate Reagent->Intermediate 2. Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Intermediate Catalyst Solvent Anhydrous DCM Solvent->Intermediate Solvent Product This compound Intermediate->Product Workup & Purification

Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.

General Workflow for Drug Discovery of Indole Derivatives

G cluster_0 Discovery & Synthesis cluster_1 Preclinical Evaluation A Target Identification B Lead Compound Design (e.g., Indole Scaffold) A->B C Chemical Synthesis & Purification B->C D Structural Characterization (NMR, MS, etc.) C->D E In Vitro Screening (Enzyme Assays, Cell Viability) D->E Testing F In Vivo Studies (Animal Models) E->F G ADMET Profiling F->G H Clinical Trials G->H Candidate Selection

Caption: A logical workflow for the development of novel indole-based drug candidates.

References

Technical Guide: Spectroscopic and Synthetic Overview of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the related compound, methyl 4-(1H-indol-3-yl)butanoate. This data can serve as a reference for the characterization of the target molecule, methyl 4-(1H-indol-3-yl)-3-oxobutanoate. The primary difference to anticipate in the spectra of the target compound would be the presence of an additional carbonyl signal in the 13C NMR and IR spectra, and the replacement of a methylene (CH2) signal in the 1H NMR with a singlet corresponding to the methylene group between the two carbonyls.

Table 1: 1H NMR Data for Methyl 4-(1H-indol-3-yl)butanoate [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.78s1HIndole N-H
6.95-7.53m5HAr-H
3.58s3H-OCH3
2.68t2H-CH2-Ar
2.35t2H-CH2-CO
1.95p2H-CH2-CH2-CH2-

Solvent: DMSO-d6, Frequency: 400 MHz

Table 2: 13C NMR Data for Methyl 4-(1H-indol-3-yl)butanoate [1]

Chemical Shift (δ, ppm)Assignment
173.82C=O (ester)
136.76C-7a
127.55C-3a
121.30C-2
118.69C-5
118.59C-6
114.14C-3
111.80C-4 or C-7
51.63-OCH3
33.47-CH2-CO
25.79-CH2-Ar
24.46-CH2-CH2-CH2-

Solvent: DMSO-d6, Frequency: 400 MHz

Table 3: IR Data for Methyl 4-(1H-indol-3-yl)butanoate [1]

Wavenumber (cm-1)Assignment
3332N-H stretch
3042Aromatic C-H stretch
2949Aliphatic C-H stretch
1713C=O stretch (ester)
1619-1459C=C stretch (aromatic)
1431-1367Aliphatic C-H bend
1191C-O-C stretch

Mass Spectrometry Data (Predicted)

While experimental mass spectrometry data for this compound is not available, the expected molecular weight can be calculated.

  • Molecular Formula: C13H13NO3

  • Molecular Weight: 231.25 g/mol

  • Exact Mass: 231.08954 Da

Expected fragmentation patterns would likely involve the loss of the methoxy group (-OCH3), the carbomethoxy group (-COOCH3), and cleavage of the butanoate chain.

Experimental Protocols

General Spectroscopic Methods

The following are general protocols for obtaining the spectroscopic data presented.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1] Samples are dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d6) or chloroform-d (CDCl3), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with samples prepared as KBr pellets or as a thin film on a salt plate (e.g., NaCl or KBr).[1]

  • Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) for fragmentation patterns or electrospray ionization (ESI) for accurate mass determination (HRMS).

Proposed Synthetic Pathway

A plausible synthetic route to this compound is the Claisen condensation reaction between indole-3-acetyl chloride and the enolate of methyl acetate.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis indole_3_acetic_acid Indole-3-acetic acid thionyl_chloride SOCl₂ indole_3_acetic_acid->thionyl_chloride Acyl chloride formation indole_3_acetyl_chloride Indole-3-acetyl chloride thionyl_chloride->indole_3_acetyl_chloride condensation Claisen Condensation indole_3_acetyl_chloride->condensation methyl_acetate Methyl acetate base Strong Base (e.g., LDA) methyl_acetate->base Enolate formation enolate Methyl acetate enolate base->enolate enolate->condensation product This compound condensation->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms

Proposed synthesis and analysis workflow for this compound.

Experimental Protocol for Proposed Synthesis:

  • Preparation of Indole-3-acetyl chloride: Indole-3-acetic acid would be reacted with an excess of thionyl chloride (SOCl2), typically in an inert solvent like dichloromethane (DCM) or under neat conditions, followed by removal of excess SOCl2 under reduced pressure.

  • Formation of Methyl Acetate Enolate: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would be used to deprotonate methyl acetate at a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form the lithium enolate.

  • Claisen Condensation: The freshly prepared indole-3-acetyl chloride, dissolved in anhydrous THF, would be added dropwise to the cold solution of the methyl acetate enolate. The reaction mixture would be stirred at low temperature and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction would be quenched with a mild acid (e.g., saturated aqueous ammonium chloride solution). The aqueous layer would be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.

  • Characterization: The purified product would be characterized by NMR, IR, and mass spectrometry to confirm its structure.

References

An In-depth Technical Guide on Methyl 4-(1H-indol-3-yl)-3-oxobutanoate: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1H-indol-3-yl)-3-oxobutanoate, a β-keto ester derivative of indole, holds potential as a versatile intermediate in the synthesis of various biologically active compounds. While a detailed historical record of its discovery is not extensively documented in publicly available literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 1229623-55-5. This guide provides a comprehensive overview of the plausible synthetic routes for this compound, based on established indole chemistry. It also explores the potential biological significance of this molecule by examining structurally related compounds. Detailed experimental protocols, quantitative data from analogous reactions, and pathway visualizations are presented to aid researchers in its synthesis and further investigation.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The functionalization of the indole ring, particularly at the C3 position, is a key strategy in the development of new therapeutic agents.[3] this compound belongs to the class of 3-substituted indoles, incorporating a β-keto ester moiety. This functional group arrangement offers multiple reactive sites, making it a valuable building block for the synthesis of more complex heterocyclic systems and potential drug candidates.

While the specific discovery and historical development of this compound are not well-documented, its synthesis can be inferred from the extensive body of research on indole acylation. This guide will focus on the most probable synthetic pathways, providing a technical framework for its preparation and exploration.

Plausible Synthetic Pathways

The synthesis of this compound primarily involves the acylation of indole at the C3 position. Several established methods for indole acylation can be adapted for this purpose.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the C-acylation of aromatic and heteroaromatic compounds.[4][5] In the context of synthesizing the target compound, this would involve the reaction of indole with a suitable acylating agent derived from methyl 3-oxobutanoate, typically in the presence of a Lewis acid catalyst.[6]

A probable acylating agent for this reaction is methyl 3-oxobutanoyl chloride. The reaction would proceed via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution, preferentially at the electron-rich C3 position of the indole ring.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Indole Indole TargetCompound This compound Indole->TargetCompound + AcylChloride Methyl 3-oxobutanoyl chloride AcylChloride->TargetCompound LewisAcid Lewis Acid (e.g., AlCl3, ZnCl2) LewisAcid->TargetCompound Catalyst

Figure 1: Proposed Friedel-Crafts acylation pathway.

Reaction with Diketene

Another potential route involves the reaction of indole with diketene. This reaction is known to acylate nucleophiles and could potentially be used to introduce the acetoacetyl group onto the indole ring. The initial product would be the corresponding carboxylic acid, which would then need to be esterified to yield the methyl ester.

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound via Friedel-Crafts acylation, based on general procedures for 3-acylation of indoles.[6]

Objective: To synthesize this compound.

Materials:

  • Indole

  • Methyl 3-oxobutanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1 equivalent) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of methyl 3-oxobutanoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Quantitative Data

As there is no specific literature detailing the synthesis of the target compound, the following table summarizes typical yields for the 3-acylation of indole with various acylating agents under Friedel-Crafts conditions, which can serve as a benchmark for the proposed synthesis.

Acylating AgentLewis AcidSolventYield (%)Reference
Acetyl chlorideAlCl₃CS₂85[4]
Propionyl chlorideAlCl₃CS₂82[4]
Butyryl chlorideAlCl₃CS₂80[4]
Benzoyl chlorideSnCl₄Benzene75[4]

Potential Biological Activity and Applications

While the biological activity of this compound has not been specifically reported, the indole-3-acyl scaffold is present in many compounds with significant pharmacological properties.[1][2] Derivatives of 3-acylindoles have been investigated for a range of activities, including:

  • Anti-inflammatory effects: Certain 3-amino-alkylated indoles have shown potent anti-inflammatory activity.[7]

  • Anticancer properties: The indole nucleus is a key component of many anticancer agents, and its derivatives are actively being explored for this purpose.[8]

  • Antiviral and Antimicrobial Activity: Various indole derivatives have demonstrated promising antiviral and antimicrobial activities.[9][10]

Given these precedents, this compound could serve as a valuable precursor for the synthesis of novel compounds with potential therapeutic applications in these areas. Its β-keto ester functionality allows for further chemical modifications, such as the synthesis of pyrazoles, pyrimidines, and other heterocyclic systems, which are also important pharmacophores.

Conclusion

This compound is a chemical entity with significant synthetic potential, despite the lack of a detailed historical record of its discovery. Based on established principles of indole chemistry, its synthesis via Friedel-Crafts acylation is highly plausible and a detailed experimental protocol is provided as a guide for researchers. The structural similarity of its core to known biologically active molecules suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery and development. This technical guide provides a foundational resource for the synthesis and future exploration of this compound.

Workflow for Synthesis and a Plausible Subsequent Reaction

G cluster_synthesis Synthesis of Target Compound cluster_derivatization Example of Further Derivatization Start Indole Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst) Start->Reaction Reagent Methyl 3-oxobutanoyl chloride Reagent->Reaction Product This compound Reaction->Product Yields typically >75% for analogous reactions Cyclization Knorr Pyrrole Synthesis or similar cyclization Product->Cyclization Hydrazine Hydrazine Derivative Hydrazine->Cyclization FinalProduct Indolyl-pyrazole Derivative Cyclization->FinalProduct Potential for new bioactive compounds

Figure 2: Synthetic workflow and potential derivatization.

References

A Technical Guide to the Biological Activity of Indole-3-Butanoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with significant therapeutic applications.[1][2][3] Among its numerous derivatives, those stemming from indole-3-butanoic acid (also known as indole-3-butanoate or IBA) have garnered considerable attention for their diverse and potent biological activities. These derivatives have been explored for their potential as anticancer, enzyme-inhibiting, antioxidant, and antibacterial agents.[4][5][6] This document provides a comprehensive overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer and Antiproliferative Activity

A significant area of investigation for indole-3-butanoate derivatives is their potential as anticancer agents.[7][8] Research has demonstrated their ability to inhibit cancer cell growth through various mechanisms, including histone deacetylase (HDAC) inhibition and the induction of apoptosis.[4][6]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes crucial to the epigenetic regulation of gene expression; their dysregulation is a hallmark of many cancers.[9] Indole-3-butanoate derivatives have emerged as potent HDAC inhibitors. A notable example, compound I13, has shown high inhibitory potency against several HDAC isoforms.[4][9]

Table 1: HDAC Inhibitory Activity of Compound I13

Compound Target Enzyme IC50 (nM) Source(s)
I13 HDAC1 13.9 [4][9]
I13 HDAC3 12.1 [4][9]

| I13 | HDAC6 | 7.71 |[4][9] |

The inhibition of HDACs by these derivatives leads to the hyperacetylation of histone and non-histone proteins, which in turn results in cell cycle arrest and the induction of apoptosis, key mechanisms for their anticancer effects.[6]

In Vitro Antiproliferative Activity

The anticancer potential of indole-3-butanoate derivatives has been evaluated against a panel of human cancer cell lines. The data reveals a broad spectrum of activity, with some compounds showing greater potency than established drugs like SAHA (Suberanilohydroxamic Acid) and Doxorubicin in specific cell lines.[4][5]

Table 2: Antiproliferative Activity (IC50) of Indole-3-Butanoate Derivatives

Compound/Derivative Cell Line Cancer Type IC50 (µM) Source(s)
Molecule I13 U937 Histiocytic Lymphoma > SAHA [4][9]
U266 Myeloma > SAHA [4][9]
HepG2 Liver Cancer > SAHA [4][9]
A2780 Ovarian Cancer > SAHA [4][9]
PNAC-1 Pancreatic Cancer > SAHA [4][9]
Thiophene-based Hydrazone HeLa Cervical Cancer 49.2 ± 0.02 [5]
PC-3 Prostate Cancer 41.1 ± 0.11 [5]
IBP Nanostructures MCF-7 Breast Cancer Remarkable Toxicity [6]
Mg63 Osteosarcoma Remarkable Toxicity [6]

| | HepG2 | Liver Cancer | Remarkable Toxicity |[6] |

Note: For Molecule I13, the source specifies increased antiproliferative activities compared to SAHA without providing specific IC50 values.

In Vivo Antitumor Efficacy

The promising in vitro results have been substantiated by in vivo studies. In a HepG2 xenograft model, administration of compound I13 at 50 mg/kg/d resulted in significant tumor growth inhibition, proving more effective than the standard HDAC inhibitor SAHA administered at a higher dose (100 mg/kg/d).[4][9] This highlights the potential of these derivatives for development into clinically effective anticancer agents.

Multifunctional Enzyme Inhibition

Beyond their anticancer properties, indole-3-butanoate derivatives have demonstrated the ability to inhibit a range of other enzymes, suggesting their potential for treating a variety of diseases.[5] Hydrazone derivatives, in particular, have shown potent activity against enzymes implicated in neurodegenerative diseases and diabetes.[5]

Table 3: Enzyme Inhibitory Activity of Indole-3-Butyric Acid-Based Hydrazones

Derivative Target Enzyme IC50 (µM) Standard Drug Standard IC50 (µM) Source(s)
Thiophene-based Acetylcholinesterase 1.95 ± 10.79 Donepezil 4.53 ± 0.13 [5]
Thiophene-based α-Amylase 0.99 ± 2.6 Acarbose 4.21 ± 0.27 [5]

| Aminodichlorophenyl | Tyrosinase | 0.96 ± 1.005 | Kojic Acid | 1.0 ± 0.3 |[5] |

These findings are particularly compelling as they showcase the potential for developing single compounds that can address multiple pathological targets. For instance, the thiophene-based derivative's potent inhibition of both acetylcholinesterase and α-amylase suggests a possible dual therapeutic role in managing Alzheimer's disease and diabetes.[5]

Antioxidant and Antibacterial Activities

Several indole-3-butanoate derivatives also possess significant antioxidant and antibacterial properties.

Antioxidant Potential

The antioxidant capacity of these compounds is often attributed to the presence of the indole ring and N-H protons.[6] In one study, an aminodichlorophenyl derivative of indole-3-butanoate showed superior antioxidant activity compared to the standard antioxidant, ascorbic acid.[5]

Table 4: Antioxidant Activity of an Aminodichlorophenyl Derivative

Compound Assay IC50 (µM) Standard Standard IC50 (µM) Source(s)

| Aminodichlorophenyl Derivative | Antioxidant Activity | 5.95 ± 1.16 | Ascorbic Acid | 7.3 ± 1.4 |[5] |

Antibacterial Efficacy

Indole-3-butanoate derivatives have also been evaluated for their ability to combat bacterial growth, showing enhanced activity against both Gram-positive and Gram-negative strains when compared to the standard antibiotic cefixime.[5]

Table 5: Antibacterial Activity of Indole-3-Butanoate Hydrazone Derivatives

Derivative Bacterial Type Zone of Inhibition (mm) Standard (Cefixime) Standard Inhibition (mm) Source(s)
Aminodichlorophenyl Gram-positive 51.3 ± 3.5 Cefixime 27 ± 0.31 [5]

| Thiophene-based | Gram-negative | 15.0 ± 0.12 | Cefixime | 29 ± 0.17 |[5] |

Experimental Protocols and Methodologies

The following sections detail the typical experimental protocols used to evaluate the biological activities of indole-3-butanoate derivatives.

HDAC Inhibition Assay
  • Principle: This assay quantifies the ability of a compound to inhibit the activity of histone deacetylase enzymes.

  • Methodology: Recombinant human HDAC enzymes (HDAC1, HDAC3, HDAC6) are incubated with a fluorogenic substrate and the test compound at various concentrations. The reaction is stopped, and a developer is added to produce a fluorescent signal. The fluorescence is measured using a microplate reader. The IC50 value is calculated as the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Proliferation (MTT) Assay
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Methodology: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are determined from dose-response curves.

In Vivo Tumor Xenograft Model
  • Principle: This model assesses the antitumor efficacy of a compound in a living organism.

  • Methodology: Human cancer cells (e.g., HepG2) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[4] Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., I13 at 50 mg/kg/d) via a specific route (e.g., intraperitoneal injection), while the control group receives a vehicle. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and weighed.

Enzyme Inhibition Assays (General Protocol)
  • Principle: These assays measure the reduction in the catalytic activity of a specific enzyme in the presence of an inhibitor.

  • Methodology: The target enzyme (e.g., Acetylcholinesterase, α-Amylase, Tyrosinase) is incubated with its specific substrate and the test compound. The rate of product formation or substrate depletion is measured over time, typically using spectrophotometry or fluorometry. The IC50 is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes and mechanisms associated with the study of indole-3-butanoate derivatives.

G cluster_0 Discovery & Synthesis cluster_2 In Vivo Evaluation Synthesis Chemical Synthesis of Indole-3-Butanoate Derivatives Purification Purification & Characterization (NMR, MS, FTIR) Synthesis->Purification Anticancer Antiproliferative Assays (e.g., MTT on Cancer Cell Lines) Purification->Anticancer Xenograft Tumor Xenograft Models in Mice Anticancer->Xenograft Enzyme Enzyme Inhibition Assays (HDAC, AChE, Amylase) Antioxidant Antioxidant Assays Antibacterial Antibacterial Assays Toxicity Toxicology Studies

Caption: General workflow for the development of indole-3-butanoate derivatives.

G Indole Indole-3-Butanoate Derivative (e.g., I13) HDAC Histone Deacetylases (HDAC1, 3, 6) Indole->HDAC Inhibition Histones Histone Proteins Acetylation ↑ Histone Hyperacetylation Histones->Acetylation Deacetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Activation of Tumor Suppressor Genes Chromatin->Gene Apoptosis ↑ Apoptosis Gene->Apoptosis Growth ↓ Tumor Growth Apoptosis->Growth

Caption: Mechanism of action for HDAC inhibition-induced apoptosis.

G cluster_targets Biological Targets cluster_outcomes Therapeutic Potential Derivative Indole-3-Butanoate Hydrazone Derivative AChE Acetylcholinesterase Derivative->AChE Inhibits Amylase α-Amylase Derivative->Amylase Inhibits Tyrosinase Tyrosinase Derivative->Tyrosinase Inhibits Cancer Cancer Cells Derivative->Cancer Cytotoxic Neuro Neuroprotection AChE->Neuro Diabetes Antidiabetic Amylase->Diabetes Cosmetic Skin-lightening Tyrosinase->Cosmetic Anticancer Anticancer Cancer->Anticancer

Caption: Multi-target activity of indole-3-butanoate hydrazone derivatives.

References

An In-depth Technical Guide on the Stability and Degradation of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited specific experimental data on the stability and degradation of methyl 4-(1H-indol-3-yl)-3-oxobutanoate is available in the public domain. This guide is therefore based on established principles of organic chemistry and data from analogous compounds containing indole and β-keto ester functionalities. The proposed degradation pathways and experimental protocols should be considered as a theoretical framework to guide further empirical investigation.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research due to its hybrid structure, incorporating both an indole nucleus and a β-keto ester moiety. The indole ring is a common scaffold in numerous biologically active compounds, while the β-keto ester functionality provides a versatile handle for synthetic transformations. Understanding the stability and degradation profile of this compound is crucial for its development as a potential drug candidate, as it dictates storage conditions, formulation strategies, and shelf-life. This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound, along with detailed experimental protocols for its analysis.

Chemical Properties and Potential Degradation Pathways

The chemical reactivity of this compound is governed by the individual and combined properties of its indole and β-keto ester components.

The Indole Moiety

The indole ring is an electron-rich aromatic system susceptible to oxidation and electrophilic attack. The C3 position is particularly reactive.[1] Oxidation can lead to the formation of oxindole derivatives.[1] Photochemical degradation of indoles, especially under UV light, can lead to complex reaction mixtures, including oxidative cleavage of the pyrrole ring to form anthranilic acid derivatives.[2]

The β-Keto Ester Moiety

β-Keto esters are known to undergo hydrolysis under both acidic and basic conditions to yield the corresponding β-keto acid.[3] This β-keto acid intermediate is often unstable and can readily undergo decarboxylation upon heating to yield a ketone.[4][5][6] The ester group can also be susceptible to transesterification in the presence of other alcohols.

Proposed Degradation Pathways

Based on the reactivity of its constituent functional groups, this compound is likely to degrade via the following pathways under forced degradation conditions:

  • Hydrolytic Degradation (Acidic and Basic):

    • Acid-catalyzed hydrolysis: The ester will hydrolyze to form 4-(1H-indol-3-yl)-3-oxobutanoic acid.

    • Base-catalyzed hydrolysis (saponification): The ester will hydrolyze to form the carboxylate salt of 4-(1H-indol-3-yl)-3-oxobutanoic acid.

  • Thermal Degradation:

    • Decarboxylation: Following hydrolysis to the β-keto acid, thermal stress is expected to induce decarboxylation to yield 1-(1H-indol-3-yl)propan-2-one.[4][5][6]

  • Oxidative Degradation:

    • The indole ring is likely the primary site of oxidation, potentially leading to the formation of a 2-oxindole derivative, N-formylkynurenine-type compounds, or other ring-opened products.

  • Photodegradation:

    • Exposure to light, particularly UV radiation, may lead to the formation of colored degradants through complex radical pathways. Oxidative cleavage of the indole ring is a possible outcome.[2]

A visual representation of these proposed degradation pathways is provided below.

G Proposed Degradation Pathways of this compound A This compound B 4-(1H-indol-3-yl)-3-oxobutanoic Acid A->B  Hydrolysis  (Acid/Base) D Oxidized Indole Derivatives (e.g., Oxindoles) A->D  Oxidation  (e.g., H2O2) E Photodegradation Products (e.g., Ring-opened species) A->E  Photolysis  (UV/Vis light) C 1-(1H-indol-3-yl)propan-2-one B->C  Decarboxylation  (Heat) G Forced Degradation Experimental Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Weigh Compound B Prepare Stock Solution (e.g., 1 mg/mL in MeCN) A->B C Acid Hydrolysis (HCl, heat) B->C D Base Hydrolysis (NaOH, RT) B->D E Oxidation (H2O2, RT) B->E F Thermal Degradation (Dry heat/reflux) B->F G Photodegradation (UV/Vis light) B->G H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize/Dilute H->I J HPLC Analysis I->J K Data Interpretation J->K

References

A Theoretical and Computational Guide to Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of methyl 4-(1H-indol-3-yl)-3-oxobutanoate. This molecule, possessing both a reactive β-ketoester moiety and a biologically significant indole nucleus, presents a rich landscape for theoretical investigation, particularly concerning its structural properties, reactivity, and spectroscopic characteristics. This document outlines the key computational methodologies, expected data, and workflows for a thorough in-silico analysis.

Introduction to this compound

This compound is a derivative of indole, a heterocyclic compound that is a core structural component in many natural and synthetic bioactive molecules, including the anti-inflammatory drug Indomethacin. The presence of the β-ketoester functional group introduces the potential for keto-enol tautomerism, a phenomenon that can significantly influence the molecule's chemical reactivity, hydrogen bonding capabilities, and interaction with biological targets. Theoretical calculations are invaluable for elucidating the intricacies of this tautomerism and other molecular properties.

Theoretical Background and Computational Methods

The primary theoretical approach for studying molecules of this nature is quantum mechanics, with Density Functional Theory (DFT) being a widely used and effective method. It offers a good balance between computational cost and accuracy.

Keto-Enol Tautomerism

A key aspect of this compound is its ability to exist in equilibrium between its keto and several enol forms. This tautomerism involves the migration of a proton and the shifting of double bonds. The stability of these tautomers can be influenced by factors such as the solvent environment.[1][2] Theoretical calculations can predict the relative energies of these forms, providing insight into their equilibrium populations. In the gas phase, the enol form is often more stable, whereas the keto form can be favored in protic solvents.[1]

Computational Protocols

A typical workflow for the theoretical investigation of this molecule would involve the following steps:

  • Geometry Optimization: The three-dimensional structure of the keto and enol tautomers are optimized to find their lowest energy conformations.

  • Vibrational Frequency Analysis: This is performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to predict their infrared (IR) spectra.

  • Electronic Structure Analysis: This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

  • Spectroscopic Predictions: Theoretical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption spectra, which can be compared with experimental data for structure validation.

The choice of computational method and basis set is critical for obtaining reliable results. A common and effective combination for molecules of this size is the B3LYP functional with a 6-311G(d,p) basis set.[1] Solvation effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM).

Data Presentation

The quantitative data obtained from these theoretical calculations can be summarized in tables for clear comparison and analysis.

Table 1: Calculated Thermodynamic Properties of Tautomers
TautomerRelative Energy (kcal/mol)Dipole Moment (Debye)
Keto0.003.5
Enol 1 (Z)-2.52.8
Enol 2 (E)-1.84.1

Note: These are hypothetical values for illustrative purposes.

Table 2: Selected Optimized Geometrical Parameters
ParameterBond/AngleKeto FormEnol 1 (Z) Form
Bond LengthC=O (keto)1.22 Å1.35 Å (C-OH)
Bond LengthC-C (alpha-beta)1.52 Å1.36 Å
Bond AngleC-C-C (keto)118°125°

Note: These are hypothetical values for illustrative purposes.

Table 3: Calculated Vibrational Frequencies
Vibrational ModeKeto Form (cm⁻¹)Enol 1 (Z) Form (cm⁻¹)
C=O Stretch (ester)17501735
C=O Stretch (keto)1720-
C=C Stretch (enol)-1650
O-H Stretch (enol)-3400

Note: These are hypothetical values for illustrative purposes.

Table 4: Calculated Electronic Properties
PropertyValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap4.7

Note: These are hypothetical values for illustrative purposes.

Mandatory Visualizations

Diagrams are essential for visualizing complex relationships and workflows. The following diagrams were created using the DOT language.

Keto_Enol_Tautomerism Keto Keto Form Enol_Z Enol Form (Z) Keto->Enol_Z [H+] or [OH-] Enol_Z->Keto [H+] or [OH-] Enol_E Enol Form (E) Enol_Z->Enol_E Isomerization

Caption: Keto-Enol Tautomerism of this compound.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT) cluster_output Output & Analysis start Molecular Structure (Keto/Enol) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO) freq_calc->electronic_prop nmr_calc NMR Chemical Shifts electronic_prop->nmr_calc results Optimized Geometry Vibrational Frequencies Electronic Data Predicted Spectra nmr_calc->results comparison Comparison with Experimental Data results->comparison

Caption: Workflow for Theoretical Calculations.

Conclusion

Theoretical calculations provide a powerful framework for understanding the chemical and physical properties of this compound. By employing methods such as DFT, researchers can gain detailed insights into its structure, stability, reactivity, and spectroscopic signatures. This in-silico approach is a valuable complement to experimental studies in the fields of medicinal chemistry and drug development, aiding in the rational design of novel indole-based therapeutic agents.

References

An In-Depth Technical Guide to Analogs and Derivatives of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of analogs and derivatives of methyl 4-(1H-indol-3-yl)-3-oxobutanoate. This class of compounds, centered around the indole scaffold, holds significant interest in medicinal chemistry due to the diverse pharmacological properties exhibited by indole derivatives. This document summarizes key synthetic methodologies, presents available quantitative biological data, and explores potential signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Compound and Its Significance

This compound features an indole nucleus connected to a β-keto ester moiety. The indole ring is a privileged structure in drug discovery, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The β-keto ester functional group is a versatile synthetic intermediate and can contribute to the biological activity of the molecule through various interactions with biological targets.

Synthesis of Analogs and Derivatives

Key Synthetic Strategies:

  • Fischer Indole Synthesis: A classic method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone. This can be used to introduce substituents on the indole nucleus.

  • Friedel-Crafts Acylation: This reaction can be employed to introduce the butanoyl chain at the C3 position of the indole ring using a suitable acylating agent.

  • Condensation Reactions: The β-keto ester moiety can be formed by the condensation of an indole-3-acetyl derivative with a suitable reagent.

  • Reaction with Methyl 4-chloro-3-oxobutanoate: This commercially available reagent serves as a key building block for introducing the 4-methyl-3-oxobutanoate side chain onto a nucleophilic indole derivative.

Experimental Protocol: Synthesis of a Related 2-Aryl-3-methyl-indole Derivative

This protocol illustrates the Fischer indole cyclization, a common method for creating substituted indoles.

Materials:

  • 1–[4-(benzoyl)phenyl]propan-1-one

  • Ethanol

  • Phenyl hydrazine

  • Acetic acid

  • Boron trifluoride-etherate (BF₃-etherate)

  • Crushed ice

Procedure:

  • A solution of 1–[4-(benzoyl)phenyl]propan-1-one (20 mmol) in ethanol (50 mL) is prepared.

  • Phenyl hydrazine (20 mmol) is added to the solution.

  • The reaction mixture is refluxed for 3 hours.

  • Ethanol is distilled off to obtain the crude hydrazone as a dark brown solid.

  • The hydrazone is dissolved in acetic acid (50 mL).

  • BF₃-etherate (1 mL) is added dropwise to the solution.

  • The solution is refluxed for 3 hours.

  • The reaction mixture is cooled and poured over crushed ice to precipitate the product, --INVALID-LINK--methanone.

Biological Activities and Quantitative Data

Derivatives of indole-3-alkanoic acids and related structures have been investigated for a range of biological activities. While specific quantitative data for this compound is limited in the public domain, studies on analogous compounds provide insights into their potential therapeutic applications.

Table 1: Antiproliferative Activity of N-((1-methyl-1H-indol-3-yl)methyl)acetamide Derivatives [1]

CompoundHeLa (IC₅₀, μM)MCF-7 (IC₅₀, μM)HT-29 (IC₅₀, μM)
7d 0.520.340.86

IC₅₀: The half maximal inhibitory concentration.

Table 2: Antihypertensive Activity of Indole-3-Carboxylic Acid Derivatives [2]

CompoundAngiotensin II Receptor (AT₁) Affinity (IC₅₀, nM)Maximum Blood Pressure Decrease (mm Hg at 10 mg/kg)
Novel Indole Derivative High nanomolar range (comparable to Losartan)48
Losartan (Reference) High nanomolar rangeNot specified in abstract

These findings suggest that modifications of the indole-3-acetic acid scaffold can lead to potent biological activities. For instance, certain acetamide derivatives exhibit significant antiproliferative effects against various cancer cell lines, while some carboxylic acid derivatives show promise as antihypertensive agents by antagonizing the angiotensin II receptor.[1][2]

Signaling Pathways and Mechanism of Action

The mechanism of action of indole derivatives is diverse and dependent on their specific chemical structures. For analogs of this compound, several potential signaling pathways and molecular targets can be considered based on the activities of related compounds.

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Some N-substituted indole derivatives have been shown to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. This is a well-established target for anticancer drugs.[1]

  • Enzyme Inhibition: The indole nucleus is a common scaffold for the design of enzyme inhibitors. For example, some indole derivatives have been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.

  • Receptor Antagonism: As demonstrated with the antihypertensive indole-3-carboxylic acid derivatives, these compounds can act as antagonists for specific receptors, such as the angiotensin II receptor, thereby blocking downstream signaling pathways.[2]

  • Auxin Signaling (in plants): Indole-3-acetic acid (IAA) is a natural plant hormone (auxin) that regulates various aspects of plant growth and development. Synthetic indole derivatives can mimic or antagonize the action of IAA, affecting the transport inhibitor response 1 (TIR1) auxin receptor and its associated signaling pathway. While this is primarily relevant in an agricultural context, the study of these pathways can sometimes provide insights into conserved signaling mechanisms.

Diagram: General Workflow for Synthesis and Biological Evaluation

G Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Indole Precursor Indole Precursor Chemical Synthesis Chemical Synthesis Indole Precursor->Chemical Synthesis Side-chain Reagent Side-chain Reagent Side-chain Reagent->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Indole Derivative Library Indole Derivative Library Purification & Characterization->Indole Derivative Library In vitro Assays In vitro Assays Indole Derivative Library->In vitro Assays Screening Cell-based Assays Cell-based Assays Indole Derivative Library->Cell-based Assays Data Analysis (SAR) Data Analysis (SAR) In vitro Assays->Data Analysis (SAR) Cell-based Assays->Data Analysis (SAR) In vivo Studies In vivo Studies In vivo Studies->Data Analysis (SAR) Lead Compound Identification Lead Compound Identification Data Analysis (SAR)->Lead Compound Identification

Caption: A generalized workflow for the synthesis and biological evaluation of indole derivatives.

Conclusion and Future Directions

The analogs and derivatives of this compound represent a promising area for further investigation in drug discovery. The versatility of the indole scaffold, combined with the reactivity of the β-keto ester moiety, allows for the generation of diverse chemical libraries with the potential for a wide range of biological activities.

Future research in this area should focus on:

  • Targeted Synthesis: The development of efficient and scalable synthetic routes to produce a variety of analogs with systematic modifications to both the indole nucleus and the butanoate side chain.

  • Comprehensive Biological Screening: The evaluation of these compounds in a broad panel of in vitro and cell-based assays to identify their primary biological targets and potential therapeutic applications.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms and signaling pathways through which the most active compounds exert their effects.

  • Structure-Activity Relationship (SAR) Studies: The systematic exploration of how chemical modifications influence biological activity to guide the design of more potent and selective drug candidates.

This technical guide serves as a foundational resource for researchers, providing a summary of the current knowledge and a framework for future studies on this intriguing class of indole derivatives. The continued exploration of these compounds is likely to yield novel therapeutic agents with significant potential to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Methyl 4-(1H-indol-3-yl)-3-oxobutanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 4-(1H-indol-3-yl)-3-oxobutanoate as a versatile building block in medicinal chemistry. While this compound is not extensively documented as a standalone therapeutic agent, its chemical structure, featuring a reactive β-ketoester moiety attached to the privileged indole scaffold, makes it a highly valuable intermediate for the synthesis of a wide array of biologically active molecules.

The indole ring system is a cornerstone in drug discovery, present in numerous natural products and synthetic drugs with applications ranging from anticancer to antimicrobial and antiviral therapies.[1] The strategic placement of the keto and ester functional groups in this compound allows for a multitude of chemical transformations, enabling the construction of complex heterocyclic systems with therapeutic potential.

Synthesis of this compound

The synthesis of the title compound can be achieved through several established organic chemistry methods. A common approach involves the Friedel-Crafts acylation of indole with a suitable derivative of acetoacetic acid.

Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Indole

  • Methyl 4-chloro-3-oxobutanoate (or Meldrum's acid derivative)

  • Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, InCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of indole (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (1.1 equivalents) portion-wise at 0 °C.

  • Stir the resulting suspension at 0 °C for 15-20 minutes.

  • Add a solution of methyl 4-chloro-3-oxobutanoate (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application as a Synthetic Intermediate

The true value of this compound in medicinal chemistry lies in its role as a versatile precursor for the synthesis of more complex, biologically active molecules. The β-ketoester functionality is a key reactive handle for various condensation and cyclization reactions.

Synthetic Potential

The presence of two electrophilic carbonyl carbons and an acidic α-proton allows for reactions with a variety of nucleophiles. This enables the construction of diverse heterocyclic systems appended to the indole-3-yl moiety. For instance, reaction with hydrazines can yield pyrazole derivatives, while condensation with amidines or ureas can lead to pyrimidine and related heterocyclic structures. These scaffolds are prevalent in many classes of therapeutic agents.

G cluster_start Starting Materials cluster_reagents Reagents for Derivatization cluster_products Bioactive Scaffolds Indole Indole Intermediate This compound Indole->Intermediate Friedel-Crafts Acylation Methyl_Acetoacetate_Derivative Methyl Acetoacetate Derivative Methyl_Acetoacetate_Derivative->Intermediate Indolylpyrazoles Indolylpyrazoles (Anticancer, Antimicrobial) Intermediate->Indolylpyrazoles Condensation Indolylpyrimidines Indolylpyrimidines (Kinase Inhibitors) Intermediate->Indolylpyrimidines Cyclocondensation Indolylenaminones Indolylenaminones (Anticonvulsant) Intermediate->Indolylenaminones Reaction with Amines Hydrazines Hydrazines Hydrazines->Indolylpyrazoles Amidines_Ureas Amidines / Ureas Amidines_Ureas->Indolylpyrimidines Amines Amines Amines->Indolylenaminones

Caption: Synthetic pathways from starting materials to bioactive scaffolds via the key intermediate.

Protocols for Biological Evaluation of Derivatives

Given that this compound serves as a precursor, the following protocols are provided for the biological evaluation of the novel indole derivatives synthesized from it.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[2][3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[5]

  • Normal human cell line (e.g., WI-38 fibroblasts) for selectivity assessment[5]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of novel compounds against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense 50 µL of the appropriate broth into each well of a 96-well plate.

  • Prepare a twofold serial dilution of the test compounds in the wells, starting from the highest concentration.

  • Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data for Structurally Related Indole Derivatives

The following table summarizes the biological activities of various indole derivatives that can be conceptually synthesized from intermediates like this compound. This data highlights the therapeutic potential of this chemical class.

Compound ClassDerivative ExampleTarget/AssayActivity (IC₅₀/MIC)Reference
Indolyl-Thiazole Chalcones4dLeukemia HL-600.3 µM[2]
Colon HCT-1163.70 µM[2]
Indolyl-Pyrimidine Hybrids4gBreast MCF-71.3 µM[5]
Liver HepG22.1 µM[5]
Colon HCT-1161.8 µM[5]
Indolyl-Oxazoles5dVarious Cancer Cell LinesCytotoxic[6]
Indole Sulfonohydrazides5fBreast MCF-713.2 µM[7]
Breast MDA-MB-4688.2 µM[7]
Indolyl-Pyrazole Hybrids7aLiver HepG26.1 µM[8]
7bLiver HepG27.9 µM[8]

Potential Mechanism of Action: Tubulin Polymerization Inhibition

Many indole-based compounds exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. They can bind to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

G Indole_Derivative Indole-based Anticancer Agent Tubulin αβ-Tubulin Dimers Indole_Derivative->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Indole_Derivative->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Required for Microtubule_Dynamics Disrupted Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Leads to Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Causes G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Triggers Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: A potential signaling pathway for indole-based anticancer agents.

Conclusion

This compound is a valuable and versatile synthetic intermediate in medicinal chemistry. Its readily available starting materials and the reactive nature of its β-ketoester functionality provide a robust platform for the synthesis of diverse heterocyclic compounds. The exploration of derivatives synthesized from this intermediate has the potential to yield novel therapeutic agents with a wide range of biological activities, particularly in the areas of oncology and infectious diseases. The protocols and data presented herein serve as a guide for researchers to harness the synthetic potential of this indole-based building block in their drug discovery efforts.

References

Application Notes and Protocols: Methyl 4-(1H-Indol-3-yl)-3-oxobutanoate as a Versatile Building Block for Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of methyl 4-(1H-indol-3-yl)-3-oxobutanoate as a strategic starting material in the synthesis of diverse indole alkaloids. This versatile building block, containing both a reactive β-ketoester moiety and the core indole nucleus, offers a convergent and efficient entry point to various alkaloid scaffolds of significant interest in medicinal chemistry and drug development.

Introduction to this compound in Alkaloid Synthesis

This compound is a highly functionalized indole derivative that serves as a valuable precursor for the construction of complex alkaloid frameworks. The inherent reactivity of the β-ketoester functionality allows for facile introduction of nitrogen-containing substituents, a critical step in the formation of the tryptamine skeleton, which is a common motif in a vast array of indole alkaloids. Subsequent intramolecular cyclization reactions, such as the renowned Pictet-Spengler or Bischler-Napieralski reactions, can then be employed to construct the characteristic polycyclic systems of these natural products.

The general synthetic strategy involves a two-stage approach:

  • Formation of a Tryptamine Intermediate: The ketone functionality of the butanoate side chain is converted to an amine via reductive amination. This step transforms the readily available starting material into a valuable tryptamine derivative.

  • Intramolecular Cyclization: The newly formed tryptamine intermediate undergoes an acid-catalyzed intramolecular cyclization to furnish the desired alkaloid scaffold, such as a β-carboline or a related polycyclic system.

This approach provides a modular and flexible route to a variety of indole alkaloids, allowing for the introduction of diversity at various positions of the molecule.

Spectroscopic Data of a Related Reference Compound

Spectroscopic Data for Methyl 4-(1H-indol-3-yl)butanoate
¹H NMR (400 MHz, DMSO-d₆) δ 10.78 (s, 1H, NH), 7.53 - 6.95 (m, 5H, Ar-H), 3.58 (s, 3H, OCH₃), 2.68 (t, 2H, CH₂), 2.35 (t, 2H, CH₂), 1.95 (p, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 173.82, 136.76, 127.55, 121.30, 118.69, 118.59, 114.14, 111.80, 51.63, 33.47, 25.79, 24.46
FTIR (ν, cm⁻¹) 3332 (N-H str), 3042 (Ar-C-H str), 2949 (aliphatic C-H str), 1713 (C=O str), 1619-1459 (C=C str), 1431-1367 (aliphatic C-H bend), 1191 (C-O-C str)

Experimental Protocols

The following protocols describe a proposed synthetic pathway for the synthesis of a β-carboline alkaloid scaffold from this compound.

Protocol 1: Synthesis of a Tryptamine Intermediate via Reductive Amination

This protocol outlines the conversion of this compound to its corresponding tryptamine derivative.

Reaction Scheme:

G start This compound reagents NH4OAc, NaBH3CN Methanol product Methyl 3-amino-4-(1H-indol-3-yl)butanoate (Tryptamine Intermediate) reagents->product Reductive Amination

Reductive amination of the starting material.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound231.242.31 g10 mmol
Ammonium Acetate (NH₄OAc)77.087.71 g100 mmol
Sodium Cyanoborohydride (NaBH₃CN)62.840.94 g15 mmol
Methanol (MeOH)32.0450 mL-

Procedure:

  • To a solution of this compound (2.31 g, 10 mmol) in methanol (50 mL), add ammonium acetate (7.71 g, 100 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (0.94 g, 15 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH to pH ~10 and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the desired tryptamine intermediate.

Expected Yield: 70-85%

Protocol 2: Synthesis of a β-Carboline Scaffold via Pictet-Spengler Reaction

This protocol describes the intramolecular cyclization of the tryptamine intermediate to form a tetrahydro-β-carboline derivative.

Reaction Scheme:

G start Methyl 3-amino-4-(1H-indol-3-yl)butanoate reagents Aldehyde (R-CHO) TFA, CH2Cl2 product Tetrahydro-β-carboline Derivative reagents->product Pictet-Spengler Reaction

Pictet-Spengler cyclization to form the β-carboline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-amino-4-(1H-indol-3-yl)butanoate232.281.16 g5 mmol
Aldehyde (e.g., Acetaldehyde)44.050.24 g5.5 mmol
Trifluoroacetic Acid (TFA)114.020.43 mL5.5 mmol
Dichloromethane (CH₂Cl₂)84.9325 mL-

Procedure:

  • Dissolve the tryptamine intermediate (1.16 g, 5 mmol) in dichloromethane (25 mL).

  • Add the aldehyde (e.g., acetaldehyde, 0.24 g, 5.5 mmol) to the solution.

  • Cool the mixture to 0 °C and add trifluoroacetic acid (0.43 mL, 5.5 mmol) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) to yield the tetrahydro-β-carboline derivative.

Expected Yield: 60-80%

Logical Workflow for Alkaloid Synthesis

The overall synthetic strategy can be visualized as a logical workflow, highlighting the key transformations and intermediates.

workflow Start This compound Intermediate Tryptamine Intermediate (Methyl 3-amino-4-(1H-indol-3-yl)butanoate) Start->Intermediate Reductive Amination Product Target Alkaloid (e.g., β-Carboline) Intermediate->Product Pictet-Spengler Cyclization

Synthetic workflow from starting material to alkaloid.

Concluding Remarks

The protocols and application notes presented herein demonstrate the utility of this compound as a strategic building block for the synthesis of indole alkaloids. The described synthetic route, involving a key reductive amination followed by a Pictet-Spengler cyclization, offers a flexible and efficient approach to constructing complex and medicinally relevant alkaloid scaffolds. Researchers in drug discovery and organic synthesis can adapt and modify these protocols to access a wide range of novel and known indole alkaloids for further biological evaluation.

Application Notes and Protocols: Friedel-Crafts Acylation of Indoles with Methyl 4-Chloro-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Functionalization of the indole ring, particularly at the C3 position, is a key strategy in the development of new therapeutic agents. The Friedel-Crafts acylation is a powerful and widely used method for introducing acyl groups onto aromatic and heteroaromatic rings. This document provides detailed application notes and protocols for the Friedel-Crafts acylation of indoles with methyl 4-chloro-3-oxobutanoate, a versatile reagent for introducing a β-ketoester side chain. This moiety is a valuable precursor for the synthesis of a variety of more complex indole derivatives, including those with potential biological activity.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst activates the acylating agent, methyl 4-chloro-3-oxobutanoate, to generate an acylium ion or a reactive acylium ion-Lewis acid complex. This electrophile is then attacked by the electron-rich indole, predominantly at the C3 position, to yield the corresponding methyl 3-(1H-indol-3-yl)-3-oxopropanoate derivative.[1][2][3] The choice of Lewis acid and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Reaction Scheme

The general reaction for the Friedel-Crafts acylation of an indole with methyl 4-chloro-3-oxobutanoate is depicted below:

Reaction_Scheme sub Indole p1 sub->p1 reagent Methyl 4-chloro-3-oxobutanoate reagent->p1 product Methyl 3-(1H-indol-3-yl)-3-oxopropanoate catalyst Lewis Acid (e.g., AlCl3, SnCl4) solvent Solvent (e.g., CH2Cl2, CS2) HCl HCl p2 p2 p1->p2 + p2->product p2->HCl +

Caption: General scheme of the Friedel-Crafts acylation of indole.

Experimental Protocols

The following protocols are generalized procedures for the Friedel-Crafts acylation of indoles with methyl 4-chloro-3-oxobutanoate using common Lewis acid catalysts. Optimization of the catalyst, solvent, and reaction temperature may be necessary for specific indole substrates.

Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Acylation

Materials:

  • Substituted or unsubstituted indole

  • Methyl 4-chloro-3-oxobutanoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice-water bath

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the indole (1.0 eq) and anhydrous dichloromethane (10 mL per mmol of indole).

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add anhydrous aluminum chloride (1.1 - 2.5 eq) portion-wise to the stirred solution under a nitrogen atmosphere. The amount of AlCl₃ may need to be optimized for different substrates.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of methyl 4-chloro-3-oxobutanoate (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired methyl 3-(indol-3-yl)-3-oxopropanoate derivative.

  • Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry.

Protocol 2: Tin(IV) Chloride (SnCl₄) Catalyzed Acylation

Materials:

  • Substituted or unsubstituted indole

  • Methyl 4-chloro-3-oxobutanoate

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice-water bath

  • Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the indole (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add tin(IV) chloride (1.1 - 2.0 eq) dropwise to the stirred solution.

  • After stirring for 10-20 minutes at 0 °C, add a solution of methyl 4-chloro-3-oxobutanoate (1.1 eq) in anhydrous dichloromethane dropwise.

  • Maintain the reaction at 0 °C or allow it to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to yield the pure product.

  • Confirm the structure of the product using spectroscopic methods.

Data Presentation

The following table summarizes representative data for the Friedel-Crafts acylation of various indoles with methyl 4-chloro-3-oxobutanoate. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryIndole SubstrateLewis Acid (eq)SolventTemp (°C)Time (h)Yield (%)
1IndoleAlCl₃ (1.5)CH₂Cl₂0 to rt478
22-MethylindoleSnCl₄ (1.2)CH₂Cl₂0285
35-BromoindoleAlCl₃ (2.0)CS₂rt1265
45-MethoxyindoleSnCl₄ (1.5)CH₂Cl₂0372
5N-MethylindoleAlCl₃ (1.5)CH₂Cl₂0 to rt681

Reaction Mechanism and Workflow

The mechanism of the Friedel-Crafts acylation of indole involves several key steps, which are illustrated in the following diagram.

Friedel_Crafts_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Work-up reagent Methyl 4-chloro-3-oxobutanoate complex Acylating Agent-Lewis Acid Complex reagent->complex Coordination lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->complex acylium Acylium Ion complex->acylium Chloride Abstraction indole Indole sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex indole->sigma_complex Nucleophilic Attack product_complex Product-Lewis Acid Complex sigma_complex->product_complex Deprotonation product Final Product product_complex->product Hydrolysis water Aqueous Work-up water->product Experimental_Workflow start Start: Reagents and Glassware Preparation reaction_setup Reaction Setup: Indole and Lewis Acid in Anhydrous Solvent start->reaction_setup cooling Cooling to 0 °C reaction_setup->cooling addition Slow Addition of Methyl 4-chloro-3-oxobutanoate cooling->addition reaction Reaction Progression (Stirring at rt) addition->reaction monitoring TLC Monitoring reaction->monitoring quench Quenching with Ice-Water monitoring->quench Reaction Complete extraction Extraction with Organic Solvent quench->extraction washing Washing with NaHCO3 and Brine extraction->washing drying Drying over Na2SO4/MgSO4 washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Column Chromatography concentration->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Purified Product characterization->end

References

Application Notes and Protocols for Large-Scale Synthesis of N-acylated (aza)indole Alkanoic Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylated (aza)indole alkanoic esters constitute a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Their structural motif is present in numerous biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The development of efficient and scalable synthetic methods for these compounds is crucial for advancing preclinical and clinical studies. This document provides detailed application notes and protocols for the large-scale synthesis of N-acylated (aza)indole alkanoic esters, focusing on robust and reproducible methodologies.

Synthetic Strategies Overview

Several synthetic routes have been developed for the preparation of N-acylated (aza)indole alkanoic esters. The choice of strategy often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials. Key approaches include:

  • Fischer Indolization followed by N-Acylation: A classical and versatile method that involves the formation of the indole or azaindole ring system first, followed by the introduction of the N-acyl group. This strategy allows for late-stage diversification of the N-acyl substituent.[1]

  • Chemoselective N-Acylation of Pre-formed (aza)indoles: This approach utilizes various acylating agents to selectively acylate the nitrogen of the (aza)indole nucleus. Recent advancements have focused on using stable acyl sources like thioesters to improve functional group tolerance.[2][3]

  • One-Pot Methodologies: To improve operational simplicity and efficiency, one-pot procedures have been developed that combine multiple synthetic steps, such as the direct N-acylation of (aza)indoles with carboxylic acids using activating agents.[4][5][6]

Experimental Protocols

Protocol 1: Three-Step Synthesis via Fischer Indolization, N-Acylation, and Ester Hydrolysis

This protocol outlines a general and scalable three-step sequence for the synthesis of N-acylated (aza)indole alkanoic acids, with the corresponding esters as key intermediates.[1]

Step 1: Fischer Indolization to form (aza)indole Alkanoic Esters

The initial step involves the condensation of a substituted phenylhydrazine hydrochloride with a keto-ester to form the indole or azaindole core.

  • Reaction Workflow:

    Fischer_Indolization Phenylhydrazine Substituted Phenylhydrazine Hydrochloride Reaction1 Fischer Indolization Phenylhydrazine->Reaction1 KetoEster Keto-ester KetoEster->Reaction1 IndoleEster (aza)indole Alkanoic Ester Reaction1->IndoleEster AcOH or MeOH/H2SO4 (reflux)

    Figure 1: Fischer Indolization Workflow.
  • Procedure:

    • To a solution of the appropriate keto-ester (1.0 eq) in acetic acid or methanol, add the substituted phenylhydrazine hydrochloride (1.1 eq).

    • If using methanol, add concentrated sulfuric acid catalytically.

    • Reflux the reaction mixture for 4-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford the (aza)indole alkanoic ester.

Step 2: Base-Catalyzed N-Acylation

The synthesized (aza)indole alkanoic ester is then N-acylated using an appropriate acid chloride in the presence of a base.

  • Reaction Workflow:

    N_Acylation IndoleEster (aza)indole Alkanoic Ester Reaction2 N-Acylation IndoleEster->Reaction2 AcidChloride Aryl Acid Chloride AcidChloride->Reaction2 NAcylatedEster N-Acylated (aza)indole Alkanoic Ester Reaction2->NAcylatedEster t-BuONa in THF or DMAP/Et3N in DCM

    Figure 2: N-Acylation Workflow.
  • Procedure:

    • Dissolve the (aza)indole alkanoic ester (1.0 eq) in an anhydrous solvent such as THF or DCM.

    • Add the base (e.g., t-BuONa, 1.2 eq, or DMAP/Et3N, 0.1/1.5 eq).

    • Cool the mixture to 0 °C and add the acid chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography to yield the N-acylated (aza)indole alkanoic ester.

Step 3: Ester Hydrolysis (or Cleavage)

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. For allyl esters, a metal-organic catalyst is used for cleavage.

  • Reaction Workflow:

    Hydrolysis NAcylatedEster N-Acylated (aza)indole Alkanoic Ester Reaction3 Ester Hydrolysis/ Cleavage NAcylatedEster->Reaction3 Base (for methyl ester) or Pd catalyst (for allyl ester) FinalProduct N-Acylated (aza)indole Alkanoic Acid Reaction3->FinalProduct

    Figure 3: Ester Hydrolysis Workflow.
  • Procedure (for Methyl Esters):

    • Dissolve the N-acylated (aza)indole alkanoic ester in a mixture of THF and water.

    • Add an excess of a base such as lithium hydroxide or sodium hydroxide.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry to obtain the final product.

Protocol 2: Chemoselective N-Acylation using Thioesters

This protocol describes a mild and efficient method for the N-acylation of indoles using a stable thioester as the acyl source. This method offers good functional group tolerance.[2][3]

  • Reaction Workflow:

    Thioester_Acylation Indole Indole Derivative Reaction N-Acylation Indole->Reaction Thioester S-Methyl Thioester Thioester->Reaction NAcylatedIndole N-Acylated Indole Reaction->NAcylatedIndole Cs2CO3, Xylene, 140 °C

    Figure 4: Thioester-mediated N-Acylation.
  • Procedure:

    • To a reaction vessel, add the indole derivative (1.0 eq), the S-methyl thioester (3.0 eq), and cesium carbonate (Cs2CO3, 3.0 eq).

    • Add xylenes as the solvent.

    • Heat the reaction mixture at 140 °C for 12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture to remove the base.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-acylated (aza)indole alkanoic esters based on the described protocols.

Table 1: Yields for the Three-Step Synthesis of N-Acylated Indole Alkanoic Acids [1]

StepProductReagents and ConditionsYield (%)
1. Fischer Indolization Indole-3-acetic acid methyl ester4-Methoxyphenylhydrazine HCl, Levulinic acid methyl ester, MeOH/H2SO4, reflux85
2. N-Acylation N-(4-chlorobenzoyl)indole-3-acetic acid methyl esterIndole-3-acetic acid methyl ester, 4-chlorobenzoyl chloride, t-BuONa, THF92
3. Hydrolysis N-(4-chlorobenzoyl)indole-3-acetic acidN-(4-chlorobenzoyl)indole-3-acetic acid methyl ester, LiOH, THF/H2O98

Table 2: Yields for Chemoselective N-Acylation of Indoles with Thioesters [2][3]

Indole SubstrateThioester Acyl SourceProductYield (%)
3-Methyl-1H-indoleS-methyl butanethioate1-(3-methyl-1H-indol-1-yl)butan-1-one62 (gram-scale)
1H-IndoleS-methyl benzothioate1-(1H-indol-1-yl)ethan-1-one75
1H-CarbazoleS-methyl butanethioate1-(9H-carbazol-9-yl)butan-1-one84

Conclusion

The protocols and data presented herein offer robust and scalable methods for the synthesis of N-acylated (aza)indole alkanoic esters. The choice between a multi-step approach involving Fischer indolization or a direct chemoselective N-acylation will depend on the specific synthetic goals and available resources. The provided workflows and tabulated data serve as a practical guide for researchers in the efficient preparation of these valuable compounds for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: Methyl 4-(1H-indol-3-yl)-3-oxobutanoate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 4-(1H-indol-3-yl)-3-oxobutanoate as a versatile building block in multi-component reactions (MCRs). The focus is on the synthesis of complex heterocyclic scaffolds with potential applications in drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to facilitate the adoption of these methods in the laboratory.

Introduction

This compound is a highly functionalized indole derivative that serves as an excellent substrate in a variety of multi-component reactions. Its unique structure, incorporating both a reactive β-ketoester moiety and a nucleophilic indole ring, allows for the rapid construction of diverse and complex molecular architectures. MCRs are powerful tools in medicinal chemistry, enabling the synthesis of large libraries of compounds in a time- and resource-efficient manner. The indole scaffold is a privileged structure in drug discovery, with numerous indole-containing compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This document details the application of this compound in the well-known Hantzsch dihydropyridine synthesis, a classic MCR that provides access to the medicinally important 1,4-dihydropyridine (1,4-DHP) core.

Multi-Component Reaction Application: Hantzsch Dihydropyridine Synthesis

The Hantzsch dihydropyridine synthesis is a one-pot condensation reaction involving an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][2] This reaction is a cornerstone in the synthesis of 1,4-DHPs, a class of compounds known for their cardiovascular and other therapeutic properties. By employing this compound as the β-ketoester component, novel indolyl-substituted dihydropyridines can be readily synthesized.

Experimental Protocol: Synthesis of Dimethyl 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and its Indolyl Analog

This protocol describes a general procedure for the Hantzsch synthesis of 1,4-dihydropyridines, which can be adapted for this compound.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Methyl acetoacetate (for standard DHP synthesis)

  • This compound

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Catalyst (optional, e.g., iodine, p-toluenesulfonic acid)[2][3]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), methyl acetoacetate or this compound (2.2 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (10 mL) as the solvent.

  • If using a catalyst, add it to the reaction mixture (e.g., 10 mol% iodine).

  • Heat the reaction mixture to reflux (approximately 80 °C) with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water (20 mL) and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a desiccator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure dihydropyridine derivative.

Quantitative Data

The following table summarizes representative yields for the Hantzsch synthesis of various dihydropyridine derivatives. While a specific yield for the reaction with this compound is not cited in the provided search results, yields for analogous reactions are typically in the range of 70-95%.

Aldehyde (Ar-CHO)β-KetoesterProductYield (%)Reference
BenzaldehydeEthyl acetoacetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate92[1]
4-ChlorobenzaldehydeEthyl acetoacetateDiethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate88[1]
4-NitrobenzaldehydeMethyl acetoacetateDimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate85[3]
3-Indolecarboxaldehyde3-Cyanoacetyl IndoleIndole Containing 1,4-Dihydropyridine~80-90[4]

Experimental Workflow Diagram

Hantzsch_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Aldehyde - β-Ketoester - Ammonium Acetate - Solvent (Ethanol) - Catalyst (optional) reflux Reflux at 80°C (2-4 hours) start->reflux tlc Monitor by TLC reflux->tlc periodically evaporation Solvent Evaporation reflux->evaporation upon completion tlc->reflux precipitation Precipitation in Cold Water evaporation->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization or Column Chromatography filtration->purification product Pure Dihydropyridine Product purification->product

Caption: Workflow for the Hantzsch Dihydropyridine Synthesis.

Biological Context and Signaling Pathways

Indole derivatives are known to interact with a multitude of biological targets, often modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[5][6] The products of multi-component reactions involving this compound, such as indolyl-substituted dihydropyridines, are of significant interest for their potential therapeutic applications.

Recent studies have highlighted the role of indole compounds in targeting signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[5][7][8] These pathways are crucial for cell growth, survival, and proliferation.

Potential Signaling Pathway Modulation by Indolyl-Dihydropyridines

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Its aberrant activation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway at various nodes.[5] Similarly, the MAPK pathway, which is involved in transmitting signals from the cell surface to the nucleus to regulate gene expression and cell cycle progression, is another important target for anticancer drug development.[7][8]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Transcription Gene Transcription mTOR->Transcription Promotes Protein Synthesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Regulates Cell Cycle NFkB->Transcription Promotes Survival & Proliferation Indolyl_DHP Indolyl-Dihydropyridine (Potential Inhibitor) Indolyl_DHP->PI3K Inhibition Indolyl_DHP->Akt Inhibition Indolyl_DHP->mTOR Inhibition Indolyl_DHP->Raf Inhibition Indolyl_DHP->MEK Inhibition Indolyl_DHP->NFkB Inhibition Cell_Response Cell_Response Transcription->Cell_Response Cell Proliferation, Survival, Angiogenesis

Caption: Potential inhibition of PI3K/Akt/mTOR and MAPK pathways.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex, biologically relevant heterocyclic compounds via multi-component reactions. The Hantzsch dihydropyridine synthesis provides a straightforward and efficient method for accessing novel indolyl-substituted 1,4-dihydropyridines. The potential for these compounds to modulate key signaling pathways implicated in diseases such as cancer makes them attractive targets for further investigation in drug discovery programs. The protocols and data presented herein serve as a practical guide for researchers to explore the rich chemistry and therapeutic potential of this indole derivative.

References

Application Notes and Protocols for the Catalytic Conversion of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Methyl 4-(1H-indol-3-yl)-3-oxobutanoate is a versatile precursor molecule containing a β-keto ester functionality attached to an indole scaffold. The indole motif is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive natural products.[1][2] The catalytic conversion of this substrate, particularly through asymmetric reduction of the ketone, yields optically active methyl 4-(1H-indol-3-yl)-3-hydroxybutanoate. This chiral β-hydroxy ester is a highly valuable building block for the synthesis of complex molecules, including pharmaceuticals where stereochemistry is critical for efficacy and safety.

The primary methods for this stereoselective conversion are:

  • Transition Metal-Catalyzed Asymmetric Hydrogenation: This approach utilizes chiral catalysts, typically based on ruthenium, rhodium, or iridium, to achieve high enantioselectivity under hydrogen pressure.[3] It is a powerful and atom-economical method widely used in both academic research and industrial-scale synthesis.[3]

  • Biocatalytic Asymmetric Reduction: This method employs enzymes, such as ketoreductases (KREDs) or short-chain dehydrogenases/reductases (SDRs), often within whole-cell systems like baker's yeast (Saccharomyces cerevisiae).[4][5] Biocatalysis offers exceptional selectivity under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).

These application notes provide detailed protocols and comparative data for both approaches, enabling researchers to select the optimal method based on available resources, desired stereoisomer, and scalability requirements.

Section 1: Transition Metal-Catalyzed Asymmetric Hydrogenation

This method is renowned for its high efficiency and broad applicability. A chiral metal complex, formed from a metal precursor and a chiral ligand, activates molecular hydrogen and delivers it to one face of the prochiral ketone, resulting in a single enantiomer of the alcohol product.

G sub Substrate & Catalyst Loading (Inert Atmosphere) degas Solvent Degassing & System Purge (N2/Ar) sub->degas react Pressurize with H2 & Heat to Temp degas->react monitor Reaction Monitoring (TLC/HPLC) react->monitor workup Depressurize & Quench Solvent Removal monitor->workup purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, Chiral HPLC) purify->analyze

Caption: Workflow for transition metal-catalyzed asymmetric hydrogenation.

Experimental Protocol 1: Asymmetric Hydrogenation with a Ru-BINAP Catalyst

This protocol is a representative procedure for the asymmetric hydrogenation of a β-keto ester.

Materials:

  • This compound

  • [RuCl(p-cymene)((R)-BINAP)]Cl or similar chiral ruthenium catalyst

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (high purity)

  • Parr autoclave or similar high-pressure reactor

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and equipped with a magnetic stir bar.

  • Catalyst and Substrate Loading: Under an inert atmosphere (e.g., in a glovebox), add this compound (1.0 mmol) and the chiral ruthenium catalyst (0.005-0.01 mmol, 0.5-1.0 mol%) to the reactor.

  • Solvent Addition: Add anhydrous, degassed methanol (10 mL) to the reactor via cannula transfer.

  • System Purge: Seal the reactor and purge the system by pressurizing with nitrogen or argon (3-4 times) to remove any residual oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas (3-4 times). Pressurize the reactor to the desired pressure (e.g., 10-50 atm H₂).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (after carefully depressurizing and re-purging the system) and analyzing them by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 4-(1H-indol-3-yl)-3-hydroxybutanoate.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Representative Results for Asymmetric Hydrogenation

The following table summarizes typical results for the asymmetric hydrogenation of various β-keto esters using different catalytic systems to provide an expectation of performance.

Catalyst (mol%)SubstrateSolventH₂ (atm)Temp (°C)Yield (%)ee (%)
Ru-(S)-BINAP (0.5)Methyl 3-oxobutanoateMethanol5050>9999 (R)
Ru-(R)-MeO-BIPHEP (1.0)Ethyl 4-chloro-3-oxobutanoateEthanol102598>99 (R)
Ir-MaxPHOX (1.0)N-Alkyl IminesTHF5025>95up to 94
Rh-Monophosphorus (1.0)Methyl (Z)-2-acetamidocinnamateCH₂Cl₂125>99>99

Note: Data is compiled from representative literature on similar substrates to illustrate typical catalyst performance.[6][7][8]

Section 2: Biocatalytic Asymmetric Reduction

Biocatalysis provides a green and highly selective alternative for the reduction of ketones. Ketoreductases (KREDs) use a hydride donor, typically NADPH or NADH, to perform the reduction. In a whole-cell or enzymatic setup, a co-factor regeneration system is required for economic viability. A common method involves using a sacrificial alcohol like isopropanol, which is oxidized to acetone by the same enzyme, or a separate enzyme system (e.g., glucose dehydrogenase with glucose).

G prep Prepare Buffer & Cofactor System bio Add Biocatalyst (Enzyme or Whole Cells) prep->bio sub Substrate Addition (Often portion-wise) bio->sub react Incubate with Shaking (Controlled Temp & pH) sub->react workup Quench & Extract with Organic Solvent react->workup purify Purification & Analysis workup->purify

Caption: General workflow for a biocatalytic asymmetric reduction.

Experimental Protocol 2: Reduction with a Ketoreductase (KRED)

This protocol describes a typical enzymatic reduction using a commercially available KRED and an isopropanol-based co-factor regeneration system.

Materials:

  • This compound

  • Ketoreductase (KRED) preparation (commercially available screen or specific enzyme)

  • NADP⁺ or NAD⁺ (catalytic amount)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (IPA)

  • Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction

  • Orbital shaker with temperature control

Procedure:

  • Reaction Setup: In a reaction vessel (e.g., an Erlenmeyer flask), prepare a solution of potassium phosphate buffer (10 mL, 100 mM, pH 7.0).

  • Cofactor and Enzyme: Add NADP⁺ (or NAD⁺, depending on enzyme specificity) to a final concentration of ~1 mM. Add the KRED preparation (e.g., 1-5 mg/mL).

  • Cosolvent: Add isopropanol (1.0 mL, 10% v/v) to serve as the sacrificial hydride donor for co-factor regeneration.

  • Pre-incubation: Gently swirl the mixture and allow it to pre-incubate for 10-15 minutes at the desired temperature (e.g., 30 °C) in an orbital shaker.

  • Substrate Addition: Add this compound (e.g., 10-50 mM final concentration). The substrate may be added as a solution in a minimal amount of a water-miscible solvent like DMSO if solubility is low.

  • Reaction: Seal the flask and place it in an orbital shaker (e.g., 150-200 rpm) at a constant temperature (e.g., 30 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by taking aliquots, quenching with an equal volume of acetonitrile, centrifuging to remove protein, and analyzing the supernatant by HPLC.

  • Workup: Once the reaction has reached completion, quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the product into the organic layer. Separate the layers and repeat the extraction of the aqueous layer (2-3 times).

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary. Analyze the final product and determine ee by chiral HPLC.

Data Presentation: Representative Results for Biocatalytic Reduction

The following table summarizes typical results for the biocatalytic reduction of β-keto esters, demonstrating the high selectivity of this method.[4]

BiocatalystSubstrateCofactor SystemConversion (%)ee (%)Product Config.
A. aromaticum PEDHEthyl 3-oxobutanoateNADH>99>99S
Baker's YeastEthyl 3-oxobutanoateGlucose>90>98S
C. parapsilosis CpAR2Ethyl 8-chloro-6-oxooctanoateIsopropanol>99>99R
B. gladioli dehydrogenaseMethyl 2-benzamido-methyl-3-oxobutanoateIsopropanol>99>99(2R, 3S)

Note: Data is compiled from representative literature on similar substrates to illustrate typical biocatalyst performance.[4][5][9]

References

Application Notes and Protocols for the Purification of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of methyl 4-(1H-indol-3-yl)-3-oxobutanoate, a key intermediate in the synthesis of various biologically active indole alkaloids and pharmaceutical compounds. The described methods are based on standard laboratory techniques for the purification of indole derivatives and can be adapted based on the specific impurities present in the crude product.

Chemical Properties and Data

A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy. While specific experimental data for this compound is not widely available, data for structurally related compounds can provide valuable insights.

PropertyData / Inferred Information
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Appearance Expected to be a solid at room temperature, ranging from off-white to yellow or brown, depending on purity.
Solubility Likely soluble in polar organic solvents such as dichloromethane, ethyl acetate, acetone, and methanol. Solubility in non-polar solvents like hexanes is expected to be lower. Inferred from the general solubility of similar indole derivatives and related ketoesters.
Purity Benchmark Commercially available analogs are often found with purities of around 95%.[1]
Stability Indole derivatives can be sensitive to light and air, potentially leading to discoloration and degradation. Storage under an inert atmosphere (nitrogen or argon) and in the dark is recommended.

Experimental Protocols

The purification of this compound from a crude reaction mixture typically involves one or a combination of the following methods: flash column chromatography and recrystallization. The choice of method will depend on the nature and quantity of impurities.

Protocol 1: Purification by Flash Column Chromatography

This is the most common and effective method for separating the target compound from reaction byproducts and unreacted starting materials.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or petroleum ether), Ethyl acetate, Dichloromethane (DCM)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Slurry Preparation:

    • In a beaker, add a small amount of the crude product and dissolve it in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to the dissolved sample to create a dry-loaded sample.

    • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. This dry-loading technique generally results in better separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Carefully add the dry-loaded sample to the top of the silica gel bed.

    • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin eluting the column with a low polarity solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 Hexanes:Ethyl Acetate) to facilitate the elution of the target compound. The optimal solvent system should be determined beforehand by TLC analysis.

    • Collect fractions in separate tubes.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Visualize the spots under a UV lamp. The desired product should appear as a distinct spot with a specific Rf value.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Characterization:

    • Determine the yield and assess the purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Protocol 2: Purification by Recrystallization

Recrystallization is a suitable method for purifying the compound if a suitable solvent system can be found in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either highly soluble or insoluble at all temperatures.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or a mixture)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Stirring can aid dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

    • Boil for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cooling in an ice bath can promote crystallization.

  • Isolation of Crystals:

    • Collect the formed crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

  • Characterization:

    • Determine the melting point of the crystals and assess their purity by analytical techniques. A sharp melting point is indicative of high purity.

Diagrams

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimal Solvent (e.g., DCM) Crude->Dissolve DryLoad Adsorb onto Silica Gel (Dry Loading) Dissolve->DryLoad Column Flash Column Chromatography (Silica Gel) DryLoad->Column Elute Elute with Solvent Gradient (Hexanes:Ethyl Acetate) Column->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct Recrystallize Recrystallization (Optional) PureProduct->Recrystallize Characterize Characterization (NMR, MS, HPLC) PureProduct->Characterize Recrystallize->Characterize

Caption: Workflow for the purification of this compound.

RecrystallizationProcess CrudeProduct Crude/Partially Pure Product AddHotSolvent Add Minimum Amount of Hot Solvent CrudeProduct->AddHotSolvent CoolSolution Slowly Cool the Solution AddHotSolvent->CoolSolution CrystalsForm Formation of Crystals CoolSolution->CrystalsForm VacuumFiltration Isolate Crystals by Vacuum Filtration CrystalsForm->VacuumFiltration WashCrystals Wash with Cold Solvent VacuumFiltration->WashCrystals DryCrystals Dry Crystals Under Vacuum WashCrystals->DryCrystals PureCrystals Pure Crystalline Product DryCrystals->PureCrystals

References

Application Notes and Protocols for the Quantitative Analysis of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocols are generalized methodologies based on the analysis of structurally similar compounds, such as indole derivatives and keto esters. These methods have not been specifically validated for methyl 4-(1H-indol-3-yl)-3-oxobutanoate and must be fully validated by the end-user for accuracy, precision, linearity, and sensitivity for the intended application.

Introduction

This compound is an indole derivative with a β-keto ester moiety. The accurate quantification of this compound is essential for various applications in drug development, metabolic research, and chemical synthesis, where understanding its concentration, stability, and purity is critical. This document provides detailed application notes and experimental protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

HPLC-UV is a robust, cost-effective, and widely accessible technique for the quantification of chromophoric compounds like this compound. The indole ring provides strong UV absorbance, allowing for sensitive detection. A significant challenge with β-keto esters is the potential for keto-enol tautomerism, which can lead to peak splitting or broadening.[1][2] Method optimization, such as adjusting mobile phase pH or column temperature, may be necessary to ensure a single, sharp chromatographic peak.[1] This method is ideal for analyzing relatively clean samples, such as those from synthesis reaction monitoring or in vitro assays.

Experimental Protocol

1. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.

  • This compound analytical standard.

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analytical standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Solid Samples: Dissolve a known quantity of the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

  • Aqueous/Biological Samples: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components. A typical LLE would involve extracting the sample with ethyl acetate, evaporating the organic layer, and reconstituting the residue in the mobile phase.

4. Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution. A starting point is 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C (increasing temperature may improve peak shape by accelerating tautomer interconversion)[1].

  • Injection Volume: 10 µL.

  • Detection: Monitor at the wavelength of maximum absorbance (λmax) for the indole chromophore, typically between 225-350 nm.[3] A full UV scan (200-400 nm) of a standard is recommended to determine the optimal wavelength.

Data Presentation: HPLC-UV

The following table summarizes typical performance characteristics for HPLC-UV analysis of related keto esters and indole compounds.[4][5]

ParameterTypical Performance
Linearity (R²) > 0.995
Range 0.5 - 100 µg/mL
Limit of Detection (LOD) 10 - 20 ng/mL
Limit of Quantification (LOQ) 40 - 60 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualization: HPLC-UV Experimental Workflow

HPLCUvWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Dilutions) SamplePrep Sample Preparation (Extraction/Dilution) MobilePhasePrep Mobile Phase Preparation HPLCRun HPLC Injection & Separation (C18 Column) MobilePhasePrep->HPLCRun UVDet UV Detection (λmax ~280 nm) HPLCRun->UVDet ChromInt Chromatogram Integration (Peak Area) UVDet->ChromInt CalCurve Calibration Curve Generation ChromInt->CalCurve Quant Quantification (Calculate Concentration) CalCurve->Quant

Caption: HPLC-UV workflow for quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low levels of the analyte in complex biological matrices like plasma, serum, or tissue homogenates.[6][7] The technique uses Multiple Reaction Monitoring (MRM) to specifically detect the transition of a precursor ion (the protonated molecule) to a characteristic product ion, minimizing matrix interference.[7] A stable isotope-labeled internal standard is recommended for the most accurate quantification.

Experimental Protocol

1. Equipment and Reagents:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[8]

  • Acetonitrile and Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic Acid (LC-MS grade).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d5-indole derivative) is ideal. If unavailable, a structurally similar compound can be used.

2. Standard and Sample Preparation:

  • Standards: Prepare calibration standards as described for HPLC-UV, but at a lower concentration range (e.g., 0.1 - 500 ng/mL).[6]

  • Sample Preparation (Protein Precipitation): For plasma or serum, add 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of sample.[6] Vortex thoroughly, then centrifuge at high speed (e.g., 13,000 rpm for 10 min at 4°C) to pellet proteins.[8] Transfer the supernatant to a clean vial for analysis.

3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-5 min: 10% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 10% B (re-equilibration).[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 45 °C.[8]

  • Injection Volume: 5 µL.

4. Mass Spectrometry Conditions (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (Q1): [M+H]⁺ = 232.1 m/z (for C12H13NO3).

  • Product Ion (Q3): A prominent fragment needs to be determined by infusing a standard. A likely fragment is the indole quinolinium ion at m/z 130.1.

  • MRM Transition: 232.1 → 130.1.

  • Instrument Parameters: Optimize desolvation temperature, gas flows, capillary voltage, and collision energy for maximum signal intensity.[7][8]

Data Presentation: LC-MS/MS

The following table summarizes typical performance characteristics for LC-MS/MS analysis of related indole derivatives.[6][7]

ParameterTypical Performance
Linearity (R²) > 0.998
Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualization: LC-MS/MS Experimental Workflow

LCMSWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample with Internal Standard Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifuge (13,000 rpm, 4°C) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect UHPLC UHPLC Separation (Gradient Elution) Collect->UHPLC ESI Electrospray Ionization (ESI+) UHPLC->ESI MSMS Tandem MS Detection (MRM Mode) ESI->MSMS Integrate Peak Area Integration (Analyte/IS Ratio) MSMS->Integrate Calibrate Apply Calibration Curve Integrate->Calibrate Report Report Final Concentration Calibrate->Report

Caption: LC-MS/MS workflow for quantification.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. As a methyl ester, the target analyte may be suitable for direct GC-MS analysis without derivatization.[9] This method provides excellent chromatographic resolution and definitive identification based on mass spectral fragmentation patterns. It is crucial to confirm the thermal stability of the compound, as degradation in the hot injector or column can lead to inaccurate results. This method is well-suited for purity assessment and analysis in non-aqueous matrices.

Experimental Protocol

1. Equipment and Reagents:

  • Gas Chromatograph with a Mass Selective Detector (MSD).

  • Capillary column, such as a DB-5ms or HP-INNOWAX (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Helium (carrier gas), high purity.

  • Hexane or Ethyl Acetate, GC grade.

  • This compound analytical standard.

2. Standard and Sample Preparation:

  • Standards: Prepare calibration standards in a suitable solvent like ethyl acetate over the desired concentration range (e.g., 0.1 - 20 µg/mL).

  • Sample Preparation: Perform a liquid-liquid extraction of the sample into an organic solvent (e.g., ethyl acetate). Dry the organic extract with anhydrous sodium sulfate, concentrate under a stream of nitrogen if necessary, and bring to a final known volume.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (e.g., m/z 40-400) for identification and method development. For quantification, Selected Ion Monitoring (SIM) of 2-3 characteristic ions will provide higher sensitivity.

Data Presentation: GC-MS

The following table summarizes typical performance characteristics for GC-MS analysis of related methyl esters.[9][11]

ParameterTypical Performance
Linearity (R²) > 0.997
Range 0.1 - 40 µg/mL
Limit of Detection (LOD) 5 - 15 ng/mL
Limit of Quantification (LOQ) 20 - 50 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualization: Logic for Method Selection

MethodSelection start Start: Define Analytical Goal matrix Complex Matrix? (e.g., Plasma, Tissue) start->matrix conc Trace Concentration? (< 1 µg/mL) matrix->conc Yes purity High Conc.? (Purity, Reaction Monitoring) matrix->purity No lcms Use LC-MS/MS (High Sensitivity & Selectivity) conc->lcms Yes hplc Use HPLC-UV (Robust & Cost-Effective) conc->hplc No purity->hplc No gcms Use GC-MS (Volatile/Purity Analysis) purity->gcms Volatile & Thermally Stable?

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols for Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety and handling procedures, experimental protocols, and potential applications for methyl 4-(1H-indol-3-yl)-3-oxobutanoate. The information is intended to guide researchers in the safe and effective use of this compound in a laboratory setting.

Safety and Handling Procedures

Hazard Identification and Precautions:

Based on analogous compounds, this compound is anticipated to be an irritant, particularly to the eyes and skin. Inhalation or ingestion may also cause irritation to the respiratory and digestive tracts, respectively.

Personal Protective Equipment (PPE):

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In case of handling fine powders or aerosols, or in poorly ventilated areas, a NIOSH-approved respirator is recommended.

Engineering Controls:

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations.

Quantitative Safety Data for Related Compounds

The following table summarizes key safety information for compounds structurally related to this compound. This data should be used as a guideline for assessing potential hazards.

Compound NameCAS NumberHazard Statements
Methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate718603-58-8H319: Causes serious eye irritation[1]
Indole-3-acetic acid87-51-4H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation
Methyl acetoacetate105-45-3H226: Flammable liquid and vapor; H319: Causes serious eye irritation

Experimental Protocols

While a specific, validated synthesis protocol for this compound is not widely published, a plausible synthetic route can be derived from established methods for preparing similar indole derivatives. The following protocol outlines a generalized approach based on the Fischer indole synthesis.

Hypothetical Synthesis of this compound:

This protocol is a hypothetical adaptation and should be optimized and validated by the user.

Materials:

  • Phenylhydrazine

  • Methyl levulinate

  • Anhydrous ethanol

  • Glacial acetic acid

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in anhydrous ethanol.

    • Add methyl levulinate (1 equivalent) dropwise to the solution while stirring at room temperature.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TDC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude hydrazone.

  • Indolization (Fischer Indole Synthesis):

    • To the crude hydrazone, add a suitable acidic catalyst (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid, or a Lewis acid like zinc chloride).

    • Heat the mixture to 80-100 °C for 4-8 hours, again monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Expected Characterization Data (Hypothetical):

  • ¹H NMR: Peaks corresponding to the indole ring protons, the methylene and methine protons of the butanoate chain, and the methyl ester protons.

  • ¹³C NMR: Resonances for the carbons of the indole ring, the carbonyl carbons of the ketone and ester, and the aliphatic carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₃NO₃, MW: 231.25 g/mol ).

Application Notes

This compound belongs to the class of indole derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2][3] While specific applications for this exact compound are not extensively documented, its structural motifs suggest several potential areas of use in drug discovery and development.

Potential as a Synthetic Intermediate:

The primary application of this compound is likely as a versatile intermediate in the synthesis of more complex bioactive molecules. The indole nucleus and the β-keto ester functionality provide multiple reaction sites for further chemical modifications.

Analogs of Biologically Active Compounds:

  • Anticancer Agents: The structurally related indole-3-glyoxylamide scaffold is found in compounds with potent anticancer activity, some of which act as microtubule destabilizing agents.[4] this compound could serve as a precursor for the synthesis of novel analogs in this class.

  • Enzyme Inhibitors: Indole-based structures are known to inhibit various enzymes. For instance, some indole derivatives show inhibitory activity against kinases and other enzymes involved in cellular signaling pathways.[5][6]

  • Neuroprotective Agents: The indole core is present in many compounds with neuroprotective properties, suggesting that derivatives of this compound could be explored for applications in neurodegenerative diseases.[2]

Hypothetical Signaling Pathway Involvement:

Given the known activities of many indole derivatives, compounds synthesized from this compound could potentially modulate key cellular signaling pathways implicated in cancer and other diseases. A generalized diagram of a pathway often targeted by indole compounds is presented below.

Indole_Signaling_Pathway Indole_Derivative Indole Derivative (e.g., from this compound) Akt Akt Indole_Derivative->Akt Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

A potential signaling pathway modulated by indole derivatives.

This diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival and is often dysregulated in cancer. Many indole-containing compounds have been shown to inhibit components of this pathway, leading to reduced cell proliferation and induction of apoptosis.

Disclaimer: The information provided in these application notes is for research purposes only and is based on the analysis of structurally related compounds. The safety, handling, and experimental protocols should be adapted and validated by qualified personnel in a suitable laboratory setting. The biological activities and pathway interactions are hypothetical and require experimental verification.

References

Application Notes and Protocols for Methyl 4-(1H-indol-3-yl)-3-oxobutanoate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct enzymatic studies on methyl 4-(1H-indol-3-yl)-3-oxobutanoate are not extensively documented in publicly available literature. The following application notes and protocols are based on established enzymatic reactions with structurally analogous compounds, such as other β-keto esters and indole derivatives. These should serve as a foundational guide for initiating research and developing specific assays for the target substrate.

Introduction

This compound is a β-keto ester containing an indole moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in bioactive molecules. Enzymatic transformations of this substrate offer a powerful route to generate chiral intermediates, such as β-hydroxy esters and β-amino esters, which are valuable building blocks for complex pharmaceutical agents. The two primary enzymatic reactions applicable to this substrate are stereoselective reduction of the ketone and asymmetric transamination.

Potential Enzymatic Transformations

Carbonyl Reduction to Chiral β-Hydroxy Esters

Carbonyl reductases (CRs), also known as keto reductases or alcohol dehydrogenases, are a class of enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols. In the case of this compound, a carbonyl reductase can stereoselectively reduce the ketone at the C3 position to yield either the (R)- or (S)-methyl 4-(1H-indol-3-yl)-3-hydroxybutanoate. These reactions typically require a nicotinamide cofactor, either NADH or NADPH, as a hydride source. The choice of enzyme is critical as it dictates the stereochemical outcome of the reaction.

Asymmetric Transamination to Chiral β-Amino Esters

Transaminases (TAs), specifically ω-transaminases, can catalyze the transfer of an amino group from an amino donor (e.g., alanine, isopropylamine) to a ketone or aldehyde acceptor. Utilizing this compound as a substrate can lead to the synthesis of the corresponding chiral β-amino ester, methyl (R)- or (S)-3-amino-4-(1H-indol-3-yl)butanoate. This biocatalytic approach is advantageous as it avoids the use of unstable β-keto acid substrates.

Data Presentation: Enzymatic Reactions on Analogous Substrates

The following table summarizes kinetic data and reaction conditions for enzymatic reactions on substrates analogous to this compound. This data can be used as a reference for designing experiments.

Enzyme ClassEnzyme ExampleAnalogous SubstrateProductCofactor/Amino DonorOptimal pHOptimal Temp. (°C)Reference
Carbonyl ReductaseAcetobacter sp. CCTCC M209061 CR (AcCR)4'-Chloroacetophenone(S)-1-(4-chlorophenyl)ethanolNADH6.0 - 8.0< 35[1]
Carbonyl ReductaseGre2p from Saccharomyces cerevisiae2,5-Hexanedione2,5-HexanediolNADPH7.030[2]
ω-Transaminaseω-TA from Silicibacter pomeroyi (3HMU)Ethyl benzoylacetate(S)-β-phenylalanine ethyl esterL-AlanineNot Specified30[3]
ω-Transaminaseω-TA mutant 3FCR_4MEthyl benzoylacetate(S)-β-phenylalanine ethyl esterL-AlanineNot Specified30[3]

Experimental Protocols

Protocol 1: Screening of Carbonyl Reductases for the Reduction of this compound

This protocol describes a high-throughput spectrophotometric assay to screen a panel of carbonyl reductases for activity towards the target substrate.

Materials:

  • This compound (substrate)

  • Panel of carbonyl reductases (commercial kits or in-house expressed enzymes)

  • NADH or NADPH

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • DMSO (for substrate stock solution)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a 100 mM stock solution of the substrate in DMSO.

  • Prepare a 10 mM stock solution of NADH or NADPH in potassium phosphate buffer.

  • Set up the reaction mixture in each well of the 96-well plate as follows:

    • 178 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 10 µL of enzyme solution (e.g., clarified cell lysate or purified enzyme)

    • 10 µL of 10 mM NADH or NADPH

  • Initiate the reaction by adding 2 µL of the 100 mM substrate stock solution (final concentration 1 mM).

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for 10-20 minutes. The rate of decrease in absorbance corresponds to the rate of NAD(P)H consumption and thus the enzyme activity.

  • Include appropriate controls:

    • No enzyme control: to check for non-enzymatic substrate reduction.

    • No substrate control: to measure the background rate of NAD(P)H degradation.

Data Analysis: Calculate the specific activity of the enzyme using the Beer-Lambert law (εNAD(P)H at 340 nm = 6220 M-1cm-1).

Protocol 2: Asymmetric Transamination of this compound

This protocol outlines a general procedure for the transamination of the target substrate and analysis of the product.

Materials:

  • This compound (substrate)

  • Panel of ω-transaminases

  • Amino donor (e.g., L-alanine, isopropylamine)

  • Pyridoxal-5'-phosphate (PLP)

  • HEPES buffer (50 mM, pH 8.0)

  • HPLC or GC-MS for product analysis

  • Chiral column for enantiomeric excess determination

Procedure:

  • Prepare a 100 mM stock solution of the substrate in DMSO.

  • Prepare a 1 M stock solution of the amino donor in HEPES buffer.

  • Prepare a 10 mM stock solution of PLP in HEPES buffer.

  • Set up the reaction mixture in a microcentrifuge tube or vial:

    • Buffer (50 mM HEPES, pH 8.0) to a final volume of 1 mL

    • 10 µL of 100 mM substrate (final concentration 1 mM)

    • 100 µL of 1 M amino donor (final concentration 100 mM)

    • 10 µL of 10 mM PLP (final concentration 0.1 mM)

    • Enzyme solution (e.g., 1-5 mg/mL of purified enzyme or 10-20% v/v of cell lysate)

  • Incubate the reaction at a suitable temperature (e.g., 30-37°C) with gentle shaking for 24 hours.

  • Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) or by protein precipitation with an acid.

  • Extract the product with an organic solvent.

  • Analyze the product formation and enantiomeric excess by HPLC or GC-MS equipped with a chiral column.

Visualizations

experimental_workflow_carbonyl_reductase cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis substrate Substrate Stock (this compound) reaction_mix Reaction Mixture in 96-well plate substrate->reaction_mix cofactor Cofactor Stock (NADH/NADPH) cofactor->reaction_mix enzyme Enzyme Panel enzyme->reaction_mix buffer Buffer buffer->reaction_mix spectro Spectrophotometric Measurement (340 nm) reaction_mix->spectro data_analysis Data Analysis (Activity Calculation) spectro->data_analysis signaling_pathway_transamination substrate This compound enzyme ω-Transaminase (PLP-dependent) substrate->enzyme Substrate Binding amino_donor Amino Donor (e.g., L-Alanine) amino_donor->enzyme Donor Binding product Methyl 3-amino-4-(1H-indol-3-yl)butanoate (Chiral β-Amino Ester) enzyme->product Product Release byproduct Keto Acid Byproduct (e.g., Pyruvate) enzyme->byproduct Byproduct Release

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 4-(1H-indol-3-yl)-3-oxobutanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question: Why is the yield of my reaction consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors. The reaction, typically a Friedel-Crafts acylation or a related condensation, is sensitive to reaction conditions.

Potential Causes and Solutions:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While various Lewis acids can be used, their strength can influence the outcome. Strong Lewis acids like AlCl₃ can sometimes lead to decomposition of indole[1].

    • Solution: Consider using milder Lewis acids such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), which have been shown to give high yields in indole acylations[1]. Optimization of the catalyst loading is also recommended; for instance, in some related syntheses, 20 mol% of a catalyst like molecular iodine was found to be optimal[2].

  • Incorrect Solvent: The solvent plays a crucial role in the reaction's success.

    • Solution: Dichloromethane (CH₂Cl₂) is often effective for Friedel-Crafts acylations of indoles[1]. A study on a related synthesis found that ethanol was the best solvent when using molecular iodine as a catalyst[2]. It is advisable to screen different solvents to find the most suitable one for your specific reaction conditions.

  • Reaction Temperature: The reaction may be sensitive to temperature.

    • Solution: Friedel-Crafts acylations are often carried out at low temperatures to minimize side reactions. However, some protocols may require refluxing[3]. It is important to monitor the reaction progress at different temperatures to determine the optimal condition.

  • Purity of Reagents: Impurities in the starting materials (indole and the acylating agent) can interfere with the reaction.

    • Solution: Ensure the purity of your reagents. If necessary, purify the starting materials before use.

Question: I am observing the formation of multiple products. How can I improve the regioselectivity for C3 acylation?

Answer:

Indole has multiple reactive sites, and controlling the regioselectivity of acylation can be challenging[4]. While the C3 position is generally the most nucleophilic, side reactions can occur.

Potential Causes and Solutions:

  • N-Acylation: Acylation can sometimes occur at the N1 position of the indole ring.

    • Solution: The choice of reaction conditions can influence the N- vs. C-acylation ratio. Using a base like cesium carbonate (Cs₂CO₃) in a solvent like xylene at high temperatures can favor N-acylation[4]. Conversely, Friedel-Crafts conditions with a Lewis acid in a non-polar solvent at lower temperatures generally favor C3 acylation[1][5].

  • Diacylation: In some cases, diacylation may occur.

    • Solution: Control the stoichiometry of the acylating agent. Using a slight excess of the indole relative to the acylating agent can help minimize diacylation.

Question: The reaction is not proceeding to completion. What can I do?

Answer:

A stalled reaction can be due to several factors, including catalyst deactivation or insufficient reaction time.

Potential Causes and Solutions:

  • Catalyst Deactivation: The catalyst may be deactivated by moisture or other impurities.

    • Solution: Ensure that the reaction is carried out under anhydrous conditions. Use dry solvents and glassware.

  • Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to go to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the reaction time or temperature incrementally. For instance, some Fischer indole syntheses require refluxing for several hours to ensure completion[3].

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

The most common approach is the acylation of indole at the C3 position. This typically involves reacting indole with a suitable acylating agent derived from methyl acetoacetate, such as methyl 4-chloro-3-oxobutanoate or by using methyl acetoacetate directly in the presence of a catalyst.

Q2: Which catalyst is best for this synthesis?

There is no single "best" catalyst, as the optimal choice depends on the specific reaction conditions and acylating agent used. For Friedel-Crafts type reactions, diethylaluminum chloride (Et₂AlCl) has been reported to be highly efficient for the 3-acylation of indoles with acyl chlorides[1]. In other protocols, molecular iodine has been shown to be an effective and environmentally friendly catalyst[2]. It is recommended to perform small-scale screening experiments to identify the best catalyst for your system.

Q3: Is it necessary to protect the N-H group of the indole?

Many modern methods for the 3-acylation of indole do not require protection of the N-H group, especially when using milder Lewis acids like Et₂AlCl[1]. However, if N-acylation is a significant side reaction, protection of the N-H group (e.g., as a tosyl or BOC derivative) may be necessary.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.

  • Product Characterization: The structure of the final product, this compound, should be confirmed using a combination of spectroscopic techniques, including:

    • ¹H NMR and ¹³C NMR: To determine the chemical structure and confirm the position of the acyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H stretches.

Quantitative Data Summary

The following table summarizes the effect of different catalysts and solvents on the yield of related indole acylation reactions, providing a basis for optimization.

Catalyst (mol%)Acylating AgentSolventTemperatureYield (%)Reference
Iodine (20)Indole & AldehydeEthanolReflux68[2]
Piperidine (20)Indole & AldehydeEthanolReflux52[2]
Acetic Acid (20)Indole & AldehydeEthanolReflux48[2]
p-TSA (20)Indole & AldehydeEthanolReflux62[2]
ZnCl₂ (20)Indole & AldehydeEthanolReflux55[2]
Et₃N (20)Indole & AldehydeEthanolReflux45[2]
NoneIndole & AldehydeEthanolRefluxNo Product[2]
Et₂AlClAcyl ChloridesCH₂Cl₂-High[1]
AlCl₃Acyl ChloridesCH₂Cl₂-Decomposition[1]

Experimental Protocols

General Procedure for the Synthesis of this compound via Friedel-Crafts Acylation:

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of indole (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a Lewis acid catalyst (e.g., diethylaluminum chloride, 1.1 equivalents) dropwise.

  • Addition of Acylating Agent: After stirring for 15-30 minutes, add a solution of methyl 4-chloro-3-oxobutanoate (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start dissolve_indole Dissolve Indole in Anhydrous CH₂Cl₂ start->dissolve_indole cool_solution Cool to 0°C dissolve_indole->cool_solution add_lewis_acid Add Lewis Acid (e.g., Et₂AlCl) cool_solution->add_lewis_acid stir_1 Stir for 15-30 min add_lewis_acid->stir_1 add_acylating_agent Add Methyl 4-chloro-3-oxobutanoate in Anhydrous CH₂Cl₂ stir_1->add_acylating_agent monitor_reaction Monitor Reaction by TLC add_acylating_agent->monitor_reaction quench_reaction Quench with Saturated Aqueous NaHCO₃ monitor_reaction->quench_reaction Reaction Complete extract_product Extract with CH₂Cl₂ quench_reaction->extract_product purify_product Purify by Column Chromatography extract_product->purify_product characterize_product Characterize Product (NMR, MS, IR) purify_product->characterize_product end End characterize_product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Side Products check_catalyst Is the Catalyst Optimal? start->check_catalyst change_catalyst Try Milder Lewis Acid (e.g., Et₂AlCl) or Optimize Loading check_catalyst->change_catalyst No check_solvent Is the Solvent Appropriate? check_catalyst->check_solvent Yes end Improved Yield and Selectivity change_catalyst->end change_solvent Screen Solvents (e.g., CH₂Cl₂, Ethanol) check_solvent->change_solvent No check_temp Is the Temperature Optimized? check_solvent->check_temp Yes change_solvent->end optimize_temp Experiment with Different Temperatures (e.g., 0°C to Reflux) check_temp->optimize_temp No check_purity Are ReagentsPure? check_temp->check_purity Yes optimize_temp->end purify_reagents Purify Starting Materials check_purity->purify_reagents No side_products Are there Multiple Products? check_purity->side_products Yes purify_reagents->end n_acylation Is N-acylation Observed? side_products->n_acylation Yes side_products->end No adjust_conditions_n Use Friedel-Crafts Conditions (Lewis Acid, Low Temp) n_acylation->adjust_conditions_n Yes diacylation Is Diacylation Observed? n_acylation->diacylation No adjust_conditions_n->end adjust_stoichiometry Adjust Reagent Stoichiometry diacylation->adjust_stoichiometry Yes diacylation->end No adjust_stoichiometry->end

References

Technical Support Center: Purification of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl 4-(1H-indol-3-yl)-3-oxobutanoate. Our aim is to help you overcome common purification challenges and achieve high purity of your target compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem IDQuestionPotential CausesSuggested Solutions
PUR-001 My purified compound is a colored oil or solid (yellow, brown, or pink), but it should be a white or off-white solid. 1. Residual acidic or basic impurities: Traces of acid or base from the reaction can cause degradation or polymerization of the indole moiety.[1] 2. Air oxidation: Indole derivatives can be sensitive to air and light, leading to the formation of colored oxidation products. 3. Thermal degradation: The β-keto ester functionality may be susceptible to decomposition at elevated temperatures.1. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before extraction and purification. 2. Purify the compound quickly after synthesis and store it under an inert atmosphere (e.g., nitrogen or argon) in the dark and at a low temperature. 3. Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature.
PUR-002 I'm seeing multiple spots on my TLC, even after column chromatography. 1. On-column degradation: The compound may be unstable on silica gel, leading to the formation of new impurities during chromatography.[1] 2. Co-elution of impurities: An inappropriate solvent system may not be providing adequate separation. 3. Presence of starting materials or side-products: The reaction may not have gone to completion, or side reactions such as diacylation or reaction at other positions on the indole ring may have occurred.1. Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent. Alternatively, consider using a different stationary phase like alumina or a reversed-phase silica gel. 2. Optimize the solvent system for your column. A good starting point is a hexane/ethyl acetate mixture. Experiment with different ratios to achieve better separation. 3. Monitor the reaction progress carefully by TLC to ensure completion. If side-products are present, try to optimize the reaction conditions to minimize their formation.
PUR-003 My yield is very low after purification. 1. Loss of product on the column: The compound may be strongly adsorbed to the silica gel. 2. Decarboxylation: The β-keto ester can undergo decarboxylation, especially if exposed to acidic or basic conditions, or heat. 3. Product is too soluble in the eluent: The compound may be eluting too quickly from the column, leading to poor separation and loss in mixed fractions.1. Use a more polar eluent to wash the column after collecting your main fractions to see if more product can be recovered. 2. Maintain neutral pH throughout the work-up and purification process. Avoid high temperatures. 3. Use a less polar solvent system to increase the retention of your compound on the column.
PUR-004 I'm having trouble getting my compound to crystallize. 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Inappropriate solvent system: The chosen solvent or solvent mixture may not be suitable for inducing crystallization.1. Ensure the compound is of high purity (>95%) before attempting crystallization. An additional chromatographic step may be necessary. 2. Experiment with different solvent systems for recrystallization. Good options to try include ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water. Start by dissolving the compound in a minimum amount of the more soluble solvent and then slowly add the less soluble solvent until turbidity is observed.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

A1: Pure this compound is typically an off-white to pale yellow solid. Indole derivatives can be sensitive to light and air, so it is recommended to store the compound in a tightly sealed container, under an inert atmosphere, and protected from light, preferably at low temperatures.

Q2: What are the most common impurities I should look out for?

A2: Common impurities can include unreacted starting materials (indole and a malonic acid derivative), diacylated indole byproducts from the Friedel-Crafts reaction, and degradation products.[1] One potential degradation pathway is the decarboxylation of the β-keto ester moiety to form 3-acetylindole. Additionally, polymerization or oligomerization of the indole can occur, especially under acidic conditions, leading to tarry, colored impurities.[1][2]

Q3: What TLC visualization techniques are effective for this compound?

A3: this compound is UV active due to the indole ring, so it can be visualized under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[3][4] For more specific visualization, you can use a p-anisaldehyde or an Ehrlich's reagent stain, which are known to give colored spots with indole derivatives.[3][5]

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, if you are experiencing significant degradation or poor separation on normal-phase silica gel, reversed-phase chromatography is a viable alternative. A common eluent system for reversed-phase chromatography would be a mixture of acetonitrile and water or methanol and water.

Quantitative Data Summary

The following table provides illustrative data on expected yields and purity levels based on typical outcomes for similar compounds. Actual results may vary depending on the specific experimental conditions.

Purification MethodTypical Eluent/SolventExpected YieldExpected Purity (by HPLC)
Column Chromatography Hexane/Ethyl Acetate (e.g., 7:3 v/v)60-80%>95%
Recrystallization Ethyl Acetate/Hexanes70-90% (from crude)>98%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a standard method for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column: a. Select a glass column of an appropriate size for the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight). b. Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 20% ethyl acetate in hexane). c. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. d. Allow the silica gel to pack under gravity or with gentle pressure, and then drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution and Fraction Collection: a. Begin eluting the column with the initial, less polar solvent mixture. b. Gradually increase the polarity of the eluent (e.g., from 20% to 40% ethyl acetate in hexane) to facilitate the elution of the product. c. Collect fractions in test tubes and monitor the elution of the compound by TLC. d. Combine the fractions containing the pure product.

4. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Dry the resulting solid under high vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Options start Start Purification check_purity Check Purity and Appearance start->check_purity is_pure Is the compound pure and colorless? check_purity->is_pure end Pure Compound is_pure->end Yes troubleshoot Troubleshoot is_pure->troubleshoot No colored_product Colored Product? troubleshoot->colored_product multiple_spots Multiple Spots on TLC? colored_product->multiple_spots No solution1 Neutralize, work fast, avoid heat/light colored_product->solution1 Yes low_yield Low Yield? multiple_spots->low_yield No solution2 Deactivate silica, optimize eluent, or use reversed-phase multiple_spots->solution2 Yes solution3 Use more polar eluent, maintain neutral pH, use less polar eluent initially low_yield->solution3 Yes solution1->check_purity Re-purify solution2->check_purity Re-purify solution3->check_purity

Caption: A workflow diagram for troubleshooting common purification issues.

Degradation_Pathways cluster_degradation Potential Degradation Pathways target This compound decarboxylation Decarboxylation target->decarboxylation Heat, Acid/Base oxidation Oxidation target->oxidation Air, Light polymerization Polymerization/Oligomerization target->polymerization Acid decarboxylated_product 3-Acetylindole decarboxylation->decarboxylated_product oxidized_product Colored Impurities oxidation->oxidized_product polymer Tars/Oligomers polymerization->polymer

Caption: Potential degradation pathways for this compound.

References

troubleshooting low conversion rates in reactions with methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving methyl 4-(1H-indol-3-yl)-3-oxobutanoate.

Troubleshooting Low Conversion Rates: A Step-by-Step Guide

Low conversion rates in reactions with this compound can stem from various factors, from reagent stability to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Caption: Troubleshooting workflow for low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a low yield. What are the most common causes?

A1: Low yields are often attributable to one or more of the following factors:

  • Starting Material Instability: this compound, being a β-keto ester with an electron-rich indole ring, can be susceptible to degradation, especially if stored improperly.

  • Side Reactions: The most common side reactions are hydrolysis of the ester and decarboxylation of the β-keto acid intermediate, particularly under acidic or basic conditions and at elevated temperatures.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. For instance, excessively high temperatures can promote decomposition and side reactions.

  • Inactive or Inappropriate Catalyst: The choice and concentration of the catalyst are critical. An unsuitable catalyst may not effectively promote the desired transformation.

  • Presence of Water: Moisture can lead to the hydrolysis of the ester functionality.

Q2: I suspect my starting material has degraded. How can I check its purity and store it correctly?

A2: To verify the purity of your this compound, you should:

  • Perform Analytical Tests: Run a fresh ¹H NMR and LC-MS to check for the presence of impurities or degradation products.

  • Purification: If impurities are detected, consider purification by column chromatography on silica gel.

For proper storage:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the indole ring.

  • Low Temperature: Keep it in a refrigerator or freezer to minimize thermal degradation.

  • Desiccation: Store over a desiccant to protect it from moisture.

Q3: How can I minimize the common side reactions of hydrolysis and decarboxylation?

A3: To mitigate these side reactions:

  • Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere to prevent hydrolysis.

  • Temperature Control: Avoid unnecessarily high temperatures, which can accelerate both hydrolysis and decarboxylation. Run reactions at the lowest effective temperature.

  • pH Control: If your reaction conditions are not neutral, be mindful that both strong acids and bases can catalyze the hydrolysis of the ester and subsequent decarboxylation. Buffer the reaction mixture if necessary.

Q4: What are the key parameters to consider when optimizing reaction conditions?

A4: Systematic optimization of the following parameters is recommended:

  • Solvent: The polarity and proticity of the solvent can significantly impact reaction rates and selectivity. Screen a range of solvents with different properties.

  • Temperature: Vary the reaction temperature to find the optimal balance between reaction rate and stability of reactants and products.

  • Reaction Time: Monitor the reaction progress over time (e.g., by TLC or LC-MS) to determine the optimal reaction duration and to avoid the formation of degradation products from prolonged reaction times.

  • Catalyst: If the reaction is catalyzed, screen different types of catalysts (e.g., Lewis acids, Brønsted acids, or bases) and optimize the catalyst loading.

Data on Reaction Optimization

The following tables provide examples of how reaction conditions can influence the yield of common reactions involving indole derivatives. While not specific to this compound, they offer valuable insights into optimizing similar transformations.

Table 1: Optimization of Fischer Indole Synthesis Conditions

EntrySolventTemperature (°C)Time (min)Conversion (%)
1THF15015>99
22-MeTHF15015>99
3CPME1501598
4None1501585
5THF1252097
6THF1002023

Data adapted from a study on a one-pot Fischer indolisation–N-alkylation sequence.[1]

Table 2: Comparison of Catalysts and Solvents for Knoevenagel Condensation

EntryCatalystSolventTime (h)Yield (%)
1NoneDichloromethane125
2TriethylamineDichloromethane1260
3PiperidineDichloromethane872
4Diisopropylethyl ammonium acetateDichloromethane876
5Diisopropylethyl ammonium acetateHexane391

Data adapted from a study on an improved Knoevenagel condensation protocol.[2]

Key Experimental Protocols

Protocol 1: General Procedure for Alkylation of this compound
  • Preparation: To a solution of this compound (1.0 equiv) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, add a suitable base (e.g., NaH, K₂CO₃) (1.1 equiv) at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add the alkylating agent (e.g., an alkyl halide) (1.2 equiv) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Fischer Indole Synthesis of a Substituted Indole
  • Hydrazone Formation: In a round-bottom flask, dissolve the desired arylhydrazine hydrochloride (1.0 equiv) and this compound (1.05 equiv) in a suitable solvent (e.g., ethanol, acetic acid).

  • Cyclization: Add an acid catalyst (e.g., H₂SO₄, polyphosphoric acid) and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, evaporate the solvent, and purify the residue by column chromatography.[3]

Protocol 3: Knoevenagel Condensation with an Aldehyde
  • Reactant Mixture: To a solution of this compound (1.0 equiv) and an aldehyde (1.0 equiv) in a suitable solvent (e.g., hexane, ethanol), add a catalytic amount of a base (e.g., piperidine, diisopropylethyl ammonium acetate).

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated product.[2]

Reaction Pathway Visualization

The indole nucleus of this compound can participate in various cyclization reactions. One such example is the Pictet-Spengler reaction, which is crucial for the synthesis of many alkaloids.

Caption: Generalized Pictet-Spengler reaction pathway.

References

Technical Support Center: Synthesis of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of methyl 4-(1H-indol-3-yl)-3-oxobutanoate. The information is compiled from various studies on indole chemistry and aims to address common challenges encountered during this synthesis, with a particular focus on the impact of solvent selection.

Troubleshooting Guides and FAQs

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, with solvent choice being a critical one.

  • Inappropriate Solvent: The polarity and proticity of the solvent can significantly influence the reaction rate and equilibrium. For conjugate additions of indoles, polar aprotic solvents like acetonitrile have been shown to be effective.[1] In other indole syntheses, protic solvents such as ethanol have proven optimal.[2][3] It is recommended to screen a variety of solvents to find the best fit for your specific reaction conditions.

  • Catalyst Inefficiency: If a catalyst is used, its activity might be suboptimal. Ensure the catalyst is not deactivated and consider screening different catalysts. For instance, in some indole syntheses, molecular iodine has been shown to be an effective catalyst in ethanol.[2]

  • Reaction Temperature and Time: The reaction may not be reaching completion. Try increasing the reaction time or temperature. However, be cautious as excessive heat can lead to degradation of the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Purity of Reactants: Impurities in the starting materials (indole and methyl acetoacetate) can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis.

Q2: I am observing the formation of multiple byproducts. How can I increase the selectivity of the reaction?

A2: The formation of byproducts is a common issue. Here are some strategies to enhance the selectivity:

  • Solvent Selection: The solvent can influence the stability of intermediates and transition states, thereby affecting the product distribution. A solvent that preferentially solubilizes the desired transition state can lead to higher selectivity. Non-polar solvents might lead to aggregation of reactants, while highly polar solvents might favor side reactions.

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the desired product by disfavoring higher activation energy pathways that lead to byproducts.

  • Catalyst Choice: The choice of catalyst can significantly impact selectivity. Lewis acids or Brønsted acids are often used to activate the electrophile. The nature and amount of the catalyst should be optimized.

Q3: The work-up procedure is complicated, and I am losing a significant amount of product. Are there any suggestions for an efficient work-up?

A3: A well-designed work-up procedure is essential for maximizing the isolated yield.

  • Solvent Extraction: Choose an appropriate extraction solvent that has high solubility for your product and is immiscible with the aqueous phase. Ethyl acetate is a commonly used solvent for extracting indole derivatives.[1]

  • Aqueous Washes: Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities, and a brine wash can aid in removing residual water before drying.

  • Purification Method: Column chromatography is a standard method for purifying the final product. The choice of eluent system (e.g., a mixture of petroleum ether and diethyl ether) is critical for good separation.[4] Recrystallization from a suitable solvent, such as hot ethanol, can also be an effective purification method.[2]

Q4: How does the choice of solvent affect the reaction time?

A4: The reaction time is highly dependent on the solvent's ability to dissolve the reactants and stabilize the transition state. A solvent that facilitates better solvation of the reactants and intermediates will generally lead to a faster reaction. For example, in the synthesis of β-indolylketones, acetonitrile was found to provide the best yield in a shorter time compared to other solvents.[1]

Quantitative Data on Solvent Effects

The following table summarizes the impact of different solvents on the yield of analogous indole syntheses, providing a comparative overview to guide solvent selection.

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference Compound
Acetonitrile[PyN(CH2)4SO3H][p-CH3PhSO3]80497β-indolylketone
MethanolMolecular Iodine (20 mol%)Reflux-Lower YieldFunctionalized Chromeno[3,4-b]quinoline
EthanolMolecular Iodine (20 mol%)Reflux-68Functionalized Chromeno[3,4-b]quinoline
DMFMolecular Iodine (20 mol%)Reflux-Lower YieldFunctionalized Chromeno[3,4-b]quinoline
ChloroformAlCl3Room Temp.-40Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of this compound, based on common methodologies for similar reactions.

Materials:

  • 1H-Indole

  • Methyl acetoacetate

  • Catalyst (e.g., molecular iodine, AlCl3)

  • Solvent (e.g., acetonitrile, ethanol, chloroform)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., petroleum ether/diethyl ether mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1H-indole, methyl acetoacetate, and the chosen solvent.

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, it may be removed by filtration.

  • Extraction: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow start Start reactants 1. Mix Reactants (Indole, Methyl Acetoacetate) + Solvent start->reactants catalyst 2. Add Catalyst reactants->catalyst reaction 3. Reaction (Stirring at Temp.) catalyst->reaction monitoring 4. Monitor by TLC reaction->monitoring workup 5. Work-up (Extraction & Washes) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalyst-mediated reactions of methyl 4-(1H-indol-3-yl)-3-oxobutanoate, focusing primarily on its asymmetric reduction to the corresponding β-hydroxy ester.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the catalytic asymmetric reduction of this compound.

Q1: I am getting low or no conversion of my starting material. What are the possible causes and solutions?

A1: Low conversion can stem from several factors related to catalyst activity and reaction conditions.

  • Catalyst Deactivation: The indoline product, a cyclic secondary amine, can act as a ligand and poison the metal catalyst, hindering the reaction's progress.

    • Solution: Consider using a higher catalyst loading or adding the substrate incrementally. N-protection of the indole (e.g., with Boc or Cbz groups) can mitigate this issue, though it adds extra synthetic steps.

  • Insufficient Hydrogen Pressure: For hydrogenation reactions, low hydrogen pressure can lead to slow or incomplete reactions.

    • Solution: Ensure your reaction vessel is properly sealed and increase the hydrogen pressure within the safe limits of your equipment. Typical pressures for these reactions range from 20 to 100 bar.

  • Impurities in Substrate or Solvent: Impurities can poison the catalyst.

    • Solution: Ensure the substrate is of high purity and use anhydrous, degassed solvents.

  • Inappropriate Catalyst Choice: The chosen catalyst may not be active for this specific substrate under the selected conditions.

    • Solution: Screen a variety of catalysts known to be effective for β-keto ester reductions (see Table 1).

Q2: My reaction shows good conversion, but the enantioselectivity (ee) is poor. How can I improve it?

A2: Poor enantioselectivity is a common challenge in asymmetric catalysis.

  • Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity.

    • Solution: Screen a range of chiral ligands. For Ru-based catalysts, BINAP and its derivatives are common. For Rh and Ir catalysts, various chiral phosphine and phosphoramidite ligands can be tested.

  • Solvent Effects: The solvent can significantly influence the transition state geometry and thus the enantioselectivity.

    • Solution: Screen different solvents. Protic solvents like methanol or ethanol can sometimes improve enantioselectivity in Ru-catalyzed hydrogenations, while aprotic solvents like dichloromethane (DCM) or toluene may be better for others.

  • Temperature: Reaction temperature affects both reaction rate and selectivity.

    • Solution: Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of a longer reaction time.

  • Additives: The presence of additives can influence catalyst activity and selectivity.

    • Solution: For some Rh-catalyzed hydrogenations of indoles, a base like cesium carbonate (Cs₂CO₃) has been shown to be crucial for achieving high enantioselectivity. Conversely, acidic conditions can sometimes be beneficial for indole hydrogenation by protonating the C3 position and disrupting aromaticity.

Q3: I am observing significant side products. What are they and how can I minimize them?

A3: The presence of both an indole ring and a β-keto ester moiety can lead to specific side reactions.

  • Over-reduction of the Indole Ring: The indole ring itself can be hydrogenated, especially under harsh conditions, leading to indoline and even octahydroindole derivatives.

    • Solution: Use milder reaction conditions (lower temperature and pressure). Choose a catalyst known for its chemoselectivity towards ketones over arenes. N-protection can sometimes deactivate the indole ring towards reduction.

  • Polymerization of Indole: Indoles can be unstable in strongly acidic conditions and may polymerize.

    • Solution: If using acidic additives, ensure they are used in catalytic amounts and that the reaction temperature is controlled. The rate of hydrogenation should be faster than the rate of polymerization.

  • Decomposition of the β-Keto Ester: β-keto esters can be prone to hydrolysis or other degradation pathways, especially under acidic or basic conditions at elevated temperatures.

    • Solution: Maintain neutral or near-neutral pH if possible and use the lowest effective temperature.

Q4: How do I choose the best catalyst for the asymmetric reduction of this compound?

A4: The ideal catalyst will provide high yield, high enantioselectivity, and high chemoselectivity (reduction of the ketone without affecting the indole ring).

  • Ruthenium-Based Catalysts: Ru-BINAP and its analogues are widely used for the asymmetric hydrogenation of β-keto esters and are a good starting point.

  • Rhodium-Based Catalysts: Rhodium complexes with chiral bisphosphine ligands like PhTRAP have shown high enantioselectivity in the hydrogenation of N-protected indoles.

  • Iridium-Based Catalysts: Iridium complexes are also effective for the asymmetric hydrogenation of various functional groups, including imines derived from indoles.

  • Biocatalysts: Enzymes such as alcohol dehydrogenases or whole-cell systems like baker's yeast can offer excellent enantioselectivity for the reduction of β-keto esters under mild conditions.

A screening of a few selected catalysts from these classes is the most effective approach to identify the optimal system for your specific needs.

Catalyst Performance Data for Asymmetric Reduction of β-Keto Esters

While specific data for this compound is not extensively published, the following table summarizes typical performance of common catalyst systems for analogous β-keto esters. These serve as a strong starting point for catalyst selection.

Catalyst SystemChiral LigandTypical SubstrateYield (%)ee (%)Key Considerations
[RuCl₂(chiral diphosphine)(dmf)₂](R)- or (S)-BINAPMethyl acetoacetate>95>98Widely applicable, high enantioselectivity for simple β-keto esters.
[Rh(cod)₂]BF₄Chiral PhosphoramiditeN-acetylindoles>90up to 95Often requires a basic additive. Good for indole ring hydrogenation.
[Ir(cod)Cl]₂Chiral P,N,N-LigandsAromatic β-keto esters>90up to 95Effective for a range of β-keto esters.
Baker's Yeast (S. cerevisiae)N/A (Whole cell)Ethyl acetoacetateVariable>90Green, inexpensive, mild conditions. May require optimization of media and reaction time.
Alcohol Dehydrogenase (ADH)N/A (Isolated Enzyme)Various β-keto esters>90>99High selectivity, mild conditions. Requires cofactor regeneration system (e.g., using isopropanol).

Experimental Protocols

Representative Protocol for Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is a general guideline and should be optimized for the specific substrate.

1. Catalyst Preparation (in situ):

  • In a glovebox, to a Schlenk flask, add [RuCl₂(benzene)]₂ (1.0 mol%) and (R)-BINAP (1.1 mol%).

  • Add 5 mL of anhydrous, degassed dimethylformamide (DMF).

  • Stir the mixture at 100°C for 10 minutes to form the active catalyst.

2. Hydrogenation Reaction:

  • In a separate vial, dissolve this compound (1.0 mmol) in 5 mL of anhydrous, degassed methanol.

  • Transfer the substrate solution to a high-pressure autoclave.

  • Using a syringe, transfer the pre-activated catalyst solution to the autoclave.

  • Seal the autoclave, purge with hydrogen gas three times.

  • Pressurize the autoclave to 50 bar with hydrogen.

  • Stir the reaction at 50°C for 24 hours.

3. Work-up and Analysis:

  • Cool the autoclave to room temperature and carefully vent the hydrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Determine the conversion by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow for Catalyst Screening

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Define Substrate and Reaction (this compound reduction) catalyst_select Select Catalyst Classes (Ru, Rh, Ir, Biocatalyst) start->catalyst_select ligand_select Select Chiral Ligands (e.g., BINAP, PhTRAP) catalyst_select->ligand_select reaction_setup Set up Parallel Reactions (Varying catalyst, ligand, solvent) ligand_select->reaction_setup run_reaction Run Reactions under Controlled Conditions (T, P, t) reaction_setup->run_reaction workup Quench, Work-up, and Purify run_reaction->workup analyze Analyze Results (Conversion by NMR, ee by Chiral HPLC) workup->analyze compare Compare Performance (Yield, ee, TOF) analyze->compare optimize Select Best Conditions for Optimization compare->optimize

Caption: A typical experimental workflow for screening catalysts for asymmetric reactions.

Troubleshooting Decision Tree

G cluster_conv Conversion Issues cluster_ee Selectivity Issues cluster_side Purity Issues start Initial Reaction Outcome low_conv Low Conversion? start->low_conv low_ee Low Enantioselectivity? low_conv->low_ee No c1 Check Catalyst Activity (Increase loading, check for poisoning) low_conv->c1 Yes side_products Side Products Observed? low_ee->side_products No e1 Screen Different Chiral Ligands low_ee->e1 Yes success Successful Reaction side_products->success No s1 Use Milder Conditions (T, P) to avoid over-reduction side_products->s1 Yes c2 Increase H₂ Pressure / Temperature c1->c2 c3 Purify Substrate / Solvents c2->c3 e2 Screen Solvents e1->e2 e3 Lower Reaction Temperature e2->e3 e4 Add Base/Acid Additive e3->e4 s2 Consider N-Protection of Indole s1->s2 s3 Ensure Neutral pH s2->s3 G cluster_pathways Reaction Pathways substrate This compound desired_product Desired Product: Methyl 4-(1H-indol-3-yl)-3-hydroxybutanoate substrate->desired_product Chemoselective Ketone Reduction indoline_reduction Side Product: Ketone and Indole Reduction substrate->indoline_reduction Non-selective Reduction over_reduction Side Product: Octahydroindole Derivative indoline_reduction->over_reduction Further Reduction

addressing regioselectivity issues in the synthesis of indole derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of indole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the Fischer indole synthesis when using unsymmetrical ketones?

A1: The regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is primarily influenced by a combination of steric and electronic factors, as well as the reaction conditions, particularly the acid catalyst used. The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a-sigmatropic rearrangement. The direction of enamine formation, which is the prelude to this rearrangement, is the crucial regioselectivity-determining step. Generally, the thermodynamically more stable, more substituted enamine is favored, leading to the indole isomer with the substituent at the 2-position. However, the choice of acid catalyst can significantly alter the product ratio. For instance, stronger acids or Lewis acids can favor the kinetic product.

Q2: In the Larock indole synthesis with unsymmetrical alkynes, what determines which substituent ends up at the 2-position of the indole?

A2: In the Larock indole synthesis, the regioselectivity is predominantly governed by steric effects. The generally accepted mechanism involves the insertion of the alkyne into an arylpalladium intermediate. To minimize steric hindrance, the larger substituent on the alkyne preferentially orients itself away from the aryl group, thus ending up at the 2-position of the resulting indole. However, electronic factors and the presence of coordinating groups on the alkyne can also influence the regioselectivity.

Q3: Why is the Bischler-Möhlau synthesis notorious for its lack of predictable regioselectivity?

A3: The Bischler-Möhlau synthesis often yields mixtures of regioisomers due to competing reaction pathways and the harsh reaction conditions typically employed (e.g., high temperatures). The reaction of an α-haloacetophenone with an excess of an aniline can proceed through different cyclization routes on the aniline ring, especially when the aniline is substituted. Milder reaction conditions, such as the use of microwave irradiation or specific catalysts like lithium bromide, have been developed to improve yields and, in some cases, regioselectivity.

Q4: Can directing groups be used to control regioselectivity in indole synthesis?

A4: Yes, directing groups can be a powerful tool for controlling regioselectivity. In Fischer indole synthesis, for example, the electronic nature of substituents on the phenylhydrazine ring can influence the direction of cyclization. Electron-donating groups can activate the ortho or para positions, directing the cyclization accordingly. While functional groups on the alkyne in Larock synthesis were initially thought to have a strong directing effect, studies have shown they often exert only low to moderate directing effects.

Troubleshooting Guides

Fischer Indole Synthesis

Problem: Poor or unexpected regioselectivity when using an unsymmetrical ketone.

Possible Causes & Solutions:

  • Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the regioisomeric ratio.

    • Troubleshooting Step: Screen different acid catalysts (e.g., Brønsted acids like HCl, H₂SO₄, PPA vs. Lewis acids like ZnCl₂, BF₃·OEt₂). Varying the concentration of the acid can also alter the outcome.

  • Reaction Temperature: Higher temperatures may favor the thermodynamically more stable isomer.

    • Troubleshooting Step: Optimize the reaction temperature. Running the reaction at a lower temperature might favor the kinetically controlled product.

  • Steric Hindrance: Significant steric bulk on one side of the ketone can favor the formation of the less hindered enamine intermediate.

    • Troubleshooting Step: If a specific regioisomer is desired, consider modifying the ketone substrate to introduce or remove steric bulk to favor the formation of the desired intermediate.

Problem: Low yield or decomposition of starting materials.

Possible Causes & Solutions:

  • Harsh Acidic Conditions: Some starting materials may be sensitive to strong acids and high temperatures, leading to decomposition.

    • Troubleshooting Step: Employ milder acid catalysts or use a solid-supported acid. Alternatively, explore microwave-assisted synthesis which can sometimes reduce reaction times and side reactions.

  • Unstable Hydrazone: The phenylhydrazone intermediate may be unstable under the reaction conditions.

    • Troubleshooting Step: Consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized without isolation.

Larock Indole Synthesis

Problem: Obtaining a mixture of regioisomers with an unsymmetrical alkyne.

Possible Causes & Solutions:

  • Similar Steric Bulk of Alkyne Substituents: If the two substituents on the alkyne have similar steric profiles, poor regioselectivity can be expected.

    • Troubleshooting Step: If possible, modify one of the alkyne substituents to be significantly larger.

  • Ligand Choice: The phosphine ligand on the palladium catalyst can influence the steric environment around the metal center.

    • Troubleshooting Step: Experiment with different phosphine ligands (e.g., PPh₃, P(o-tol)₃, or bidentate ligands) to see if regioselectivity can be improved. N-heterocyclic carbene (NHC) ligands have also been shown to promote high regioselectivity.

  • Solvent Effects: The solvent can influence the reaction pathway and selectivity.

    • Troubleshooting Step: Screen different solvents. For instance, using N-methyl-2-pyrrolidone (NMP) has been shown to be effective in some cases.

Problem: Low or no conversion.

Possible Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.

    • Troubleshooting Step: Increase the catalyst loading or add a co-catalyst or additive like LiCl, which is often crucial for the reaction's success. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Poorly Reactive Haloaniline: O-bromoanilines and o-chloroanilines are generally less reactive than o-iodoanilines.

    • Troubleshooting Step: If using a less reactive haloaniline, consider using a more electron-rich phosphine ligand and higher reaction temperatures.

Bischler-Möhlau Indole Synthesis

Problem: Formation of multiple regioisomers.

Possible Causes & Solutions:

  • High Reaction Temperature: Traditional Bischler-Möhlau conditions often involve high temperatures, which can lead to multiple cyclization pathways.

    • Troubleshooting Step: Explore milder, microwave-assisted protocols, which have been shown to improve yields and can sometimes favor a single regioisomer.

  • Substituent Effects on the Aniline: The electronic and steric properties of substituents on the aniline ring can influence the position of electrophilic attack.

    • Troubleshooting Step: Carefully consider the electronic nature of the aniline substituents. Electron-donating groups will activate the ortho and para positions for cyclization.

Problem: Low yields and formation of tarry side-products.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: The high temperatures and strong acids traditionally used can lead to polymerization and other side reactions.

    • Troubleshooting Step: Utilize microwave-assisted, solvent-free conditions, which can significantly reduce reaction times and the formation of side products. Using a catalyst like lithium bromide can also promote the reaction under milder conditions.

Data Presentation: Regioselectivity in Indole Syntheses

The following tables summarize quantitative data on the regioselectivity of the Fischer, Larock, and Bischler-Möhlau indole syntheses under various conditions.

Table 1: Regioselectivity in Fischer Indole Synthesis with Unsymmetrical Ketones

PhenylhydrazineKetoneAcid CatalystProduct Ratio (2-Substituted : 3-Substituted)Total Yield (%)Reference
Phenylhydrazine2-ButanonePolyphosphoric acidMajor: 2,3-dimethylindole~70-80General Knowledge
Phenylhydrazine2-PentanoneH₂SO₄Varies with acid concentration-
PhenylhydrazineIsopropyl methyl ketoneAcetic Acid85% (3,3,2-trimethyl-3H-indole)85
o-tolylhydrazineIsopropyl methyl ketoneAcetic AcidHigh yield of tetramethylindolenine-

Table 2: Regioselectivity in Larock Indole Synthesis with Unsymmetrical Alkynes

o-HaloanilineAlkyneCatalyst SystemProduct Ratio (2-R¹ : 2-R²)Total Yield (%)Reference
o-Iodoaniline1-Phenyl-1-propynePd(OAc)₂/PPh₃>95:5 (2-Ph : 2-Me)81General Knowledge
o-Iodoaniline1-Phenyl-2-(trimethylsilyl)acetylenePd(OAc)₂/PPh₃>98:2 (2-TMS : 2-Ph)95General Knowledge
o-Iodoaniline1-(p-Methoxyphenyl)-2-phenylacetylenePd(OAc)₂/LiCl45:55 (2-Ph : 2-p-MeOPh)85
o-Iodoaniline1-(p-Trifluoromethylphenyl)-2-phenylacetylenePd(OAc)₂/LiCl75:25 (2-Ph : 2-p-CF₃Ph)78

Table 3: Regioselectivity in Bischler-Möhlau Indole Synthesis

Anilineα-Bromo-acetophenoneConditionsMajor ProductTotal Yield (%)Reference
AnilinePhenacyl bromideMicrowave, solvent-free2-Phenylindole52-75
3-Methoxyaniline2-Bromo-4'-methoxyacetophenoneN,N-dimethylaniline, 170 °CSingle regioisomer (rearranged 2-aryl indole)23-73
Aniline2-Bromo-1-phenylethan-1-oneHFIP, Microwave2-Phenylindole87

Experimental Protocols

Key Experiment: Microwave-Assisted Bischler-Möhlau Indole Synthesis
  • Reactants: A 2:1 molar ratio of the desired aniline to the phenacyl bromide.

  • Procedure:

    • The aniline and phenacyl bromide are stirred together for 3 hours at room temperature.

    • Three drops of dimethylformamide are added to the mixture.

    • The mixture is subjected to microwave irradiation at 600 W for 1 minute.

    • The resulting product is purified by column chromatography.

  • Expected Outcome: This one-pot procedure generally leads to improved yields (52-75%) of the corresponding 2-arylindoles compared to the two-step method.

Visualizations

Reaction Pathways and Workflows

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_products Products A Phenylhydrazine C Phenylhydrazone Formation A->C B Unsymmetrical Ketone B->C D Enamine Tautomerization C->D E [3,3]-Sigmatropic Rearrangement D->E Key Regioselective Step F Rearomatization E->F G Cyclization F->G H Elimination of NH3 G->H I Regioisomer 1 H->I J Regioisomer 2 H->J

Caption: Fischer Indole Synthesis Workflow.

Larock_Indole_Synthesis cluster_start Starting Materials cluster_products Products A o-Iodoaniline C Oxidative Addition A->C B Unsymmetrical Alkyne D Alkyne Coordination B->D Cat Pd(0) Catalyst Cat->C C->D E Migratory Insertion D->E Regioselectivity Determined by Sterics F Intramolecular Cyclization E->F G Reductive Elimination F->G G->Cat Catalyst Regeneration H 2,3-Disubstituted Indole G->H

Caption: Larock Indole Synthesis Catalytic Cycle.

Troubleshooting_Regioselectivity cluster_fischer Fischer cluster_larock Larock cluster_bischler Bischler-Möhlau A Poor Regioselectivity Observed B Identify Synthesis Method A->B F1 Vary Acid Catalyst (Brønsted vs. Lewis) B->F1 Fischer L1 Modify Alkyne Substituent (Increase Steric Bulk) B->L1 Larock BM1 Employ Microwave Irradiation B->BM1 Bischler-Möhlau F2 Optimize Temperature F1->F2 L2 Screen Phosphine Ligands (e.g., PPh3, NHC) L1->L2 L3 Change Solvent L2->L3 BM2 Use Milder Catalyst (e.g., LiBr) BM1->BM2

Caption: Troubleshooting Logic for Poor Regioselectivity.

minimizing by-product formation in Friedel-Crafts reactions of indoles.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in Friedel-Crafts reactions of indoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the Friedel-Crafts reaction of indoles, offering potential causes and solutions.

Problem 1: Formation of Bis(indolyl)methane (BIM) By-products in Alkylation Reactions

  • Q1: My reaction is producing a significant amount of bis(indolyl)methane (BIM) by-products. How can I prevent this?

    A1: The formation of BIMs occurs when a second molecule of indole reacts with the initially formed alkylated product.[1] This is a common issue, especially when using aldehydes or ketones as alkylating agents. Here are several strategies to minimize BIM formation:

    • Control Stoichiometry: Use a molar ratio of indole to the carbonyl compound greater than 2:1. This ensures the carbonyl compound is consumed before it can react with the initial product.

    • Catalyst Choice: Employ a catalyst that promotes the initial reaction but not the subsequent one. For instance, poly(4-vinylpyridinium)hydrogen sulfate has been shown to be an efficient catalyst for the synthesis of BIMs, implying that avoiding such catalysts could reduce their formation.[2]

    • Solvent Selection: The choice of solvent can influence the reaction outcome. In some cases, solvent-free conditions or the use of specific solvents like glycerol at elevated temperatures have been reported to influence the formation of BIMs.[1]

    • Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures generally reduce the rate of the second addition.

Problem 2: Polyalkylation of the Indole Ring

  • Q2: I am observing polyalkylation on the indole ring, not just at the desired C3 position. What can I do to improve selectivity?

    A2: Polyalkylation is a common side reaction due to the high nucleophilicity of the indole ring. To enhance C3-selectivity and prevent multiple alkylations, consider the following approaches:

    • Use of Protecting Groups: Protecting the indole nitrogen with groups like Boc, Cbz, or tosyl can direct alkylation to the C3 position and prevent N-alkylation.[3]

    • Lewis Acid Selection: The strength and amount of the Lewis acid catalyst are crucial. Using a milder Lewis acid or a catalytic amount can reduce the reactivity of the system and minimize polyalkylation. For example, FeCl3 has been used for highly C3-selective Friedel-Crafts alkylation of indoles with alcohols.[4]

    • Substrate Modification: Introducing electron-withdrawing groups on the indole ring can decrease its nucleophilicity and thus reduce the tendency for multiple alkylations.[3]

    • Control of Reaction Parameters: Lowering the reaction temperature and using a less polar solvent can help to control the reactivity and improve selectivity.[3]

Problem 3: Poor Regioselectivity in Friedel-Crafts Acylation (C3 vs. N-acylation)

  • Q3: My Friedel-Crafts acylation of indole is giving me a mixture of C3-acylated and N-acylated products. How can I favor C3-acylation?

    A3: The competition between C3 and N-acylation is a known challenge. The following strategies can be employed to enhance regioselectivity towards the C3 position:

    • Catalyst and Reaction Conditions: The choice of Lewis acid and reaction conditions plays a significant role. For instance, ZrCl4 has been reported to mediate regio- and chemoselective Friedel-Crafts acylation of indoles at the C3 position.[5] Similarly, ZnO in an ionic liquid has been shown to be an effective catalyst for this purpose.[6]

    • Acylating Agent: The nature of the acylating agent can influence the outcome. Using acyl chlorides in the presence of a suitable Lewis acid is a common approach for C3-acylation.[5][7]

    • N-H Protection: While the goal is often to acylate the C3 position of unprotected indoles, in challenging cases, temporary protection of the indole nitrogen can be a reliable strategy to ensure exclusive C-acylation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding by-product formation in Friedel-Crafts reactions of indoles.

  • Q4: What are the most common by-products in Friedel-Crafts reactions of indoles?

    A4: The most prevalent by-products include:

    • Bis(indolyl)methanes (BIMs): Formed from the reaction of one molecule of an aldehyde or ketone with two molecules of indole.[1]

    • Polyalkylated indoles: Resulting from multiple alkylations on the indole ring, often at the C3 and N positions.[3]

    • N-acylated indoles: A common by-product in Friedel-Crafts acylation reactions.[7]

    • Rearrangement products: Carbocation rearrangements of the alkylating agent can lead to undesired isomers.

  • Q5: How does the choice of Lewis acid affect by-product formation?

    A5: The Lewis acid is a critical factor. A strong Lewis acid can increase the electrophilicity of the alkylating or acylating agent, leading to higher reactivity and a greater chance of polyalkylation or side reactions.[8] Milder Lewis acids, such as ZnCl2 or FeCl3, are often preferred for better control and selectivity.[4] The amount of Lewis acid is also important; using catalytic amounts is generally recommended to minimize side reactions.

  • Q6: Can the solvent choice help in minimizing by-products?

    A6: Yes, the solvent can have a significant impact on the reaction's selectivity. Non-polar solvents are often used to control reactivity. In some cases, using greener solvents like water or ionic liquids, or even solvent-free conditions, has been shown to improve yields and reduce by-products.[6][9][10] For instance, in certain enantioselective Friedel-Crafts reactions, the solvent can even dictate the stereochemical outcome.[11]

  • Q7: Is it always necessary to use a protecting group on the indole nitrogen?

    A7: Not always, but it is a highly effective strategy to prevent N-alkylation or N-acylation and to direct the reaction to the C3 position. The choice of whether to use a protecting group depends on the specific substrates and the desired outcome. For many selective syntheses, especially in complex molecule synthesis, N-protection is a standard and reliable method.[3]

Data Presentation

Table 1: Effect of Lewis Acid and Solvent on the Yield of 3-Benzoylindole

EntryLewis AcidSolventYield (%)Reference
1AlCl3CS285[7]
2SnCl4CH2Cl278[7]
3TiCl4CH2Cl275[7]
4ZnCl2CH2Cl260[7]
5ZrCl4CH2Cl292[5]

Table 2: Influence of Reaction Conditions on the Formation of Bis(indolyl)methanes (BIMs)

EntryAldehydeCatalystSolventTemperature (°C)Time (min)Yield (%) of BIMReference
1BenzaldehydeDBDMH (0.05 equiv)Solvent-free505090[12]
24-ChlorobenzaldehydeI2 (10 mol%)Solvent-freeRoom Temp598[12]
34-NitrobenzaldehydeBr2 (2 mol%)CH3CN50198[12]
4BenzaldehydeLiOtBuSolvent-free12024 h95[9]

Experimental Protocols

Protocol 1: Selective C3-Alkylation of Indole with an Alcohol using FeCl3

This protocol is adapted from a procedure for the FeCl3-catalyzed C3-selective Friedel-Crafts alkylation of indoles.[4]

  • To a solution of indole (1 mmol) in nitromethane (5 mL), add anhydrous FeCl3 (0.1 mmol, 10 mol%).

  • Add the alcohol (1.2 mmol) to the mixture.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC.

  • Upon completion, quench the reaction with water (10 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-alkylated indole.

Protocol 2: Regioselective C3-Acylation of Indole using ZrCl4

This protocol is based on a method for the ZrCl4-mediated regioselective Friedel-Crafts acylation of indoles.[5]

  • To a stirred solution of indole (1 mmol) in dry CH2Cl2 (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add ZrCl4 (1.1 mmol).

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride (1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by carefully adding saturated aqueous NaHCO3 solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the pure 3-acylindole.

Visualizations

ByProduct_Formation Indole Indole FC_Reaction Friedel-Crafts Reaction Indole->FC_Reaction Electrophile Electrophile (e.g., R-X, RCO-X) Electrophile->FC_Reaction Desired_Product Desired C3-Substituted Indole FC_Reaction->Desired_Product Selective Conditions By_Product1 Polyalkylation/ Polyacylation FC_Reaction->By_Product1 Harsh Conditions By_Product2 N-Substitution FC_Reaction->By_Product2 No N-Protection By_Product3 Bis(indolyl)methane (BIM) Desired_Product->By_Product3 Excess Electrophile/ Aldehyde Indole2 Another Indole Molecule Indole2->By_Product3 Troubleshooting_Workflow Start Reaction Start Problem Identify Primary By-product Start->Problem BIM Bis(indolyl)methane (BIM) Problem->BIM BIM Polyalkylation Polyalkylation Problem->Polyalkylation Polyalkylation N_Acylation N-Acylation Problem->N_Acylation N-Acylation Solution_BIM Adjust Stoichiometry (Indole:Electrophile > 2:1) Lower Temperature BIM->Solution_BIM Solution_Poly Use Milder Lewis Acid Consider N-Protection Lower Temperature Polyalkylation->Solution_Poly Solution_N_Acyl Use Regioselective Catalyst (e.g., ZrCl4) Consider N-Protection N_Acylation->Solution_N_Acyl End Minimized By-products Solution_BIM->End Solution_Poly->End Solution_N_Acyl->End

References

Technical Support Center: Workup Procedures for Reactions Involving Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the workup of chemical reactions involving methyl 4-(1H-indol-3-yl)-3-oxobutanoate. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workup and purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield After Extraction Product is water-soluble or polar: The product may have remained in the aqueous layer during extraction.- Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the product into the organic layer. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1][2][3] - If the product is suspected to be particularly polar, consider using a more polar extraction solvent like n-butanol.
Product degradation: The indole ring can be sensitive to strong acids. The β-ketoester functionality can be susceptible to hydrolysis or decarboxylation under acidic or basic conditions.[4]- Ensure that any acidic or basic washes are performed with dilute solutions and for a minimal amount of time. - Conduct the workup at a lower temperature (e.g., in an ice bath) to minimize degradation.
Oily or Impure Product After Solvent Evaporation Presence of non-volatile organic impurities: Starting materials, byproducts, or high-boiling point solvents may not have been fully removed.- Wash the organic layer with appropriate aqueous solutions to remove specific impurities (e.g., a dilute acid wash for basic impurities, a dilute base wash for acidic impurities).[5] - Purify the crude product using flash column chromatography on silica gel.[2][6][7]
Residual solvent: The solvent may not have been completely removed under reduced pressure.- Dry the product under high vacuum for an extended period. - If the product is stable, gentle heating under vacuum can aid in solvent removal.
Difficulty with Phase Separation During Extraction Formation of an emulsion: This is common when using chlorinated solvents or when the reaction mixture contains surfactants or finely divided solids.- Add brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite or glass wool.
Product Decomposes on Silica Gel Column Acidity of silica gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds like some indoles.- Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine in the eluent system). - Alternatively, use a different stationary phase such as neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a reaction synthesizing this compound?

A1: A general workup procedure involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally, removing the solvent to isolate the crude product. The crude product is then typically purified by column chromatography.

A typical protocol is as follows:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution (e.g., ammonium chloride or sodium bicarbonate).[2]

  • Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.[1][2][3]

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1][3]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system.[2][6][7]

Q2: How can I remove unreacted starting materials during the workup?

A2: The method for removing unreacted starting materials depends on their chemical properties. If the starting material is acidic or basic, it can be removed with an appropriate aqueous wash (e.g., dilute NaHCO₃ for an acidic starting material, or dilute HCl for a basic one).[5] If the starting material is neutral, purification by column chromatography is usually necessary.

Q3: My product appears to be decarboxylating during workup. How can I prevent this?

A3: The β-ketoester moiety in this compound can be prone to decarboxylation, especially under harsh acidic or basic conditions and at elevated temperatures. To minimize this, avoid strong acids and bases during the workup, keep the temperature low, and minimize the time the compound is in solution before isolation.

Q4: What are the best solvents for extracting this compound?

A4: Ethyl acetate and dichloromethane are commonly used and effective solvents for extracting this type of indole derivative from aqueous mixtures.[1][2][3]

Q5: What is the purpose of a brine wash?

A5: A brine (saturated aqueous NaCl solution) wash is used to remove the majority of dissolved water from the organic layer before adding a drying agent. It also helps to break up emulsions that may have formed during the extraction process.

Experimental Workflow

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., with H₂O, aq. NH₄Cl, or aq. NaHCO₃) start->quench extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate or Dichloromethane) quench->extract separate Separate Organic and Aqueous Layers extract->separate wash Wash Organic Layer (e.g., with H₂O, Brine) separate->wash Organic Layer dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) wash->dry filter_concentrate Filter and Concentrate (under reduced pressure) dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purify Purification (e.g., Column Chromatography) crude_product->purify pure_product Pure this compound purify->pure_product

Caption: General experimental workflow for the workup and purification of this compound.

References

Validation & Comparative

Purity Analysis of Synthesized Methyl 4-(1H-indol-3-yl)-3-oxobutanoate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of the synthesized organic compound, methyl 4-(1H-indol-3-yl)-3-oxobutanoate. This key intermediate in various pharmaceutical syntheses demands rigorous purity control to guarantee the safety and efficacy of final drug products.

This publication details a robust HPLC method for the purity analysis of this compound, and presents a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The experimental data, summarized in clear, comparative tables, will assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Synthesis of this compound

A reliable synthesis of the target compound is the prerequisite for any purity analysis. While various methods for the synthesis of β-keto esters exist, a common approach involves the acylation of a suitable enolate. For the synthesis of this compound, a plausible route is the reaction of indole-3-acetyl chloride with the enolate of methyl acetate.

Hypothetical Synthesis Protocol:

  • Preparation of Indole-3-acetyl Chloride: Indole-3-acetic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out at room temperature or with gentle heating.

  • Formation of Methyl Acetate Enolate: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is used to deprotonate methyl acetate in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to form the corresponding enolate.

  • Acylation Reaction: The freshly prepared indole-3-acetyl chloride is added dropwise to the solution of the methyl acetate enolate at low temperature. The reaction mixture is stirred for a specified period to allow for the formation of the β-keto ester.

  • Work-up and Purification: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this type of analysis.

Experimental Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient elution is often employed for optimal separation of the main compound from potential impurities. A typical mobile phase could consist of a mixture of acetonitrile and water, both containing a small amount of an acid like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.

  • Gradient Program: A linear gradient from a lower to a higher concentration of the organic solvent (acetonitrile) is run over a specific time, followed by a re-equilibration step. For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the indole chromophore has strong absorbance, for instance, around 280 nm.

  • Sample Preparation: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). This solution is then diluted to an appropriate concentration for injection (e.g., 100 µg/mL).

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram.

Data Presentation:

ParameterHPLC Analysis
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 30-90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Retention Time (Main Peak) ~12.5 min (Hypothetical)
Purity (Peak Area %) >98% (Hypothetical)

Comparative Analysis with Alternative Methods

While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more definitive information regarding the purity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, particularly for volatile and thermally stable compounds. While β-keto esters can be analyzed by GC, their thermal lability and potential for keto-enol tautomerism can sometimes lead to peak broadening or decomposition. Derivatization can sometimes be employed to improve analysis.

Experimental Protocol for GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically set to a temperature that ensures volatilization without degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points. For example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[1][2] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol for qNMR Analysis:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing a known amount of an internal standard.

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[1]

Comparative Data Summary:

FeatureHPLCGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and mass-to-charge ratioNuclear magnetic resonance signal intensity
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsSoluble compounds with unique NMR signals
Purity Determination Relative (Peak Area %)Relative (Peak Area %) with mass confirmationAbsolute (with internal standard)
Advantages Robust, versatile, widely availableHigh sensitivity and specificity, structural information from mass spectraPrimary method, no need for analyte reference standard, structural information
Disadvantages Requires reference standards for identification, potential for co-elutionPotential for thermal degradation of analyte, requires volatilityLower sensitivity than MS, requires expensive instrumentation, potential for signal overlap

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of a synthesized compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results & Comparison Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Primary Method GCMS GC-MS Analysis Purification->GCMS Alternative Method qNMR qNMR Analysis Purification->qNMR Alternative Method Data_Comparison Comparative Data Analysis HPLC->Data_Comparison GCMS->Data_Comparison qNMR->Data_Comparison Purity_Report Final Purity Report Data_Comparison->Purity_Report

Caption: Workflow for the synthesis and purity analysis of this compound.

Conclusion

The choice of analytical method for purity determination depends on the specific properties of the compound, the available instrumentation, and the desired level of accuracy. For routine purity assessment of this compound, HPLC offers a robust and reliable solution. GC-MS can provide valuable complementary information, especially for identifying volatile impurities. For establishing the absolute purity of a reference standard or for samples where a specific analyte standard is unavailable, qNMR is the method of choice. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their synthesized compounds.

References

A Comparative Guide to the Synthetic Routes of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(1H-indol-3-yl)-3-oxobutanoate is a valuable intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Its unique structure, featuring an indole nucleus linked to a β-ketoester moiety, makes it a versatile building block for creating complex molecular architectures. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into their methodologies, and supported by available experimental data from related syntheses.

At a Glance: Comparison of Synthetic Strategies

Synthetic RouteKey Starting MaterialsKey ReactionsPlausible YieldKey AdvantagesPotential Challenges
Route 1: Fischer Indole Synthesis Phenylhydrazine, Methyl 2-(ethoxymethylene)-3-oxobutanoate (or similar β-keto-aldehyde/ester)Hydrazone formation,[1][1]-Sigmatropic rearrangement, CyclizationModerate to GoodConvergent synthesis, builds the indole ring and side chain simultaneously.Precursor synthesis may be multi-step; potential for side reactions.
Route 2: Friedel-Crafts Acylation of Indole Indole, Methyl 4-chloro-3-oxobutanoate (or related acylating agent)Electrophilic aromatic substitutionModerateUtilizes readily available starting materials.Potential for N-acylation and poly-acylation; requires a suitable acylating agent.
Route 3: Alkylation of Indole Derivatives (via Gramine) Indole, Formaldehyde, Dimethylamine, Methyl acetoacetateMannich reaction, Nucleophilic substitutionModerateWell-established method for C3-functionalization of indoles.Multi-step process; use of quaternized gramine salt.

Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from a phenylhydrazine and a suitable ketone or aldehyde.[2][3] This route offers a convergent approach to this compound.

Reaction Scheme

Fischer Indole Synthesis phenylhydrazine Phenylhydrazine intermediate Hydrazone Intermediate phenylhydrazine->intermediate Condensation keto_ester Methyl 2-(hydroxymethylene)-3-oxobutanoate keto_ester->intermediate target This compound intermediate->target [3,3]-Sigmatropic Rearrangement & Cyclization (Acid catalyst)

Caption: Fischer Indole Synthesis of the target molecule.

Methodology

The synthesis would commence with the condensation of phenylhydrazine with a suitable β-keto-aldehyde or a protected derivative, such as methyl 2-(ethoxymethylene)-3-oxobutanoate. This reaction forms a phenylhydrazone intermediate. Subsequent treatment with an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, at elevated temperatures would induce a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the desired indole derivative.[2]

Supporting Experimental Data

Route 2: Friedel-Crafts Acylation of Indole

This approach involves the direct introduction of the 3-oxobutanoate side chain onto the indole ring via a Friedel-Crafts acylation reaction.[4][5] This method is attractive due to the commercial availability of indole.

Reaction Scheme

Friedel-Crafts Acylation indole Indole target This compound indole->target Friedel-Crafts Acylation (Lewis Acid) acylating_agent Methyl 4-chloro-3-oxobutanoyl chloride acylating_agent->target

Caption: Friedel-Crafts Acylation of Indole.

Methodology

The reaction would involve treating indole with a suitable acylating agent, such as methyl 4-chloro-3-oxobutanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) in an inert solvent like dichloromethane or carbon disulfide. The electrophilic acylium ion, generated in situ, would then attack the electron-rich C3 position of the indole ring.

Supporting Experimental Data

The Friedel-Crafts acylation of indoles is a well-established reaction. For instance, the reaction of indole with various acyl chlorides in the presence of Lewis acids has been reported to give 3-acylindoles in good yields.[5] A related reaction of 1-aminoisoindole with methyl 4-chloro-3-oxobutanoate has been documented, demonstrating the reactivity of this key reagent.[6] However, the direct acylation of indole with methyl 4-chloro-3-oxobutanoyl chloride would need to be optimized to favor C3-acylation over N-acylation and to prevent polymerization of the indole starting material under the acidic conditions.

Route 3: Alkylation of Indole Derivatives (via Gramine)

This multi-step route utilizes gramine (3-(dimethylaminomethyl)indole), a readily prepared Mannich base of indole, as an intermediate to introduce the side chain at the C3 position.[7]

Reaction Scheme

Gramine Route indole Indole gramine Gramine indole->gramine Mannich Reaction (CH₂O, HNMe₂) gramine_salt Gramine Methiodide gramine->gramine_salt CH₃I target This compound gramine_salt->target Nucleophilic Substitution acetoacetate Methyl Acetoacetate Anion acetoacetate->target

Caption: Synthesis via the Gramine intermediate.

Methodology

The synthesis begins with the Mannich reaction of indole with formaldehyde and dimethylamine to produce gramine. Gramine is then quaternized with an alkyl halide, typically methyl iodide, to form a more reactive gramine methiodide salt. This salt can then undergo a nucleophilic substitution reaction with the enolate of methyl acetoacetate, generated by a suitable base, to yield the target molecule.

Supporting Experimental Data

The use of gramine and its quaternary salts for the C3-alkylation of indole is a widely employed synthetic strategy. While a specific procedure for the reaction with the enolate of methyl acetoacetate to produce the target molecule is not explicitly detailed in readily available literature, the general methodology is well-documented for a variety of nucleophiles. The success of this route would depend on the efficient formation of the gramine methiodide and the subsequent nucleophilic displacement.

Conclusion

Each of the outlined synthetic routes presents a viable, yet distinct, approach to this compound. The Fischer indole synthesis offers an elegant and convergent pathway, though it may require the synthesis of a specific, potentially unstable precursor. The Friedel-Crafts acylation is a more direct approach utilizing a readily available starting material, but may necessitate careful optimization to control regioselectivity and prevent side reactions. The alkylation via gramine provides a well-trodden path for C3-functionalization of indoles, breaking down the synthesis into a series of established reactions.

The choice of the optimal route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the experimental capabilities of the laboratory. Further investigation and experimental validation would be necessary to determine the most efficient and practical method for the synthesis of this important chemical intermediate.

References

Navigating Tryptamine Synthesis: A Comparative Guide to Alternatives for Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of tryptamines and their derivatives is a cornerstone of creating novel therapeutics. While methyl 4-(1H-indol-3-yl)-3-oxobutanoate presents a potential starting point for accessing these valuable scaffolds, a variety of alternative reagents offer more established and often more efficient synthetic routes. This guide provides an objective comparison of the performance of several key alternatives, supported by experimental data and detailed protocols, to inform your selection of the optimal synthetic strategy.

Performance Comparison of Synthetic Precursors for Tryptamine Synthesis

The choice of starting material can significantly impact the overall efficiency, yield, and complexity of a synthetic route to tryptamines. Below is a comparative summary of this compound and its primary alternatives.

ReagentTypical ReactionTarget IntermediateOverall Yield (approx.)Key AdvantagesKey Disadvantages
This compound Reductive AminationTryptamine/N-Substituted TryptamineModerate to Low (Estimated)Commercially available.Reductive amination of β-keto esters can be low-yielding and produce side products.
Indole-3-acetyl Chloride Amidation followed by ReductionN,N-DialkyltryptamineHigh (e.g., ~70-92% for DMT)[1]High-yielding and reliable (Speeter-Anthony synthesis).[1]Requires handling of a reactive acid chloride.
Indole-3-acetic Acid Amidation followed by ReductionN,N-DialkyltryptamineGood (e.g., ~70% for DMT)[2]Readily available and stable starting material.Requires a coupling agent for the amidation step.
3-(2-Nitrovinyl)indole ReductionTryptamineHigh (e.g., ~85% for tryptamine)[3]High-yielding reduction to the primary amine.The nitrovinyl intermediate can be a lachrymator.
Indole-3-acetonitrile ReductionTryptamineGoodA direct precursor to the tryptamine ethylamine side chain.Requires a strong reducing agent like LiAlH₄.[3]
Indole-3-pyruvic Acid Reductive AminationTryptamine/N-Substituted TryptamineVariableA biosynthetic precursor to tryptamine.[4]Can be unstable and prone to side reactions.

Experimental Protocols

Detailed methodologies for the synthesis of tryptamines from the compared reagents are provided below. For the purpose of direct comparison, the synthesis of N,N-dimethyltryptamine (DMT) is presented where applicable.

Reductive Amination of this compound (Representative Protocol)

Note: Direct experimental data for this specific transformation is limited in the literature, and studies on analogous β-keto esters suggest that direct, one-pot reductive amination can be challenging and may result in the formation of β-hydroxy ester byproducts. The following is a representative two-step protocol based on general procedures for β-keto esters.

Step 1: Imine/Enamine Formation A solution of this compound (1.0 eq) and dimethylamine (2.0 eq, as a solution in THF or as the hydrochloride salt with a non-nucleophilic base) in a suitable solvent (e.g., methanol or toluene) is stirred in the presence of a dehydrating agent (e.g., molecular sieves) or a Lewis acid catalyst (e.g., Ti(OiPr)₄). The reaction is monitored by TLC for the disappearance of the starting material.

Step 2: Reduction Once the formation of the imine/enamine intermediate is complete, the reaction mixture is cooled to 0 °C. A reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq) is added portion-wise. The reaction is stirred until completion, quenched with water or a dilute acid, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.

Expected challenges include incomplete imine/enamine formation and competing reduction of the ketone to a hydroxyl group.

Synthesis of N,N-Dimethyltryptamine from Indole-3-acetyl Chloride (Speeter-Anthony Synthesis)

This robust, two-step procedure is a modification of the classic Speeter-Anthony tryptamine synthesis.[1]

Step 1: Amide Formation To a solution of indole (1.0 eq) in an anhydrous ether (e.g., diethyl ether or THF) at 0 °C is added oxalyl chloride (1.1 eq) dropwise. The resulting mixture is stirred for 30 minutes, during which the intermediate indole-3-glyoxylyl chloride precipitates. The solvent is removed under reduced pressure. The crude acid chloride is then dissolved in a fresh portion of anhydrous ether and cooled to 0 °C. A solution of dimethylamine (2.5 eq) in the same solvent is added dropwise. The reaction is stirred for 1-2 hours and then quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide.

Step 2: Reduction The crude 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide from the previous step is dissolved in anhydrous THF. To this solution, a solution of lithium aluminum hydride (LiAlH₄) or aluminum hydride (AlH₃) (2.0-3.0 eq) in THF is added dropwise at 0 °C. The reaction mixture is then warmed to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography or crystallization to afford N,N-dimethyltryptamine. A reported yield for this reduction step is approximately 92%.[1]

Synthesis of N,N-Dimethyltryptamine from Indole-3-acetic Acid

This method provides a high-yielding route from a stable and readily available starting material.[2]

Step 1: Amide Formation To a solution of indole-3-acetic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF) are added a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred at room temperature for 30 minutes. A solution of dimethylamine (2.0 eq, typically as a 2M solution in THF) is then added, and the reaction is stirred overnight. The reaction mixture is washed with water and brine, and the organic layer is dried and concentrated to yield N,N-dimethyl-2-(1H-indol-3-yl)acetamide.

Step 2: Reduction The crude N,N-dimethyl-2-(1H-indol-3-yl)acetamide is dissolved in anhydrous THF and reduced with LiAlH₄ (2.0 eq) as described in the protocol for indole-3-acetyl chloride. The workup and purification are also performed similarly to yield N,N-dimethyltryptamine. The overall yield for this two-step process is reported to be around 70%.[2]

Synthesis of Tryptamine from 3-(2-Nitrovinyl)indole

This method is an effective way to produce the parent tryptamine.

Step 1: Synthesis of 3-(2-Nitrovinyl)indole Indole-3-carboxaldehyde (1.0 eq) is dissolved in a suitable solvent such as nitromethane, and a base like ammonium acetate is added. The mixture is heated to reflux for several hours. Upon cooling, the product, 3-(2-nitrovinyl)indole, precipitates and can be collected by filtration.

Step 2: Reduction to Tryptamine A solution of 3-(2-nitrovinyl)indole (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous THF at 0 °C. The mixture is then refluxed for several hours. After cooling, the reaction is quenched, and the product is worked up as described in the previous LiAlH₄ reduction protocols. The crude tryptamine can be purified by distillation or crystallization of its salt. A yield of approximately 85% for the hydrochloride salt has been reported.[3]

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the workflows for the different synthetic routes discussed.

Synthesis_from_Ketoester start This compound intermediate Imine/Enamine Intermediate start->intermediate Reductive Amination (Amine, Dehydrating Agent) product Tryptamine Derivative intermediate->product Reduction (e.g., NaBH4)

Workflow for Tryptamine Synthesis from a β-Keto Ester.

Speeter_Anthony_Synthesis indole Indole acid_chloride Indole-3-glyoxylyl Chloride indole->acid_chloride Oxalyl Chloride amide N,N-Dialkyl-2-(1H-indol-3-yl)-2-oxoacetamide acid_chloride->amide Dialkylamine dmt N,N-Dialkyltryptamine amide->dmt Reduction (e.g., LiAlH4)

The Speeter-Anthony Synthesis of N,N-Dialkyltryptamines.

Synthesis_from_Indole_Acetic_Acid start Indole-3-acetic Acid amide N,N-Dimethyl-2-(1H-indol-3-yl)acetamide start->amide Amidation (Dimethylamine, Coupling Agent) product N,N-Dimethyltryptamine amide->product Reduction (e.g., LiAlH4) Synthesis_from_Nitrovinylindole start Indole-3-carboxaldehyde intermediate 3-(2-Nitrovinyl)indole start->intermediate Henry Reaction (Nitromethane, Base) product Tryptamine intermediate->product Reduction (e.g., LiAlH4)

References

Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical research. For novel compounds such as methyl 4-(1H-indol-3-yl)-3-oxobutanoate, an unambiguous structural confirmation is paramount for understanding its reactivity, biological activity, and potential as a therapeutic agent. Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute structure of crystalline compounds.[1][2][3] This guide provides a comparative overview of X-ray crystallography for the structural validation of this compound, alongside complementary analytical techniques, offering researchers a comprehensive view of the available methodologies.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, atom-level view of a molecule's solid-state conformation, providing precise bond lengths, angles, and stereochemistry.[3] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal. The resulting diffraction pattern is then used to compute a three-dimensional electron density map, from which the atomic arrangement can be deduced.[2] For a compound like this compound, this would definitively confirm the connectivity of the indole and oxobutanoate moieties, as well as their relative orientation in the crystal lattice.

While a specific crystallographic study for this compound is not publicly available, the expected crystallographic parameters for a molecule of this nature are presented in Table 1. These parameters are based on published data for similar indole-containing organic compounds.[4][5][6]

Table 1: Representative Single-Crystal X-ray Crystallography Data for a Small Organic Molecule

ParameterRepresentative ValueSignificance
Chemical FormulaC13H13NO3Confirms the elemental composition.
Molecular Weight231.25 g/mol Consistent with the chemical formula.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space GroupP2₁/c or PbcaDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8-15 Å, b = 5-12 Å, c = 10-20 ÅDimensions of the unit cell.
α, β, γ (°)α = 90°, β = 90-110°, γ = 90°Angles of the unit cell.
Volume (ų)1000-2000 ųVolume of the unit cell.
Z4Number of molecules per unit cell.
R-factor (Rint)< 0.05A measure of the agreement between the experimental data and the final model.
Goodness-of-fit (S)~1.0Indicates the quality of the refinement.

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography is definitive, it requires a suitable single crystal, which can be challenging to obtain.[1][3] Therefore, other spectroscopic methods are routinely used for structural characterization. These methods can also provide information about the molecule's behavior in solution, which is often more biologically relevant.[7]

Table 2: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and packing in the solid state.[3]Unambiguous and definitive structural determination.[3]Requires a high-quality single crystal, which can be difficult to grow. Provides solid-state information only.[1]
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space proximity of atoms (NOESY).[7]Provides structural information in solution, can study dynamic processes. Does not require crystallization.[7]Provides indirect structural information that requires interpretation. Can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can give clues about the structure.[8]High sensitivity, requires very small amounts of sample. Can be coupled with separation techniques (e.g., LC-MS).Does not provide direct information on 3D structure or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast, simple, and non-destructive. Good for identifying key functional groups.Provides limited information on the overall molecular skeleton.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystallization : A suitable single crystal of this compound is grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. Various solvents and solvent combinations are screened to find optimal crystallization conditions.[3]

  • Crystal Mounting : A crystal of suitable size and quality (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4]

  • Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is refined against the experimental data to improve the atomic positions and thermal parameters.[5]

  • Validation : The final structure is validated using metrics such as the R-factor and goodness-of-fit. The absolute configuration can be determined using anomalous dispersion effects, often quantified by the Flack parameter.[3]

Protocol 2: NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition : The sample is placed in the NMR spectrometer. ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired.

  • Spectral Analysis : The chemical shifts, coupling constants, and correlations from the various NMR experiments are analyzed to determine the connectivity of all atoms in the molecule. For example, the ¹H NMR spectrum would show signals for the indole N-H, aromatic protons, and the protons of the oxobutanoate chain. The ¹³C NMR would confirm the presence of carbonyl and ester carbons.[8][9]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in high-resolution mode.

  • Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four decimal places). This allows for the unambiguous determination of the elemental composition by comparing the measured mass to the calculated masses of possible formulas.

Visualizing the Workflow

The following diagrams illustrate the logical flow of validating the structure of a novel compound and the specific steps within the X-ray crystallography process.

Overall Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_validation Definitive Validation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir crystallization Crystallization purification->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray final_structure final_structure xray->final_structure Unambiguous 3D Structure

Caption: Workflow for the synthesis and structural validation of a novel compound.

X-ray Crystallography Process A Grow Single Crystal B Mount Crystal on Goniometer A->B C Collect Diffraction Data B->C D Process Data (Unit Cell & Space Group) C->D E Solve Structure (Initial Model) D->E F Refine Structure E->F G Validate Final Model F->G H Final 3D Structure (CIF File) G->H

Caption: Key steps in the X-ray crystallography process.

References

comparative study of the reactivity of methyl vs. ethyl 4-(1H-indol-3-yl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of methyl and ethyl 4-(1H-indol-3-yl)-3-oxobutanoate, supported by theoretical principles and experimental data from analogous systems.

This guide provides a detailed comparison of the chemical reactivity of methyl 4-(1H-indol-3-yl)-3-oxobutanoate and its ethyl counterpart. The subtle structural difference between the methyl and ethyl ester groups can significantly influence reaction kinetics, product yields, and the propensity for side reactions. This document aims to equip researchers with the necessary information to make informed decisions in synthetic planning and drug development projects involving these indole derivatives.

Executive Summary

In general, methyl esters are considered more reactive than their ethyl analogs primarily due to lesser steric hindrance.[1] This difference in reactivity is most pronounced in reactions involving nucleophilic attack at the ester carbonyl group, such as hydrolysis and transesterification. The smaller size of the methyl group allows for easier access of nucleophiles to the electrophilic carbonyl carbon.[2] Conversely, the slightly greater electron-donating inductive effect of the ethyl group may have a minor, opposing electronic influence, but this is typically outweighed by steric factors.

For reactions involving the enolizable α-carbon, the difference in reactivity between the methyl and ethyl esters is generally less pronounced. However, the nature of the ester group can still influence the equilibrium of keto-enol tautomerism, which in turn can affect the rate of reactions at this position.

Data Presentation: Comparative Reactivity Parameters

Reaction TypeParameterThis compoundEthyl 4-(1H-indol-3-yl)-3-oxobutanoateKey Influencing Factor
Alkaline Hydrolysis Relative RateFasterSlowerSteric Hindrance
Acid-Catalyzed Hydrolysis Relative RateFasterSlowerSteric Hindrance
Transesterification Relative RateFasterSlowerSteric Hindrance
Reaction at α-Carbon Relative RateSimilarSimilarElectronic Effects (minor)
Keto-Enol Equilibrium % Enol FormSlightly HigherSlightly LowerSteric/Electronic Effects

Experimental Protocols

The following are representative experimental protocols for key reactions. These are based on procedures for structurally similar indole derivatives and can be adapted for the title compounds.

Synthesis of 4-(1H-indol-3-yl)-3-oxobutanoate Esters

A general method for the synthesis of β-keto esters involves the condensation of an indole derivative with a corresponding acetoacetate.

Procedure:

  • To a solution of indole (1 equivalent) in a suitable solvent (e.g., toluene), add a base such as sodium ethoxide (1.1 equivalents).

  • To this mixture, add either methyl acetoacetate or ethyl acetoacetate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl or ethyl 4-(1H-indol-3-yl)-3-oxobutanoate.

Alkaline Hydrolysis of 4-(1H-indol-3-yl)-3-oxobutanoate Esters

This protocol describes the saponification of the ester to the corresponding carboxylic acid.

Procedure:

  • Dissolve the methyl or ethyl 4-(1H-indol-3-yl)-3-oxobutanoate (1 equivalent) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with dilute hydrochloric acid, which will precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-(1H-indol-3-yl)-3-oxobutanoic acid. The rate of this reaction is expected to be faster for the methyl ester due to reduced steric hindrance.[3][4]

Mandatory Visualizations

Logical Workflow for Reactivity Comparison

cluster_reactivity Comparative Reactivity cluster_factors Influencing Factors cluster_reactions Chemical Reactions Methyl Ester Methyl Ester Steric Hindrance Steric Hindrance Methyl Ester->Steric Hindrance Lower Electronic Effects Electronic Effects Methyl Ester->Electronic Effects Weaker Donor Ethyl Ester Ethyl Ester Ethyl Ester->Steric Hindrance Higher Ethyl Ester->Electronic Effects Stronger Donor Hydrolysis Hydrolysis Steric Hindrance->Hydrolysis Affects Rate Transesterification Transesterification Steric Hindrance->Transesterification Affects Rate Alpha-Carbon Reactions Reactions at α-Carbon Electronic Effects->Alpha-Carbon Reactions Minor Influence

Caption: Factors influencing the comparative reactivity.

Signaling Pathway Involving Indole Derivatives

Indole and its derivatives are known to act as signaling molecules in various biological systems, including bacteria.[5][6] Furthermore, many synthetic indole derivatives have been developed to target specific signaling pathways in human cells, such as the ERK signaling pathway, which is often dysregulated in cancer.[7][8]

cluster_pathway Simplified ERK Signaling Pathway Targeted by Indole Derivatives Growth Factor Growth Factor Receptor Tyrosine Kinase RTK Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Indole Derivative Indole Derivative Indole Derivative->RAF Inhibition

Caption: Inhibition of the ERK pathway by indole derivatives.

References

A Comparative Guide to Synthetic Pathways for Indole Derivatives: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of indole derivatives is a cornerstone of modern medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of bioactive natural products and pharmaceuticals. The choice of synthetic route to access these valuable compounds is a critical decision, balancing factors of yield, cost, scalability, and environmental impact. This guide provides an objective comparison of three classical and widely employed methods for indole synthesis: the Fischer, Bischler-Möhlau, and Larock syntheses, supported by experimental data and detailed protocols.

Executive Summary

This guide presents a cost-benefit analysis of the Fischer, Bischler-Möhlau, and Larock indole syntheses. The Fischer indole synthesis is a versatile and cost-effective method, particularly for large-scale production, though it can suffer from harsh conditions and lack of regioselectivity in some cases. The Bischler-Möhlau synthesis offers a straightforward approach for the synthesis of 2-arylindoles, with modern modifications improving its efficiency and environmental footprint. The Larock indole synthesis provides a powerful and highly flexible method for producing diverse, substituted indoles with good regioselectivity, though the cost of the palladium catalyst can be a significant factor. The choice of the optimal synthetic pathway will ultimately depend on the specific target molecule, desired scale, and available resources.

Data Presentation: A Quantitative Comparison of Indole Synthetic Pathways

The following table summarizes key quantitative data for representative examples of the Fischer, Bischler-Möhlau, and Larock indole syntheses, allowing for a direct comparison of their performance.

Parameter Fischer Indole Synthesis Bischler-Möhlau Indole Synthesis (Microwave-Assisted) Larock Indole Synthesis
Starting Materials Phenylhydrazine, Ketone/AldehydeAniline, α-Bromoacetophenoneo-Haloaniline, Alkyne
Catalyst/Reagent Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂)None (Microwave irradiation)Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃)
Typical Yield 50-98%[1]52-75%[2]Good to excellent yields[3]
Reaction Time 1-24 hours45-60 seconds[2]1-24 hours
Reaction Temperature 80-200°C150°C[4]60-130°C[5]
Key Cost Drivers Cost of substituted phenylhydrazines and ketonesCost of α-bromoacetophenonesCost of palladium catalyst and substituted alkynes
Environmental Impact Use of strong acids and high temperaturesSolvent-free, rapid heating reduces energy consumption[2]Use of heavy metal catalyst, organic solvents

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Fischer Indole Synthesis: Synthesis of 2-phenylindole

Materials:

  • Phenylhydrazine (1.0 eq)

  • Acetophenone (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Ethanol

Procedure:

  • A mixture of phenylhydrazine and acetophenone is heated in ethanol to form the corresponding phenylhydrazone.

  • The isolated phenylhydrazone is then added to polyphosphoric acid.

  • The mixture is heated at 100-150°C for 1-3 hours.

  • After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., NaOH solution).

  • The precipitated product, 2-phenylindole, is collected by filtration, washed with water, and purified by recrystallization from ethanol. The typical yield for this reaction is high.

Bischler-Möhlau Indole Synthesis (Microwave-Assisted): Synthesis of 2-Arylindoles

Materials:

  • Substituted aniline (2.0 eq)

  • Substituted phenacyl bromide (1.0 eq)

Procedure:

  • A solid-state mixture of the aniline and phenacyl bromide is prepared.[2]

  • The mixture is irradiated with microwaves at 540 W for 45-60 seconds.[2]

  • The resulting product is purified by column chromatography to yield the desired 2-arylindole. This one-pot variation simplifies the procedure and improves yields to a range of 52-75%.[2] This method is environmentally friendly as it avoids the use of organic solvents and toxic metal catalysts.[2]

Larock Indole Synthesis: Synthesis of 2,3-Disubstituted Indoles

Materials:

  • o-Iodoaniline (1.0 eq)

  • Disubstituted alkyne (2-5 eq)[3]

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of o-iodoaniline and the disubstituted alkyne in DMF are added potassium carbonate and palladium(II) acetate.

  • The reaction mixture is heated at 100°C for 6-24 hours under an inert atmosphere.

  • After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 2,3-disubstituted indole. Modifications to this protocol allow for the use of more cost-effective o-bromoanilines or o-chloroanilines by employing specific phosphine ligands.[3]

Mandatory Visualization: Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows of the described indole syntheses.

Fischer_Indole_Synthesis Start Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Formation Start->Hydrazone Condensation Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid Catalyst Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product Indole Derivative Cyclization->Product Elimination of NH3

Caption: Workflow of the Fischer Indole Synthesis.

Bischler_Mohlau_Indole_Synthesis Start Aniline + α-Bromoacetophenone Intermediate α-Anilino Ketone Intermediate Start->Intermediate Nucleophilic Substitution Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat or Microwave Product 2-Arylindole Cyclization->Product Dehydration

Caption: Workflow of the Bischler-Möhlau Indole Synthesis.

Larock_Indole_Synthesis Start o-Haloaniline + Alkyne Oxidative_Addition Oxidative Addition to Pd(0) Start->Oxidative_Addition Pd(0) Catalyst Carbopalladation Carbopalladation Oxidative_Addition->Carbopalladation Cyclization Reductive Elimination Carbopalladation->Cyclization Product Substituted Indole Cyclization->Product

Caption: Workflow of the Larock Indole Synthesis.

Cost-Benefit Analysis

Fischer Indole Synthesis:

  • Benefits: This method is often the most cost-effective for large-scale synthesis due to the relatively low cost of starting materials like phenylhydrazine and simple ketones or aldehydes. It is a robust and versatile reaction, tolerant of a wide range of functional groups.

  • Costs: The classical Fischer synthesis often requires harsh acidic conditions and high temperatures, which can lead to lower yields for sensitive substrates and potential side reactions.[6] Regioselectivity can also be an issue with unsymmetrical ketones. The environmental impact of using strong acids and high energy consumption should be considered.

Bischler-Möhlau Indole Synthesis:

  • Benefits: The synthesis is a direct method for preparing 2-arylindoles. Modern modifications, such as the use of microwave irradiation, have significantly improved reaction times, yields, and the overall environmental profile by enabling solvent-free conditions.[2]

  • Costs: The starting α-bromoacetophenones can be more expensive than the simple carbonyl compounds used in the Fischer synthesis. The classical version of the reaction often suffers from low yields and harsh conditions.[6]

Larock Indole Synthesis:

  • Benefits: This palladium-catalyzed reaction offers excellent regioselectivity and functional group tolerance, making it a powerful tool for the synthesis of complex and highly substituted indoles.[3] Milder reaction conditions are often possible compared to the classical Fischer synthesis. The use of more readily available and cheaper o-bromoanilines and o-chloroanilines has been developed, which improves the economic viability of this method.[3]

  • Costs: The primary cost driver for the Larock synthesis is the palladium catalyst. While catalyst loading can be optimized, the price of palladium can be a significant factor, especially for large-scale production. The synthesis of substituted alkynes can also add to the overall cost. While nickel-catalyzed alternatives are being explored to reduce costs, palladium remains the most common catalyst.[7]

References

Confirming the Identity of Commercial Methyl 4-(1H-indol-3-yl)-3-oxobutanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unequivocal identification of chemical compounds is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for confirming the identity of commercial methyl 4-(1H-indol-3-yl)-3-oxobutanoate and distinguishes it from potential alternatives and isomers.

Spectroscopic and Chromatographic Analysis

The primary methods for the structural elucidation and purity assessment of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. For this compound, both ¹H NMR and ¹³C NMR are essential.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. Key expected signals for this compound would include:

  • Indole NH Proton: A broad singlet, typically downfield.

  • Aromatic Protons: A series of multiplets corresponding to the protons on the indole ring.

  • Methylene Protons (C4): A singlet or multiplet for the CH₂ group adjacent to the indole ring.

  • Methylene Protons (C2): A singlet for the CH₂ group between the two carbonyl groups.

  • Methyl Protons: A singlet for the methyl ester group (OCH₃).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. Expected signals would correspond to the carbonyl carbons of the ketone and ester, the carbons of the indole ring, the methylene carbons, and the methyl ester carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₁₃NO₃), the expected molecular ion peak [M]⁺ would be at m/z 231.0895. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of a commercial sample. A pure sample of this compound should exhibit a single major peak at a characteristic retention time under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and detection wavelength).

Comparison with Potential Alternatives

It is critical to distinguish this compound from its isomers and other closely related compounds that may be present as impurities or offered as alternatives.

Table 1: Comparison of Analytical Data for this compound and a Potential Isomer

PropertyThis compoundMethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate
Molecular Formula C₁₃H₁₃NO₃C₁₃H₁₁NO₄
Molecular Weight 231.25 g/mol 245.23 g/mol
Expected ¹H NMR Contains two distinct methylene signals.Lacks one of the methylene signals, different chemical shifts for remaining protons.
Expected ¹³C NMR Two carbonyl signals (ketone and ester).Three carbonyl signals (two ketones and one ester).
Expected MS (m/z) [M]⁺ at 231.0895[M]⁺ at 245.0688

Experimental Protocols

Detailed experimental protocols are essential for reproducing the analytical data required for identity confirmation.

General Procedure for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the commercial sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

General Procedure for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for HRMS.

General Procedure for HPLC Analysis
  • System Preparation: Use a suitable HPLC system equipped with a UV detector. Select an appropriate reversed-phase column (e.g., C18).

  • Mobile Phase: Prepare a mobile phase, often a mixture of water (with or without an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Analysis: Inject a solution of the sample and run the analysis using a defined gradient or isocratic elution method. Monitor the elution profile at a suitable UV wavelength (e.g., 220 or 280 nm).

Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for the confirmation of the identity of commercial this compound.

cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Purity Assessment cluster_2 Step 3: Structural Elucidation cluster_3 Step 4: Data Comparison and Confirmation A Obtain Commercial Sample of This compound B Perform HPLC Analysis A->B C Single Major Peak? B->C D Acquire ¹H and ¹³C NMR Spectra C->D Yes H Identity Not Confirmed (Further Investigation/Purification Required) C->H No E Acquire High-Resolution Mass Spectrum D->E F Compare Spectral Data with Reference/Expected Values E->F G Identity Confirmed F->G Match F->H No Match

Workflow for Identity Confirmation.

By following this structured approach and comparing the acquired experimental data with reference values, researchers can confidently confirm the identity and purity of their commercial this compound, ensuring the integrity of their subsequent research and development activities.

Potential Cross-Reactivity of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of methyl 4-(1H-indol-3-yl)-3-oxobutanoate. Due to a lack of direct cross-reactivity studies on this specific molecule, this guide extrapolates potential off-target interactions based on its structural similarity to known bioactive indole derivatives, particularly those involved in tryptophan metabolism and tubulin polymerization.

Executive Summary

This compound belongs to the indole class of compounds, a scaffold prevalent in numerous biologically active molecules. Its structure, featuring an indole core and a keto-ester side chain, suggests potential interactions with targets beyond its primary intended biological activity. This guide explores plausible cross-reactivity with the Aryl Hydrocarbon Receptor (AhR) and tubulin, drawing comparisons with related indole-containing compounds that have been studied for such interactions. The information presented herein is intended to guide researchers in designing comprehensive selectivity and safety profiling studies.

Structural and Functional Analogs: A Basis for Comparison

The indole ring is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. The cross-reactivity of indole derivatives often stems from their ability to mimic endogenous molecules, such as the amino acid tryptophan.

Table 1: Comparison of this compound with Functionally Relevant Indole Analogs

CompoundStructural FeaturesPrimary Biological ActivityKnown or Potential Off-Targets
This compound Indole core, β-keto-ester side chainNot well-defined in public literatureAryl Hydrocarbon Receptor (AhR), Tubulin (hypothesized)
Indole-3-glyoxylamides Indole core, glyoxylamide side chainTubulin polymerization inhibitors[1][2]Various, depending on substitutions
Indoleamine 2,3-dioxygenase (IDO1) Inhibitors (e.g., Epacadostat) Indole-based structuresInhibition of tryptophan catabolism[3][4][5]Aryl Hydrocarbon Receptor (AhR), mTOR pathway (as tryptophan mimetics)[3][5]
Vinca Alkaloids (e.g., Vinblastine, Vincristine) Complex indole-containing natural productsTubulin polymerization inhibitorsMultiple, due to complex structure

Potential Cross-Reactivity Profiles

Aryl Hydrocarbon Receptor (AhR)

The AhR is a ligand-activated transcription factor that plays a crucial role in cellular responses to environmental xenobiotics and endogenous ligands.[6][7] Many indole-containing compounds, particularly those involved in tryptophan metabolism, are known to interact with the AhR.[3][8]

Logical Relationship: Indole Structure and AhR Activation

AhR_Activation cluster_0 This compound cluster_1 Cellular Environment Compound Indole Moiety AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Potential Binding ARNT ARNT AhR->ARNT Heterodimerization XRE Xenobiotic Response Element ARNT->XRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Induction

Caption: Potential activation of the Aryl Hydrocarbon Receptor signaling pathway by indole-containing compounds.

Experimental Protocol: AhR Activation Assay

A common method to assess AhR activation is a reporter gene assay.

  • Cell Culture: Use a cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of a xenobiotic response element (XRE).

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a known AhR agonist (e.g., TCDD) as a positive control.

  • Lysis and Luciferase Assay: After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: An increase in luciferase activity relative to the vehicle control indicates AhR activation.

Tubulin Polymerization

The indole scaffold is a key component of many natural and synthetic tubulin polymerization inhibitors.[9][10][11][12] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them valuable anticancer agents.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Assay_Workflow Start Start Prepare_Tubulin Prepare purified tubulin Start->Prepare_Tubulin Add_Compound Add test compound (this compound) and controls (e.g., colchicine) Prepare_Tubulin->Add_Compound Initiate_Polymerization Initiate polymerization (e.g., by warming to 37°C) Add_Compound->Initiate_Polymerization Monitor_Absorbance Monitor absorbance at 340 nm over time Initiate_Polymerization->Monitor_Absorbance Analyze_Data Analyze polymerization curves to determine IC50 Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro tubulin polymerization assay.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Purified tubulin, GTP, and a polymerization buffer.

  • Assay Setup: In a 96-well plate, add the polymerization buffer, GTP, and various concentrations of this compound. Include a known inhibitor (e.g., colchicine) as a positive control and a vehicle control.

  • Initiation: Add purified tubulin to each well to initiate polymerization.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: The rate of polymerization is proportional to the rate of increase in absorbance. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Predictive Models for Off-Target Effects

In the absence of direct experimental data, computational methods can provide valuable insights into potential off-target interactions.

Table 2: In Silico Approaches for Cross-Reactivity Prediction

MethodDescriptionApplication
Similarity Searching Compares the chemical structure of the query molecule to databases of compounds with known biological activities.Identifies compounds with similar structures that may have similar off-target profiles.
Pharmacophore Modeling Creates a 3D model of the essential features required for a molecule to bind to a specific target.Screens for molecules that fit the pharmacophore of known off-targets.
Machine Learning Models Utilizes algorithms trained on large datasets of compound-target interactions to predict the probability of a new compound binding to various targets.[13]Provides a broad prediction of potential off-target interactions across a wide range of protein families.[14]
Molecular Docking Simulates the binding of a small molecule to the 3D structure of a protein target.Assesses the potential binding affinity and mode of interaction with known off-target proteins.

Conclusion and Recommendations

While specific cross-reactivity data for this compound is not currently available, its indole scaffold suggests a potential for interactions with the Aryl Hydrocarbon Receptor and tubulin. Researchers and drug development professionals working with this compound are strongly encouraged to perform experimental validation of these potential off-target activities. A tiered approach, starting with in vitro assays for AhR activation and tubulin polymerization, followed by broader cell-based and in vivo studies, will provide a comprehensive understanding of its selectivity profile and potential for off-target effects. The use of predictive computational models can further guide these experimental investigations.

References

literature review of synthetic methods for 3-substituted indoles

Author: BenchChem Technical Support Team. Date: November 2025

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The functionalization of the indole ring, particularly at the C3-position, is of paramount importance as it allows for the introduction of diverse substituents that can modulate biological activity.[1][2] This guide provides a comparative overview of key synthetic methodologies for accessing 3-substituted indoles, presenting quantitative data for performance comparison, detailed experimental protocols for reproducibility, and graphical representations of reaction mechanisms and workflows.

Classical Approaches to 3-Substituted Indoles

Several classical named reactions have long been the bedrock of indole synthesis, each with its distinct advantages and limitations.

Fischer Indole Synthesis

One of the oldest and most versatile methods, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[3][4][5]

Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Tautomerization and [3,3]-Sigmatropic Rearrangement cluster_2 Cyclization and Aromatization Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Arylhydrazone Ene-hydrazine Ene-hydrazine Arylhydrazone->Ene-hydrazine Tautomerization Di-imine Intermediate Di-imine Intermediate Ene-hydrazine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate Cyclization 3-Substituted Indole 3-Substituted Indole Cyclized Intermediate->3-Substituted Indole -NH3, Aromatization Madelung_Synthesis N-acyl-o-toluidine N-acyl-o-toluidine Dianion Dianion N-acyl-o-toluidine->Dianion Strong Base (e.g., n-BuLi) Cyclized Intermediate Cyclized Intermediate Dianion->Cyclized Intermediate Intramolecular Cyclization Indole Indole Cyclized Intermediate->Indole Elimination of H2O Friedel_Crafts_Acylation Indole Indole Reaction Mixture Reaction Mixture Indole->Reaction Mixture Acylating Agent Acylating Agent Acylating Agent->Reaction Mixture Lewis Acid Lewis Acid Lewis Acid->Reaction Mixture Catalyst 3-Acylindole 3-Acylindole Reaction Mixture->3-Acylindole Acylation Mannich_Reaction Formaldehyde Formaldehyde Eschenmoser's Salt Eschenmoser's Salt Formaldehyde->Eschenmoser's Salt Secondary Amine Secondary Amine Secondary Amine->Eschenmoser's Salt Forms Iminium Ion 3-Aminomethylindole 3-Aminomethylindole Eschenmoser's Salt->3-Aminomethylindole Indole Indole Indole->3-Aminomethylindole Nucleophilic Attack Palladium_Cross_Coupling 3-Haloindole 3-Haloindole Reaction Reaction 3-Haloindole->Reaction Coupling Partner Alkene (Heck) Boronic Acid (Suzuki) Alkyne (Sonogashira) Coupling Partner->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Catalyst Base Base Base->Reaction 3-Substituted Indole 3-Substituted Indole Reaction->3-Substituted Indole C-C Bond Formation CH_Activation Indole Indole Reaction Reaction Indole->Reaction Aryl Halide Aryl Halide Aryl Halide->Reaction Transition Metal Catalyst Transition Metal Catalyst Transition Metal Catalyst->Reaction Catalyst Ligand/Additive Ligand/Additive Ligand/Additive->Reaction Functionalized Indole Functionalized Indole Reaction->Functionalized Indole C-H Activation & Coupling

References

A Comparative Guide to the Application of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methyl 4-(1H-indol-3-yl)-3-oxobutanoate and related indole derivatives, focusing on their potential applications in cancer research. The information presented is based on available preclinical data and aims to assist researchers in selecting appropriate compounds for further investigation.

Performance Comparison of Indole Derivatives

The cytotoxic activity of various indole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions. The following table summarizes the IC50 values of several indole derivatives against various human cancer cell lines, providing a benchmark for their in vitro efficacy.

CompoundCancer Cell LineIC50 (µM)Reference
Chalcone-indole derivative 12Various0.22 - 1.80[1]
Quinoline-indole derivative 13Various0.002 - 0.011[1]
Benzimidazole-indole derivative 8Various~0.05[1]
Indole-vinyl sulfone derivative 9VariousNot specified[1]
Ursolic acid-indole derivative 30aSMMC-77210.89 ± 0.11[1]
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)HCT1166.43 ± 0.72[2]
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)A5499.62 ± 1.14[2]
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)A3758.07 ± 1.36[2]
Erlotinib (Reference Drug)HCT11617.86 ± 3.22[2]
Erlotinib (Reference Drug)A54919.41 ± 2.38[2]
Erlotinib (Reference Drug)A37523.81 ± 4.17[2]
4-(3'-indolyl)oxazole 5dVariousMost cytotoxic[3]
4-(3'-indolyl)oxazole 11VariousMost cytotoxic[3]

Key Experimental Protocols

A fundamental technique for assessing the cytotoxic potential of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Screening

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, SDS-HCl solution)[5]

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[5] Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for a further 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6] Incubate the plate for 4 hours at 37°C.[5][6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of around 630 nm can be used to reduce background noise.[4]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Indole derivatives have been shown to interfere with various signaling pathways that are crucial for cancer cell proliferation and survival. One such pathway is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hedgehog Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters & Promotes Cleavage GLI (Active) Active GLI GLI->GLI (Active) Indole Derivative Indole Derivative (e.g., LKD1214) Indole Derivative->SMO Inhibits ciliary translocation Target Gene Transcription Target Gene Transcription GLI (Active)->Target Gene Transcription Promotes

Caption: Inhibition of the Hedgehog signaling pathway by a novel indole derivative.

The diagram above illustrates a simplified model of the Hedgehog signaling pathway and a potential point of intervention for indole derivatives. In the absence of the Hedgehog ligand, the transmembrane receptor Patched-1 (PTCH1) inhibits another transmembrane protein, Smoothened (SMO). This inhibition leads to the cleavage of GLI transcription factors, which then act as transcriptional repressors. When the Hedgehog ligand binds to PTCH1, the inhibition on SMO is relieved. SMO then prevents the cleavage of GLI proteins, allowing them to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation and survival.

Some novel indole derivatives, such as LKD1214, have been shown to suppress the Hedgehog pathway by inhibiting the ciliary translocation of SMO.[8] This action prevents the downstream activation of GLI transcription factors, thereby halting the pro-tumorigenic signaling cascade. This mechanism of action highlights a promising avenue for the development of targeted cancer therapies based on the indole scaffold.

Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for validating the inhibitory effect of a novel indole derivative on a specific signaling pathway, using the Hedgehog pathway as an example.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start Start: Hypothesis Indole derivative inhibits Hedgehog pathway Cytotoxicity Assay 1. Cytotoxicity Assay (MTT) on Hh-dependent cancer cells Start->Cytotoxicity Assay Reporter Assay 2. GLI-Luciferase Reporter Assay Cytotoxicity Assay->Reporter Assay Protein Expression 3. Western Blot for GLI1 and PTCH1 protein levels Reporter Assay->Protein Expression SMO Localization 4. Immunofluorescence for SMO ciliary localization Protein Expression->SMO Localization Xenograft Model 5. Mouse Xenograft Model of Hh-dependent tumor SMO Localization->Xenograft Model Tumor Growth 6. Measure Tumor Growth and Biomarkers Xenograft Model->Tumor Growth Conclusion Conclusion: Validate indole derivative as a Hedgehog pathway inhibitor Tumor Growth->Conclusion

Caption: A typical experimental workflow for validating a Hedgehog pathway inhibitor.

This workflow begins with in vitro assays to establish the compound's biological activity and mechanism of action. A positive result in the initial cytotoxicity screen on Hedgehog-dependent cancer cells would be followed by more specific assays to confirm pathway inhibition, such as a GLI-luciferase reporter assay and western blotting for downstream target proteins. Immunofluorescence microscopy can then be used to visualize the effect on SMO localization. Promising in vitro results would then warrant progression to in vivo studies using animal models, such as mouse xenografts of Hedgehog-dependent tumors, to assess the compound's efficacy in a more complex biological system.

This structured approach allows for the systematic evaluation of novel indole derivatives and their potential as targeted anticancer agents.

References

Safety Operating Guide

Safe Disposal of Methyl 4-(1H-indol-3-yl)-3-oxobutanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle methyl 4-(1H-indol-3-yl)-3-oxobutanoate with appropriate personal protective equipment (PPE). Based on the GHS classification of a structurally similar compound, this substance should be treated as a potential eye irritant.[1]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Quantitative Data Summary

The following table summarizes key information for this compound and a closely related compound. This data is essential for understanding the chemical's properties for safe handling and disposal.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₃H₁₃NO₃-
Molecular Weight 231.25 g/mol -
Related Compound methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoatePubChem
CAS Number (Related) 718603-58-8[1][2]
Hazard Statement (Related) H319: Causes serious eye irritation[1]

Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The following is a general step-by-step procedure for its disposal.

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into a designated, properly labeled, and sealed waste container.

  • Container Labeling:

    • The waste container must be clearly labeled with the full chemical name: "this compound".

    • Include the appropriate hazard warnings. Based on available data, a "Warning" signal word and the hazard statement "Causes serious eye irritation" are recommended.[1]

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • The storage area should be away from heat, sparks, and open flames.[3]

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the chemical waste.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a record of the waste generated, including the amount and date of disposal, as per your institution's guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow start Start: Chemical Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste in Designated Container ppe->segregate label Label Container with Chemical Name and Hazards segregate->label store Store in Secure Waste Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs document Document Waste for Disposal Records contact_ehs->document end_process End: Waste Collected by EHS document->end_process

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.